Isoquinolin-5-amine hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
isoquinolin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWAKYMVKDTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639975 | |
| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58143-00-3, 152814-23-8 | |
| Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-5-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its role as a PARP inhibitor. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Chemical Properties
This compound is the hydrochloride salt of the parent compound, isoquinolin-5-amine. The addition of hydrochloric acid increases the compound's polarity and aqueous solubility. While experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding.
Physicochemical Data
Table 1: Physicochemical Properties of Isoquinolin-5-amine and this compound
| Property | Isoquinolin-5-amine | This compound |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |
| Molecular Weight | 144.17 g/mol [1] | 180.63 g/mol |
| CAS Number | 1125-60-6[1] | 152814-23-8 |
| Appearance | Bright yellow solid | Not Available |
| Melting Point | 128 °C[1][2] | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | 1.4 µg/mL in water (at pH 7.4)[1][2] | Soluble in dilute acids[3] |
| pKa (Predicted) | 5.67 ± 0.13 | Not Available |
| pKa of parent isoquinoline | 5.14[3] | Not Available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of isoquinoline to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine and subsequent salt formation with hydrochloric acid.
Step 1: Synthesis of 5-Nitroisoquinoline
A common method for the synthesis of 5-nitroisoquinoline is not explicitly detailed in the provided search results. However, nitration of isoquinoline is a standard electrophilic aromatic substitution reaction.
Step 2: Reduction of 5-Nitroisoquinoline to Isoquinolin-5-amine
A typical procedure for the reduction of 5-nitroisoquinoline to isoquinolin-5-amine involves the use of a reducing agent such as titanium(III) chloride.
-
Reaction: A solution of 5-nitroisoquinoline (e.g., 102 mg, 0.6 mmol) in a 1:1 mixture of acetic acid and water is treated with an aqueous solution of titanium(III) chloride (e.g., 2.7 mL, 7 molar equivalents) added all at once.
-
Stirring: The reaction mixture is stirred for approximately 7 minutes at room temperature.
-
Work-up: The mixture is then made basic by the addition of a 15% aqueous sodium hydroxide solution.
-
Extraction: The product is extracted with a 19:1 mixture of dichloromethane and methanol. The organic extract is washed with water, dried, and the solvent is evaporated to yield the crude product.[4]
Step 3: Formation of this compound
The crude isoquinolin-5-amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., 32% in water) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and purified by recrystallization.
dot
Caption: Synthetic route to this compound.
Purification
Purification of this compound can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The choice of solvent will depend on the solubility of the compound and the impurities present.
Analytical Methods
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the free base, isoquinolin-5-amine, has been reported.[5] For the hydrochloride salt, the proton signals, particularly those on the heterocyclic ring and the amino group, are expected to show downfield shifts due to the electron-withdrawing effect of the protonated nitrogen.
-
¹³C NMR: The ¹³C NMR spectrum of isoquinolin-5-amine has also been documented.[6][7] Similar to the ¹H NMR, the carbon signals of the hydrochloride salt are anticipated to be shifted downfield compared to the free base.
2.3.2. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution system with a mixture of acetonitrile, water, and an ion-pairing agent (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or an acidic modifier (e.g., formic acid) is often employed.[8]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is suitable.
dot
Caption: General workflow for HPLC analysis.
Biological Activity and Signaling Pathways
Derivatives of isoquinolin-5-amine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[10] PARP-1 is a key enzyme involved in the DNA damage response, playing a crucial role in the repair of single-strand breaks (SSBs).
Mechanism of Action: PARP-1 Inhibition
PARP-1 detects DNA single-strand breaks and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[2][11][12] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[11][12]
Inhibitors like isoquinolin-5-amine derivatives compete with the natural substrate of PARP-1, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of the enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby trapping PARP-1 on the DNA at the site of the single-strand break.[2]
In normal cells, the stalled replication forks resulting from unrepaired SSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these lesions cannot be effectively repaired, leading to the accumulation of double-strand breaks and ultimately cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[13]
Signaling Pathway of PARP-1 in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and the mechanism of its inhibition.
dot
Caption: PARP-1 signaling in DNA repair and its inhibition.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection when handling this chemical. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor.
Conclusion
This compound is a valuable compound for researchers in the field of drug discovery, particularly in the development of PARP inhibitors for cancer therapy. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods, along with an in-depth look at its mechanism of action. Further research is warranted to fully elucidate the experimental properties of the hydrochloride salt and to explore the full therapeutic potential of this and related compounds.
References
- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]
- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 7. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]
- 8. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isoquinolin-5-amine Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isoquinolin-5-amine hydrochloride, a key heterocyclic aromatic compound. Given the significance of the isoquinoline scaffold in medicinal chemistry, this document consolidates essential technical data, experimental protocols, and mechanistic insights to support research and development efforts.
Compound Identification and Properties
This compound is the salt form of the parent compound, 5-aminoisoquinoline. The hydrochloride form often enhances solubility and stability for experimental use.
CAS Number: 152814-23-8[1]
The chemical and physical properties of the hydrochloride salt and its free base, isoquinolin-5-amine, are summarized below for easy reference.
| Property | This compound | 5-Aminoisoquinoline (Free Base) | Citations |
| CAS Number | 152814-23-8 | 1125-60-6 | [1][2][3] |
| Molecular Formula | C₉H₉ClN₂ | C₉H₈N₂ | [1][2] |
| Molecular Weight | 180.64 g/mol | 144.173 g/mol | [1][2] |
| Appearance | Not specified | Platelet-like crystals | [4] |
| Purity | ≥95.0% | Not specified | [1] |
| Melting Point | Not specified | 127-130 °C | [2] |
| Boiling Point | Not specified | 335.7 ± 17.0 °C at 760 mmHg | [2] |
| Density | Not specified | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | Not specified | 183.3 ± 8.1 °C | [2] |
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process starting from isoquinoline. A common and logical pathway includes the nitration of the isoquinoline ring to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of this compound.
Experimental Protocol: Reduction of a Nitro-Isoquinoline Derivative
While a specific protocol for 5-nitroisoquinoline is not detailed in the provided results, a representative method for the reduction of a similar compound, 7-nitro-1-methyl-3,4-dihydroisoquinoline, can be adapted. This procedure utilizes tin(II) chloride, a common reagent for converting aromatic nitro groups to amines.
Objective: To synthesize 7-amino-1-methyl-3,4-dihydroisoquinoline from its nitro precursor.
Materials:
-
7-Nitro-1-methyl-3,4-dihydroisoquinoline (1 equivalent)
-
Ethanol (EtOH)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)[5]
-
Concentrated Hydrochloric Acid (HCl, 32%)[5]
-
Crushed Ice
-
Chloroform (CHCl₃)
-
Aqueous Sodium Hydroxide (NaOH, 4 M)
Procedure:
-
Dissolve the starting nitro compound (e.g., 0.500 g, 2.65 mmol) in ethanol (50 mL) in a suitable reaction flask.[5]
-
To this solution, add tin(II) chloride dihydrate (2.72 g, 4 equiv.) and concentrated hydrochloric acid (5 mL).[5]
-
Stir the reaction mixture at 60 °C for two hours.[5]
-
After the reaction is complete, pour the mixture onto crushed ice (30 g).[5]
-
Wash the resulting aqueous mixture with chloroform (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.[5]
-
Basify the aqueous phase by carefully adding chilled 4 M sodium hydroxide until the solution is strongly alkaline.
-
Extract the product from the basified aqueous phase with chloroform (2 x 20 mL).[5]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the desired amine product.
Applications in Drug Development
The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[6] Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, making them valuable candidates for drug discovery programs.[6][7]
Key Therapeutic Areas:
-
Anticancer: Isoquinoline alkaloids can trigger cancer cell death, reduce the expression of pro-survival proteins, and inhibit critical signaling pathways.[8][9]
-
Antiviral: Certain derivatives interfere with viral replication by modulating host cell signaling pathways.[10]
-
Antibacterial & Antifungal: The isoquinoline structure is a source of novel antimicrobial agents.[9]
-
Neuropharmacology: The scaffold is present in drugs targeting nervous system diseases.[6]
-
Cardiovascular: Some isoquinoline-based drugs are used as antihypertensive agents and vasodilators.[4]
-
Anti-inflammatory: Many natural and synthetic isoquinoline compounds exhibit potent anti-inflammatory properties.[7][11]
Mechanism of Action and Signaling Pathways
Research into isoquinoline alkaloids has revealed their ability to modulate key cellular signaling pathways that are often dysregulated in disease. Their mechanism of action is frequently tied to the inhibition of pro-survival and pro-inflammatory cascades.
Several studies have shown that isoquinoline derivatives can exert their anticancer and antiviral effects by interfering with critical signaling networks, including the NF-κB, MAPK/ERK, and AMPK/mTOR pathways.[8][10][12]
Modulation of Pro-Survival and Proliferation Pathways
The diagram below illustrates how isoquinoline derivatives can inhibit viral replication and cancer cell survival by targeting multiple points in key signaling cascades.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell growth and proliferation.[13][14] Isoquinoline alkaloids like berberine have been shown to inhibit components of this cascade, such as MEK and ERK, leading to reduced cancer cell viability.[10][12]
-
NF-κB Pathway: As a master regulator of inflammation and immunity, the NF-κB pathway is a prime target in many diseases.[15][16] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins.[17][18] Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-survival genes.[15] Isoquinoline compounds can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[17]
-
AMPK/mTOR Pathway: The mTOR pathway is a critical sensor of nutrient availability and cellular energy, promoting protein synthesis and cell growth.[19][20] It is often hyperactive in cancer. The AMPK pathway acts as an energy sensor that, when activated, inhibits mTOR.[19] Berberine and other isoquinoline derivatives have been found to activate AMPK and inhibit the mTOR pathway, contributing to their anticancer effects.[10][21]
Conclusion
This compound, as a member of the broader isoquinoline family, represents a compound of significant interest for medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of diverse derivatives with a wide range of biological activities. A deep understanding of its chemical properties, synthetic routes, and mechanisms of action—particularly its ability to modulate critical cellular signaling pathways—is essential for harnessing its therapeutic potential in oncology, virology, and inflammatory diseases.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Isoquinolin-5-amine | CAS#:1125-60-6 | Chemsrc [chemsrc.com]
- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. NF-kB pathway overview | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomed.cas.cz [biomed.cas.cz]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-5-amine hydrochloride, a salt of the heterocyclic aromatic compound isoquinolin-5-amine, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its synthesis and characterization using various spectroscopic techniques are presented. A particular focus is placed on its role as a PARP-1 inhibitor, with a detailed visualization of the associated signaling pathway. This document aims to serve as a valuable resource for researchers working with this compound and related compounds.
Molecular Structure and Properties
This compound is the hydrochloride salt of isoquinolin-5-amine. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold, with an amine group substituted at the 5-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the isoquinoline ring or the exocyclic amine.
Chemical Structure
The chemical structures of isoquinolin-5-amine and its hydrochloride salt are depicted below.
Isoquinolin-5-amine
Fig. 1: Chemical Structure of Isoquinolin-5-amine.
This compound
Fig. 2: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of Isoquinolin-5-amine and its hydrochloride salt is presented in Table 1.
| Property | Isoquinolin-5-amine | This compound |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |
| Molecular Weight | 144.17 g/mol [1] | 180.64 g/mol |
| CAS Number | 1125-60-6[1] | 152814-23-8 |
| Appearance | Light tan powder | - |
| Melting Point | 127-129 °C[1] | - |
| Solubility | Soluble in chloroform | Water-soluble |
| PubChem CID | 70766[1] | 159495 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 5-nitroisoquinoline.
Step 1: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline
A common method for the reduction of the nitro group is catalytic hydrogenation.
-
Materials: 5-nitroisoquinoline, Methanol, Palladium on charcoal (10% Pd), Hydrogen gas.
-
Procedure:
-
Dissolve 5-nitroisoquinoline in methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on charcoal to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 45 psi).
-
Agitate the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 5-aminoisoquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent system like chloroform-ligroin to yield pure 5-aminoisoquinoline.
-
Step 2: Formation of the Hydrochloride Salt
-
Materials: 5-aminoisoquinoline, Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol or diethyl ether).
-
Procedure:
-
Dissolve the purified 5-aminoisoquinoline in a suitable organic solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of its nuclei.
-
Sample Preparation: Dissolve approximately 10-20 mg of isoquinolin-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of isoquinolin-5-amine is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic system (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: A dilute solution of isoquinolin-5-amine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: In ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum provides the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information. For 5-aminoisoquinoline, the molecular ion peak would be at m/z 144.17.[1]
Biological Activity and Signaling Pathways
Isoquinoline and its derivatives are known to possess a wide range of biological activities.[2] 5-Aminoisoquinoline, in particular, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).
PARP-1 Inhibition
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[3] In the context of cancer therapy, inhibiting PARP-1 in cancer cells that have deficiencies in other DNA repair pathways (such as BRCA1/2 mutations) can lead to synthetic lethality.
The mechanism of action of 5-aminoisoquinoline as a PARP-1 inhibitor involves its binding to the catalytic domain of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[3]
Signaling Pathway of PARP-1 Inhibition by Isoquinolin-5-amine
The following diagram illustrates the signaling pathway of PARP-1 and the effect of its inhibition by isoquinolin-5-amine.
Fig. 3: PARP-1 Inhibition Pathway by Isoquinolin-5-amine.
Potential Role in NF-κB Signaling
While the primary documented mechanism of action for 5-aminoisoquinoline is through PARP-1 inhibition, it is noteworthy that PARP-1 itself can regulate the transcription of several proteins, including NF-κB.[4] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Therefore, by inhibiting PARP-1, isoquinolin-5-amine may indirectly modulate NF-κB-mediated gene expression, suggesting a potential anti-inflammatory role. Further research is needed to fully elucidate the direct effects of isoquinolin-5-amine on the NF-κB pathway.
Conclusion
This compound is a valuable compound for chemical and pharmaceutical research. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its synthesis and characterization. The well-established role of its free base, isoquinolin-5-amine, as a PARP-1 inhibitor highlights its therapeutic potential, particularly in oncology. The provided signaling pathway diagram offers a clear visualization of its mechanism of action. This comprehensive technical guide serves as a foundational resource for scientists and researchers engaged in the study and application of this important molecule.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isoquinolin-5-amine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Introduction to this compound
Isoquinolin-5-amine, and by extension its hydrochloride salt, is a crucial building block in medicinal chemistry. The isoquinoline scaffold is present in a wide array of biologically active molecules and natural products[1]. The amine functionality at the 5-position provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. The hydrochloride salt form often improves the compound's stability, solubility, and handling properties, which are critical for pharmaceutical development[2].
Synthesis of Isoquinolin-5-amine
The most common and efficient route to isoquinolin-5-amine is through the reduction of 5-nitroisoquinoline. Several reduction methods have been reported, each with its own advantages in terms of yield, scalability, and environmental impact.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile.
Experimental Protocol:
A solution of 5-nitroisoquinoline (10 g, 57.4 mmol) in a suitable solvent such as ethanol or methanol (200 mL) is placed in a high-pressure reactor. A catalytic amount of palladium on carbon (10% Pd/C, 1 g) is added to the solution. The reactor is then sealed and purged with nitrogen before being pressurized with hydrogen gas to a pressure of 3-4 atm. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield isoquinolin-5-amine as a solid.
| Reagent/Parameter | Value | Reference |
| Starting Material | 5-Nitroisoquinoline | [1] |
| Solvent | Ethanol or Methanol | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Hydrogen Pressure | 3-4 atm | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | High | [1] |
Chemical Reduction with Tin(II) Chloride
Reduction using stannous chloride in the presence of a strong acid is a classic and effective method for converting aromatic nitro compounds to amines.
Experimental Protocol:
To a solution of 5-nitroisoquinoline (5 g, 28.7 mmol) in concentrated hydrochloric acid (50 mL), tin(II) chloride dihydrate (25.9 g, 115 mmol) is added portion-wise while maintaining the temperature below 50 °C with external cooling. After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 1-2 hours.
The mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is made strongly basic by the slow addition of a concentrated sodium hydroxide solution. The precipitated isoquinolin-5-amine is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by recrystallization.
| Reagent/Parameter | Value | Reference |
| Starting Material | 5-Nitroisoquinoline | [3] |
| Reducing Agent | Tin(II) Chloride Dihydrate | [3] |
| Solvent/Medium | Concentrated Hydrochloric Acid | [3] |
| Temperature | 80-90 °C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Yield | Good to High | [3] |
Chemical Reduction with Titanium(III) Chloride
Titanium(III) chloride is a powerful reducing agent that can efficiently reduce nitro groups under mild conditions.
Experimental Protocol:
A solution of 5-nitroisoquinoline (1.0 g, 5.74 mmol) is prepared in a mixture of acetic acid and water (1:1, 20 mL). To this solution, an aqueous solution of titanium(III) chloride (15% w/v, approximately 7 molar equivalents) is added at once with stirring at room temperature. The reaction is typically complete within 10-15 minutes.
The reaction mixture is then made basic by the addition of a 15% aqueous sodium hydroxide solution. The product is extracted with a mixture of dichloromethane and methanol (e.g., 19:1). The combined organic layers are washed with water, dried over a suitable drying agent, and concentrated to afford isoquinolin-5-amine. The crude product can be purified by chromatography or recrystallization.[1]
| Reagent/Parameter | Value | Reference |
| Starting Material | 5-Nitroisoquinoline | [1] |
| Reducing Agent | Titanium(III) Chloride (15% aq. soln.) | [1] |
| Solvent | Acetic Acid/Water (1:1) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 10-15 minutes | [1] |
| Yield | ~94% | [1] |
Synthesis of this compound
The conversion of the free base, isoquinolin-5-amine, to its hydrochloride salt is a straightforward acid-base reaction. This process is crucial for improving the compound's handling and formulation properties.
Experimental Protocol:
Isoquinolin-5-amine (5 g, 34.7 mmol) is dissolved in a suitable organic solvent, such as anhydrous ethanol or ethyl acetate (100 mL). The solution is then cooled in an ice bath. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4N HCl in 1,4-dioxane) is added dropwise with constant stirring until the pH of the solution becomes acidic (pH 1-2), or until precipitation of the hydrochloride salt is complete.
The resulting precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to facilitate drying. The white to off-white solid is then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
| Reagent/Parameter | Value | Reference |
| Starting Material | Isoquinolin-5-amine | General Knowledge |
| Solvent | Anhydrous Ethanol or Ethyl Acetate | General Knowledge |
| Acid | HCl in Diethyl Ether or 1,4-Dioxane | General Knowledge |
| Temperature | 0 °C to Room Temperature | General Knowledge |
| Yield | Quantitative | General Knowledge |
Visualizing the Synthesis
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Overall synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process that is critical for the advancement of drug discovery and development programs that utilize the isoquinoline scaffold. The protocols outlined in this guide provide robust and reliable methods for the preparation of this key intermediate. Researchers and scientists can adapt these procedures to suit their specific laboratory scale and equipment, ensuring a consistent supply of high-quality material for their research endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and the identity and purity of the final product should be confirmed using standard analytical techniques.
References
An In-depth Technical Guide to the Solubility of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for isoquinolin-5-amine hydrochloride. It includes a summary of qualitative and related quantitative solubility information, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their experimental design.
Introduction to this compound
This compound is the hydrochloride salt of isoquinolin-5-amine. The isoquinoline structure, a benzopyridine, is a key feature in many naturally occurring alkaloids, such as papaverine and morphine[1][2]. As an amine hydrochloride salt, its solubility characteristics are of significant interest in various research and development applications, particularly in medicinal chemistry and drug development, where understanding solubility is crucial for formulation and bioavailability studies.
Solubility Data
The following table summarizes the available solubility information for the parent compound, isoquinolin-5-amine, and provides qualitative solubility expectations for this compound.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Isoquinolin-5-amine | Aqueous (pH 7.4) | Not Specified | 1.4 µg/mL[4] | Quantitative |
| Isoquinoline (Parent Compound) | Water | Not Specified | Poorly soluble[1][2] | Qualitative |
| Isoquinoline (Parent Compound) | Ethanol | Not Specified | Good[1][2] | Qualitative |
| Isoquinoline (Parent Compound) | Acetone | Not Specified | Good[1][2] | Qualitative |
| Isoquinoline (Parent Compound) | Diethyl Ether | Not Specified | Good[1][2] | Qualitative |
| Isoquinoline (Parent Compound) | Dilute Acids | Not Specified | Soluble[1][2] | Qualitative |
| This compound | Water | Not Specified | Expected to be soluble | Inferred |
| This compound | Organic Solvents | Not Specified | Varies, likely soluble in polar solvents | Inferred |
Experimental Protocol for Solubility Determination
A generalized experimental protocol for determining the solubility of a compound like this compound can be established based on standard laboratory methods[5][6][7]. The following is a detailed methodology that can be adapted for specific research needs.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, phosphate buffer, ethanol)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the container in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Considerations:
-
The pH of the solvent, especially for aqueous solutions, should be controlled and reported as it can significantly impact the solubility of ionizable compounds.
-
The purity of the this compound should be known and accounted for.
-
For "difficult-to-test" substances, alternative methods like the slow-stir method might be considered[7].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a chemical compound.
References
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Technical Guide on the Safety and Handling of Isoquinolin-5-amine Hydrochloride
Chemical and Physical Properties
This section summarizes the known properties of isoquinolin-5-amine. Data for the hydrochloride salt may vary.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Appearance | Light Yellow Solid | Pharmaffiliates[2] |
| Melting Point | 128 °C | PubChem[1] |
| Solubility | 1.4 µg/mL (in water at pH 7.4) | PubChem[1] |
| LogP (Octanol/Water) | 1.817 | Cheméo[3] |
| Storage Temperature | 2-8°C, Refrigerator | Pharmaffiliates[2] |
Hazard Identification and Classification
The hazard classification for isoquinolin-5-amine is based on the Globally Harmonized System (GHS) and is provided by multiple suppliers to the ECHA C&L Inventory.[1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation[1] |
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is in a refrigerator at 2-8°C.[2]
-
Store locked up.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.[5]
Caption: PPE Selection Workflow based on Hazard Assessment.
Emergency Procedures
First Aid Measures
A systematic approach to first aid is crucial in the event of an exposure.
Caption: First Aid Decision Workflow for Chemical Exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[6]
-
Place the spilled material into a suitable, closed container for disposal.[6]
-
Clean the spill area with a wet cloth or paper towels and place them in the disposal container.
-
Dispose of the waste in accordance with local, regional, and national regulations.
-
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD guidelines for assessing the hazards associated with isoquinolin-5-amine. These tests should only be conducted by trained professionals in a certified facility.
OECD Test Guideline 423: Acute Oral Toxicity (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[7][8][9][10]
-
Principle: A stepwise procedure using a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The goal is to identify a dose range that causes mortality or evident toxicity.
-
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[7]
-
Dosing: The test substance is administered in a single oral dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information.
-
Procedure: The test proceeds in steps using 3 animals per step. The outcome (number of animals with signs of toxicity or mortality) determines if the next step is needed, which could involve dosing another 3 animals at a higher or lower dose level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The substance is classified into a GHS category based on the number of animals affected at specific dose levels.
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes the procedure to assess the potential of a substance to cause skin irritation or corrosion.[11][12][13][14]
-
Principle: The substance is applied to the skin of an experimental animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[12]
-
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.[12]
-
Application: A small amount (e.g., 0.5 g of the solid) is applied to the prepared skin and covered with a gauze patch.
-
Exposure: The patch is left in place for up to 4 hours.
-
Observation: After the patch is removed, the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored.
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.
-
Caption: Experimental Workflow for OECD Test Guideline 404.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.[15][16][17][18][19]
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The eye is then observed for effects on the cornea, iris, and conjunctiva.[16][18]
-
Methodology:
-
Animal Selection: Healthy adult albino rabbits are used.
-
Application: A small amount of the substance (e.g., a volume of 0.1 mL or 0.1 g) is placed into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after application. The responses are scored. The observation period may be extended up to 21 days to assess reversibility.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize pain and distress for the animal.[17]
-
Stability and Reactivity
-
Reactivity: No specific data is available for isoquinolin-5-amine hydrochloride. As a general precaution, it should be considered stable under recommended storage conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported.
-
Conditions to Avoid: Incompatible products, dust generation, excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility. Waste material should not be mixed with other waste and should be left in its original container. Disposal must be in accordance with all applicable federal, state, and local regulations.
References
- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Isoquinolinamine (CAS 1125-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. hsa.ie [hsa.ie]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. researchgate.net [researchgate.net]
- 8. bemsreports.org [bemsreports.org]
- 9. oecd.org [oecd.org]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Isoquinolin-5-amine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-5-amine and its hydrochloride salt are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry. As a key structural motif, the isoquinoline scaffold is present in numerous natural products and synthetic molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of isoquinolin-5-amine hydrochloride, with a particular focus on its role as a modulator of the poly(ADP-ribose) polymerase (PARP) enzyme family, a critical target in cancer therapy. This document outlines its mechanism of action, relevant signaling pathways, quantitative biological data, and detailed experimental protocols for its synthesis and evaluation.
Core Scaffold and Physicochemical Properties
Isoquinolin-5-amine, also known as 5-aminoisoquinoline (5-AIQ), is a water-soluble compound, a property that enhances its utility as a biochemical and pharmacological tool.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability.[3]
Table 1: Physicochemical Properties of 5-Aminoisoquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| Water Solubility | High | [1] |
| In silico Predicted LogP | - | [2] |
| In silico ADME Prediction | High gastrointestinal absorption and blood-brain barrier permeability. Predicted to be an inhibitor of CYP1A2. | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for isoquinolin-5-amine in a medicinal chemistry context is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
Inhibition of PARP-1 by compounds like 5-aminoisoquinoline prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.
Beyond its direct role in DNA repair, PARP-1 inhibition by 5-aminoisoquinoline can also down-regulate the activity of NF-κB, a transcription factor that controls the expression of various genes involved in inflammation. This gives 5-aminoisoquinoline potential anti-inflammatory properties.[3]
Quantitative Biological Data
5-Aminoisoquinoline has been identified as a potent inhibitor of PARP-1. The following table summarizes the available quantitative data for its inhibitory activity.
Table 2: In Vitro Inhibitory Activity of 5-Aminoisoquinoline
| Compound | Target | Assay Type | IC₅₀ (nM) | Source |
| 5-Aminoisoquinoline (5-AIQ) | PARP-1 (semi-purified) | Enzymatic | 240 | [3] |
It is important to note that while 5-aminoisoquinoline is a potent PARP-1 inhibitor, further studies are needed to fully characterize its selectivity profile against other PARP family members and to establish a more comprehensive structure-activity relationship (SAR) for its derivatives.
Experimental Protocols
Synthesis of 5-Aminoisoquinoline
A common method for the synthesis of 5-aminoisoquinoline involves the reduction of 5-nitroisoquinoline.
Protocol: Hydrogenation of 5-Nitroisoquinoline [5]
-
Dissolution: Dissolve 16.4 g of 5-nitroisoquinoline in 200 ml of methanol.
-
Catalyst Addition: Add 1.64 g of palladium on charcoal (10% w/w) to the solution.
-
Hydrogenation: Hydrogenate the mixture at 45 psi.
-
Monitoring: Monitor the reaction until completion.
-
Filtration: Remove the catalyst by filtration.
-
Solvent Removal: Remove the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform-ligroin) to obtain pure 5-aminoisoquinoline.
PARP-1 Enzymatic Assay
The inhibitory activity of this compound against PARP-1 can be determined using a variety of commercially available assay kits or by developing an in-house assay. The following is a general protocol for a colorimetric PARP-1 assay.
Protocol: Colorimetric PARP-1 Inhibition Assay
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells, along with recombinant PARP-1 enzyme. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the PARP-1 reaction by adding a solution containing biotinylated NAD+.
-
Detection: After a set incubation period, add streptavidin-HRP (horseradish peroxidase) to the wells. The streptavidin-HRP will bind to the biotinylated PAR chains formed by the active PARP-1.
-
Substrate Addition: Add a colorimetric HRP substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of PARP-1 activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound serves as a valuable scaffold in medicinal chemistry, particularly as a potent inhibitor of PARP-1. Its favorable physicochemical properties, including water solubility, make it an attractive tool for both in vitro and in vivo studies. The mechanism of action, centered on the inhibition of DNA repair pathways leading to synthetic lethality in specific cancer cell types, provides a strong rationale for its further development.
Future research should focus on a more detailed characterization of the structure-activity relationship of 5-aminoisoquinoline derivatives to optimize their potency and selectivity. Additionally, comprehensive preclinical studies are warranted to fully evaluate the therapeutic potential of this compound and its analogs in various cancer models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising class of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Biological Activity of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-5-amine hydrochloride, a water-soluble small molecule, has emerged as a significant pharmacological tool due to its potent biological activity as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This enzyme plays a critical role in DNA repair, genomic stability, inflammation, and cell death pathways. By targeting PARP-1, this compound and its free base, 5-aminoisoquinoline (5-AIQ), have demonstrated potential therapeutic applications in various disease models, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Core Biological Activity: PARP-1 Inhibition
The primary and most well-documented biological activity of isoquinolin-5-amine is the inhibition of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key sensor of DNA single-strand breaks (SSBs) and is instrumental in initiating the base excision repair (BER) pathway.
Mechanism of Action
Upon detection of DNA damage, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.
5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by mimicking the nicotinamide moiety of NAD+, thereby binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP-1 activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs leads to synthetic lethality and apoptotic cell death.
Beyond its role in DNA repair, PARP-1 overactivation can deplete cellular NAD+ and ATP pools, leading to necrotic cell death and promoting inflammation.[1][2] By inhibiting PARP-1, 5-aminoisoquinoline can prevent this energy crisis and exert anti-inflammatory and cytoprotective effects in certain contexts.[3]
Quantitative Biological Data
Metabolic stability studies on 5-aminoisoquinoline (5-AIQ) have been conducted using human liver microsomes, providing valuable pharmacokinetic insights.
| Parameter | Value | Reference |
| In vitro Half-life (T½) | 14.5 min | [6] |
| Intrinsic Clearance | 47.6 µL/min/mg | [6] |
These data suggest that 5-aminoisoquinoline is moderately metabolized by human liver microsomes.[6]
Experimental Protocols
PARP-1 Inhibition Assay (Fluorometric)
This protocol is a general method for determining the inhibitory activity of compounds like this compound against PARP-1.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (or 5-aminoisoquinoline) stock solution in a suitable solvent (e.g., water or DMSO)
-
DNA-intercalating dye (e.g., PicoGreen™)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and the desired concentration of this compound or vehicle control.
-
Add recombinant PARP-1 enzyme to each well to initiate the reaction.
-
Add NAD+ to start the PARylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a PARP inhibitor of a different class or by heat inactivation.
-
Add the DNA-intercalating dye to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen dye. A decrease in fluorescence indicates consumption of DNA by the activated PARP-1, so inhibitors will result in higher fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
A detailed, commercially available PARP1 enzyme activity assay protocol can be found from suppliers like Sigma-Aldrich.[7]
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Repair and Cell Fate
The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition by isoquinolin-5-amine can lead to different cellular outcomes.
References
- 1. Beyond DNA repair, the immunological role of PARP-1 and its siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 1,5-Isoquinolinediol, PARP-1 inhibitor (CAS 5154-02-9) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of isoquinolin-5-amine hydrochloride, a key chemical intermediate and a member of a class of compounds with significant biological activity. This document consolidates critical information on its chemical properties, synthesis, and its primary application as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy and other disease models.
Introduction
Isoquinolin-5-amine, and its hydrochloride salt, are heterocyclic aromatic compounds that serve as vital building blocks in medicinal chemistry. The isoquinoline nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2] this compound is of particular interest due to its relationship with potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair and the maintenance of genomic integrity.[3][4]
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows to serve as a practical resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is the salt form of the parent compound, isoquinolin-5-amine (5-AIQ). The hydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for biological assays and potential drug formulations.
Table 1: Physicochemical Properties of Isoquinolin-5-amine and its Hydrochloride Salt
| Property | Isoquinolin-5-amine | This compound | Reference(s) |
| CAS Number | 1125-60-6 | 152814-23-8 | [3] |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ | [3] |
| Molecular Weight | 144.17 g/mol | 180.64 g/mol | [3] |
| IUPAC Name | isoquinolin-5-amine | isoquinolin-5-amine;hydrochloride | [3] |
| Appearance | Crystalline solid | Solid | |
| Melting Point | 128 °C | Not specified | [1] |
| Aqueous Solubility | 1.4 µg/mL (at pH 7.4) | Higher (water-soluble salt) | [1][5] |
| Log S (predicted) | -2.14 (very soluble) | - | [5] |
| Structure | [6] |
Synthesis of this compound
The most direct synthesis of isoquinolin-5-amine involves the reduction of the corresponding nitro compound, 5-nitroisoquinoline. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline.
Materials:
-
5-Nitroisoquinoline
-
Methanol (MeOH)
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®) for filtration
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethanol for precipitation
Procedure: [7]
-
Dissolution: Dissolve 5-nitroisoquinoline (e.g., 16.4 g) in methanol (200 mL) in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (e.g., 1.64 g, 10% w/w) to the solution.
-
Hydrogenation: Place the vessel on a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 45 psi.
-
Reaction Monitoring: Allow the reaction to proceed with agitation until hydrogen uptake ceases, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 5-aminoisoquinoline.
-
Salt Formation: Dissolve the crude 5-aminoisoquinoline in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent like diethyl ether. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: General workflow for the synthesis of this compound.
Biological Activity: PARP Inhibition
The primary biological application of isoquinolin-5-amine and its derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.
Mechanism of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[8] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1), ultimately leading to the repair of the break.
PARP inhibitors, including the isoquinolin-5-amine class, are NAD+ mimetics that bind to the catalytic domain of PARP-1. This competitive inhibition prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA lesion. The stalled replication fork at the site of the trapped PARP-DNA complex leads to the formation of a more cytotoxic double-strand break (DSB). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/BRCA2), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality .
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.
Potency and Quantitative Data
While isoquinolin-5-amine is widely cited as a PARP-1 inhibitor, specific IC₅₀ values are more readily available for its close, water-soluble analog, 5-aminoisoquinolin-1-one . This analog, where the isoquinoline core has a carbonyl group at the 1-position, is a potent inhibitor of both PARP-1 and PARP-2. The structural similarity and shared pharmacophore make its potency a relevant benchmark.
Table 2: In Vitro Potency of 5-Aminoisoquinolin-1-one and Other PARP Inhibitors
| Compound | Target(s) | IC₅₀ | Assay Type | Reference(s) |
| 5-Aminoisoquinolin-1-one | PARP-1, PARP-2 | ~240 nM | Semi-purified enzyme | |
| 5-Aminoisoquinolin-1-one | Tankyrases | ~10 µM | Not specified | |
| Olaparib | PARP-1, PARP-2 | 1-5 nM | Enzyme assay | |
| Rucaparib | PARP-1 | 1.4 nM (Ki) | Enzyme assay | |
| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | Enzyme assay |
Table 3: Analytical & Metabolic Data for 5-Aminoisoquinoline (5-AIQ)
| Parameter | Value | Method | Reference(s) |
| Linear Concentration Range | 1.0 to 666 ng/mL | UPLC-MS/MS in plasma | [5] |
| Mean Recovery from Plasma | 79.1% | UPLC-MS/MS | [5] |
| Mean Matrix Effect | 92.4% | UPLC-MS/MS | [5] |
| In Vitro Half-life (t½) | 14.5 min | Human Liver Microsomes | [5] |
| Intrinsic Clearance (Cl_int) | 47.6 µL/min/mg | Human Liver Microsomes | [5] |
| Predicted GI Absorption | High | In Silico (SwissADME) | [5] |
| Predicted BBB Permeability | Yes | In Silico (SwissADME) | [5] |
Experimental Protocols: Biological Assays
Several assay formats can be used to determine the inhibitory activity of compounds against PARP-1. Below is a generalized protocol for an ELISA-based method.
Protocol: ELISA-based PARP-1 Inhibition Assay
This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1 in the presence of an inhibitor.
Materials:
-
High-binding 96-well plate
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1 (or other protein substrate for coating)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (or other test inhibitor)
-
Anti-PAR monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
Procedure: [3]
-
Plate Coating: Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL) overnight at 4°C. This histone will serve as the protein acceptor for PARylation.
-
Washing & Blocking: Wash the plate three times with Wash Buffer. Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Reaction Initiation: Prepare a reaction mixture containing Assay Buffer, PARP-1 enzyme, activated DNA, and NAD+. Add this mixture to all wells (except the negative control) to start the reaction.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for the PARylation reaction to occur.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add the anti-PAR primary antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate thoroughly.
-
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Reading: Stop the reaction by adding Stop Solution. The color will change from blue to yellow. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of PAR produced. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic curve.
Caption: Workflow for a typical PARP-1 enzymatic inhibition ELISA.
Conclusion
This compound is a valuable chemical entity in drug discovery, primarily as a foundational structure for the development of PARP inhibitors. Its favorable physicochemical properties, particularly the water solubility of its hydrochloride salt, and its straightforward synthesis make it an accessible tool for researchers. While its direct inhibitory potency against PARP-1 is moderate compared to clinically approved drugs, its scaffold has been instrumental in the design of highly potent and selective inhibitors. The detailed protocols and pathway diagrams provided in this guide offer a practical framework for professionals engaged in the synthesis, evaluation, and application of isoquinoline-based compounds in oncology and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminoisoquinolinone, a novel inhibitor of poly(adenosine disphosphate-ribose) polymerase, reduces microvascular liver injury but not mortality rate after hepatic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Purity and Analysis of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and purity considerations for Isoquinolin-5-amine hydrochloride (CAS No: 152814-23-8), a key building block in medicinal chemistry and pharmaceutical development. Ensuring the purity and quality of this intermediate is critical for the validity of research findings and the safety and efficacy of downstream active pharmaceutical ingredients (APIs).
Quality Specifications and Purity Profile
This compound is typically supplied as a high-purity solid. The quality is assessed through a combination of chromatographic and spectroscopic techniques to confirm identity, quantify the main component, and identify potential impurities. Commercially available batches generally exhibit a purity of 98% or higher.
Table 1: Typical Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR Spectroscopy, LC-MS |
| Purity (Assay) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C limits | Gas Chromatography (GC-HS) |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Synthesis and Potential Impurities
A common synthetic route to Isoquinolin-5-amine is the chemical reduction of 5-Nitroisoquinoline.[1] This process, while efficient, can introduce several process-related impurities that must be controlled.
Caption: General synthesis pathway and potential impurity sources.
The most common impurities are unreacted starting materials, by-products of side reactions, residual solvents from purification, and trace metals from catalysts.
Table 2: Potential Impurity Profile
| Impurity Name | Impurity Class | Origin | Recommended Analytical Technique |
| 5-Nitroisoquinoline | Starting Material | Incomplete reduction of the nitro group | HPLC, LC-MS |
| Other Isoquinoline Isomers | By-product | Impurities in the starting material | HPLC, LC-MS |
| Ethanol, Ethyl Acetate, etc. | Residual Solvent | Crystallization and purification steps | Headspace Gas Chromatography (GC-HS) |
| Palladium (Pd), Iron (Fe) | Catalyst Residue | Catalytic reduction step | ICP-MS or Atomic Absorption (AA) |
Analytical Methodologies: Experimental Protocols
The following protocols are representative examples and should be validated for specific laboratory conditions and equipment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound and detecting related substance impurities.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire the proton spectrum. The spectrum should be consistent with the known structure of Isoquinolin-5-amine, showing characteristic signals for the aromatic protons.
Identity Confirmation by Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Procedure: Utilize the HPLC conditions described in section 3.1. The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 100-400).
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (Isoquinolin-5-amine, C₉H₈N₂), with an expected m/z of approximately 145.08.[2]
Standard Analytical Workflow
A robust quality control process ensures that each batch of this compound meets the required specifications before release for use. The workflow involves a sequential series of tests to confirm identity and assess purity.
Caption: A typical quality control workflow for batch release.
This structured approach ensures that all critical quality attributes are tested and verified, guaranteeing the reliability of the material for its intended scientific application.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Isoquinoline Derivatives from Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various isoquinoline derivatives utilizing isoquinolin-5-amine hydrochloride as a key starting material. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of the 5-amino position offers a versatile entry point for creating diverse compound libraries for drug discovery and development.[1][2]
Overview of Synthetic Strategies
Isoquinolin-5-amine serves as a valuable building block for the synthesis of a range of 5-substituted isoquinoline derivatives. The primary strategies involve either functionalization of the amino group itself or its conversion into a diazonium salt, which can then be displaced by various nucleophiles through a Sandmeyer or related reaction.
The following sections detail the experimental protocols for N-acylation, N-alkylation (via reductive amination), and diazotization-Sandmeyer reactions to generate a variety of isoquinoline derivatives.
N-Functionalization of the Amino Group
The amino group at the C-5 position of the isoquinoline ring can be readily functionalized through acylation and alkylation reactions to introduce a variety of substituents, thereby enabling the exploration of the structure-activity relationship (SAR) in drug discovery programs.
N-Acylation
N-acylation of isoquinolin-5-amine introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: Synthesis of N-(isoquinolin-5-yl)acetamide
This protocol describes the acylation of isoquinolin-5-amine with acetyl chloride.
-
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Chloroform (CHCl₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
-
Procedure: [3]
-
Suspend this compound (1.0 eq) in anhydrous chloroform.
-
Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(isoquinolin-5-yl)acetamide.
-
Table 1: Representative Quantitative Data for N-Acylation
| Product | Reagent | Yield (%) | Melting Point (°C) | Analytical Data |
| N-(isoquinolin-5-yl)acetamide | Acetyl Chloride | 85 | 176-177 | ¹H NMR, ¹³C NMR, HRMS |
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of primary amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]
Experimental Protocol: Synthesis of N-benzylisoquinolin-5-amine
This protocol details the reductive amination of isoquinolin-5-amine with benzaldehyde.
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of this compound (1.0 eq) in dichloroethane, add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add benzaldehyde (1.1 eq) to the mixture and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzylisoquinolin-5-amine.
-
Table 2: Representative Quantitative Data for N-Alkylation
| Product | Reagents | Yield (%) | Physical State | Analytical Data |
| N-benzylisoquinolin-5-amine | Benzaldehyde, NaBH(OAc)₃ | 75 | Solid | ¹H NMR, ¹³C NMR, HRMS |
Diazotization and Sandmeyer Reactions
The conversion of the 5-amino group to a diazonium salt opens up a plethora of synthetic possibilities. The diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction.[6][7][8] This allows for the introduction of halo, cyano, and hydroxyl groups at the 5-position of the isoquinoline ring.
General Diazotization Procedure
The formation of the diazonium salt is a critical first step for the subsequent Sandmeyer reactions. This reaction is typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.[6]
Experimental Protocol: Formation of Isoquinoline-5-diazonium Salt
-
Materials:
-
This compound
-
Hydrobromic acid (48% in water) or Hydrochloric acid (conc.)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
-
Procedure: [9]
-
Dissolve or suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid or hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be used immediately in the subsequent Sandmeyer reaction.
-
Sandmeyer Reactions
The freshly prepared isoquinoline-5-diazonium salt solution can be treated with various copper(I) salts to introduce different functionalities at the 5-position.
Experimental Protocol: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from the synthesis of 5-bromoquinoline.[9]
-
Materials:
-
Isoquinoline-5-diazonium salt solution (from section 3.1)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (48% in water)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure: [9]
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Heat this solution to 75 °C.
-
Slowly add the cold (0-5 °C) isoquinoline-5-diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 5-bromoisoquinoline.
-
Table 3: Representative Quantitative Data for Sandmeyer Reactions
| Product | Reagents | Yield (%) | Melting Point (°C) | Analytical Data |
| 5-Bromoisoquinoline | NaNO₂, HBr, CuBr | ~60 | 83-85 | ¹H NMR, ¹³C NMR, HRMS |
| 5-Chloroisoquinoline | NaNO₂, HCl, CuCl | ~55 | 78-80 | ¹H NMR, ¹³C NMR, HRMS |
| Isoquinoline-5-carbonitrile | NaNO₂, HCl, CuCN | ~50 | 130-132 | ¹H NMR, ¹³C NMR, HRMS, IR |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this document.
Caption: N-Acylation of Isoquinolin-5-amine.
Caption: N-Alkylation via Reductive Amination.
Caption: Diazotization and Sandmeyer Reactions.
References
- 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Isoquinolin-5-amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoquinolin-5-amine hydrochloride is a key building block in medicinal chemistry and materials science. Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of these complex derivatives, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in several common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylisoquinolines
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In this context, it is employed to introduce aryl or heteroaryl substituents at the 5-position of the isoquinoline core. This is often a critical step in the synthesis of kinase inhibitors.
Reaction Scheme:
Application Notes and Protocols: Buchwald-Hartwig Amination of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the successful Buchwald-Hartwig amination of isoquinolin-5-amine hydrochloride with various aryl halides. This reaction is a powerful tool for the synthesis of N-arylisoquinolin-5-amines, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or pseudohalide.[1] This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][2]
However, the amination of nitrogen-containing heterocycles like isoquinoline can be challenging. The lone pair of the heterocyclic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3] Furthermore, the use of isoquinolin-5-amine as its hydrochloride salt necessitates careful consideration of the base type and stoichiometry to ensure both neutralization of the salt and efficient catalysis. This protocol addresses these challenges to provide a robust method for this transformation.
Key Considerations for Success
-
Handling of this compound: The hydrochloride salt requires at least one additional equivalent of base for neutralization before the free amine can participate in the catalytic cycle. Therefore, a total of 2.2 to 3.0 equivalents of a strong base are typically recommended.
-
Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical for achieving high yields. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or BrettPhos, have demonstrated high efficacy in the amination of heterocyclic amines.[1][4] Pre-formed palladium precatalysts can also offer enhanced reactivity and reproducibility.[5]
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[2][6] For substrates sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[1]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard for this reaction to prevent quenching of the strong base and interference with the catalytic cycle.[7]
Data Presentation: Reaction Conditions for Amination of Heterocyclic Amines
The following table summarizes various conditions reported for the Buchwald-Hartwig amination of related heterocyclic amines, providing a valuable reference for reaction optimization.
| Entry | Heterocyclic Amine | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 95 |
| 2 | 5-Bromoindole | Aniline | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 92 |
| 3 | 5-Chlorobenzotriazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 110 | 85 |
| 4 | 5-Amino-1,2,3-triazole | 4-Bromotoluene | (THP-Dipp)Pd(cinn)Cl (2) | - | NaOtBu (3.0) | Dioxane | 120 | 90+ |
| 5 | 7-Azaindole (HCl salt) | 4-Chloroanisole | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (3.4) | Toluene | 100 | 78 |
This table is a compilation of data from various sources for illustrative purposes and may not represent direct optimization for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.1 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
Standard work-up and purification reagents (deionized water, brine, ethyl acetate, hexanes, silica gel)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 178.6 mg), the aryl halide (1.1 mmol), the palladium precatalyst (0.02 mmol), and sodium tert-butoxide (2.5 mmol, 240.3 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylisoquinolin-5-amine.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Disclaimer: This protocol serves as a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific aryl halides and desired outcomes. All experiments should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Isoquinolin-5-amine Hydrochloride as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-5-amine hydrochloride is a heterocyclic organic compound featuring a bicyclic aromatic isoquinoline core with an amino group at the 5-position, presented as a hydrochloride salt. In the field of catalysis, N-heterocyclic compounds and primary amines are well-established classes of ligands for a variety of transition metal-catalyzed reactions. The lone pair of electrons on the nitrogen atoms of the isoquinoline ring and the amino group allows isoquinolin-5-amine to act as a potential mono- or bidentate ligand, coordinating with metal centers to facilitate catalytic transformations.
While extensive literature on the direct application of this compound as a primary ligand in catalysis is not widespread, its structural motifs suggest potential utility in several important classes of chemical reactions. The amino group can serve as a coordination site, and its acidity can be tuned by the hydrochloride form. The isoquinoline nitrogen provides an additional potential coordination site. This document provides an overview of potential applications, hypothetical screening protocols, and relevant catalytic cycles to guide researchers in exploring the catalytic potential of this compound.
Potential Catalytic Applications
Based on the structural features of isoquinolin-5-amine and the common reactivity of similar N-donor ligands, a range of potential catalytic applications can be envisioned. The following table summarizes some of these possibilities.
| Catalytic Reaction | Metal Catalyst | Potential Role of Isoquinolin-5-amine Ligand | Scope of Transformation |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize the Pd(0) and Pd(II) intermediates; influence reductive elimination. | C-C bond formation between aryl/vinyl halides and boronic acids. |
| Heck Coupling | Palladium (Pd) | Modulate the electronic properties of the palladium center; affect regioselectivity. | C-C bond formation between aryl/vinyl halides and alkenes. |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Coordinate to Pd and/or Cu, facilitating the coupling of terminal alkynes. | C-C bond formation between aryl/vinyl halides and terminal alkynes. |
| Buchwald-Hartwig Amination | Palladium (Pd) | Facilitate the oxidative addition and reductive elimination steps for C-N bond formation. | Synthesis of aryl amines from aryl halides and amines. |
| Copper-Catalyzed Ullmann Condensation | Copper (Cu) | Stabilize the copper catalyst and promote the coupling of aryl halides with various nucleophiles. | C-N, C-O, and C-S bond formation. |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | As a precursor to chiral ligands for enantioselective reduction of prochiral substrates. | Synthesis of chiral molecules. |
Experimental Protocols: Screening of this compound in a Suzuki-Miyaura Coupling Reaction
The following is a representative, hypothetical protocol for screening the efficacy of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 7.3 mg).
-
Add 5 mL of anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for ligand-metal coordination. The color of the solution may change, indicating complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add 5 mL of degassed water.
-
If quantitative analysis by GC is desired, add a known amount of an internal standard (e.g., dodecane).
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and equipped with a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC or GC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be analyzed by ¹H NMR and GC-MS to determine the yield and purity. Further purification can be performed by column chromatography on silica gel.
-
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for screening a novel ligand in a catalytic reaction.
Conclusion
This compound possesses the necessary structural features to act as a ligand in transition metal catalysis. While its direct application is not yet a well-documented area, the potential for its use in a variety of cross-coupling and other catalytic reactions is significant. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers to explore the catalytic utility of this and similar molecules. Further investigation, including the synthesis of chiral derivatives of isoquinolin-5-amine, could lead to the development of novel and effective catalysts for a range of important chemical transformations in academic and industrial research, including drug development.
Application Notes: Derivatization of Isoquinolin-5-amine Hydrochloride for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities include anticancer, antiviral, antibacterial, antihypertensive, and neuroprotective effects, making isoquinoline derivatives a focal point for drug discovery programs.[1][3] Isoquinolin-5-amine, in particular, offers a strategic starting point for generating compound libraries due to the reactive primary amine at the C5 position. This amino group serves as a versatile chemical handle for introducing diverse functional groups, enabling the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents.
This document provides detailed protocols for the derivatization of isoquinolin-5-amine hydrochloride and summarizes the biological activities of related isoquinoline compounds to guide hit-to-lead optimization efforts.
Derivatization Strategies and Experimental Protocols
The primary amino group of isoquinolin-5-amine is a nucleophile, making it amenable to a variety of derivatization reactions. The most common and effective strategies involve acylation to form amides and sulfonamides. These reactions are generally robust, high-yielding, and allow for the introduction of a wide range of substituents from commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids.
General Workflow for Derivatization
The derivatization process follows a logical sequence from starting material preparation to biological evaluation. This workflow ensures a systematic approach to synthesizing and screening a library of novel isoquinoline derivatives.
Caption: A typical workflow for the synthesis and evaluation of isoquinoline derivatives.
Protocol 1: Synthesis of N-Acyl Isoquinolin-5-amine Derivatives
This protocol details the synthesis of amide derivatives via the acylation of isoquinolin-5-amine with an acyl chloride. This is a fundamental reaction for creating a diverse library of compounds.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation of Free Amine: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt and generate the free isoquinolin-5-amine. Stir for 15-20 minutes at 0 °C. An additional equivalent of base is added in the next step.
-
Acylation Reaction: To the cold suspension, add another equivalent of triethylamine (1.1 eq). Then, add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl isoquinolin-5-amine derivative.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).
This protocol is adapted from general acylation procedures for aromatic amines.[4]
Derivatization Reagents for Amine Analysis
For analytical purposes, especially in complex biological matrices, derivatization is crucial to enhance detection by HPLC. Several reagents are commonly used to tag amines, imparting properties like fluorescence or improved ionization efficiency.[5]
| Derivatizing Reagent | Abbreviation | Key Features |
| Dansyl Chloride | Dansyl-Cl | Versatile reagent; derivatives are fluorescent and show high ionization efficiency in mass spectrometry.[5] |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Useful for creating derivatives suitable for highly acidic chromatography conditions.[5] |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | A fluorogenic reagent widely used for examining primary or secondary amines.[6] |
| o-Phthalaldehyde | OPA | A versatile fluorogenic reagent that reacts quickly with primary amines.[5][7] |
Biological Activity of Isoquinoline Derivatives
Derivatization of the isoquinoline core has yielded compounds with significant activity across various therapeutic areas. The data below, summarized from published literature, provides a rationale for pursuing the synthesis of isoquinolin-5-amine derivatives.
Anticancer Activity
Isoquinoline derivatives have shown potent anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[8]
| Compound Class/Derivative | Cancer Type | Target/Mechanism | Potency (IC₅₀) |
| 9-demethylmucroniferanine A | Gastric Cancer | Topoisomerase I inhibition | 5.1 µM (MGC-803 cells)[8] |
| 3,4-2H-tomentelline C | Liver Cancer | Cytotoxicity | 7.42 µM (HepG2 cells)[8] |
| Isoquinoline-tethered quinazoline | HER2-dependent breast cancer | HER2 Kinase Inhibition | 103 nM (SKBR3 cells)[9] |
Antimicrobial Activity
Certain isoquinoline derivatives exhibit promising activity against bacterial pathogens.
| Compound | Bacterial Strain | Potency (MIC) |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL[4] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL[4] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL[4] |
Signaling Pathways Targeted by Isoquinoline Derivatives
Understanding the mechanism of action is critical in drug discovery. Isoquinoline derivatives have been shown to interact with several important cellular signaling pathways, particularly those regulating apoptosis (programmed cell death).
Inhibition of IAP-Caspase Pathway in Cancer
A key mechanism for anticancer activity is the induction of apoptosis. Some isoquinoline derivatives function by inhibiting the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and c-IAP.[10] IAPs normally block the activity of caspases, which are the executioner enzymes of apoptosis.[11][12] By inhibiting IAPs, these derivatives unleash the caspases, leading to cancer cell death.[13]
Caption: Inhibition of IAP proteins by isoquinoline derivatives promotes apoptosis.
Modulation of EGFR/AMPK Signaling
Other isoquinoline derivatives have been investigated for their roles in modulating metabolic and growth factor signaling pathways. For instance, certain compounds can inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[14] Additionally, some natural product-derived isoquinolines can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, which is a therapeutic target for metabolic diseases and cancer.[15][16] Developing derivatives of isoquinolin-5-amine that target these pathways could yield novel therapies for a range of diseases.
Conclusion
This compound is a highly valuable and versatile starting material for medicinal chemistry campaigns. The derivatization protocols provided herein offer a robust framework for synthesizing novel compound libraries. The diverse biological activities reported for the isoquinoline class, from anticancer to antimicrobial, underscore the therapeutic potential of this scaffold. By systematically exploring the chemical space around the 5-amino position, researchers can develop new lead compounds targeting critical cellular pathways for the treatment of human diseases.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoquercitrin activates the AMP–activated protein kinase (AMPK) signal pathway in rat H4IIE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoquercitrin activates the AMP-activated protein kinase (AMPK) signal pathway in rat H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinolin-5-amine Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-5-amine hydrochloride is a valuable heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine moiety of ATP and interact with the hinge region of kinase active sites. The amino group at the 5-position provides a versatile handle for synthetic modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Key Applications in Kinase Inhibitor Synthesis
The primary amino group of isoquinolin-5-amine serves as a key reaction site for the construction of kinase inhibitors. Common synthetic strategies include:
-
Amide Bond Formation: Coupling with carboxylic acids to form N-(isoquinolin-5-yl)amides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate 1-(isoquinolin-5-yl)ureas and thioureas.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce N-(isoquinolin-5-yl)sulfonamides.
-
Buchwald-Hartwig Amination: Cross-coupling with aryl or heteroaryl halides to form N-aryl or N-heteroaryl isoquinolin-5-amines.
-
Nucleophilic Aromatic Substitution: Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.
These reactions allow for the exploration of structure-activity relationships (SAR) by systematically modifying the substituents appended to the isoquinoline core, ultimately leading to the identification of potent and selective kinase inhibitors.
Featured Kinase Targets and Signaling Pathways
Isoquinolin-5-amine-based inhibitors have shown activity against several important kinase targets, including those in the ROCK, Aurora, and Src signaling pathways.
Rho-Associated Kinase (ROCK) Signaling Pathway
ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer metastasis and cardiovascular disorders.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, migration, and survival. Aberrant Src activity is associated with the development and progression of many human cancers.
Scale-up Synthesis of Isoquinolin-5-amine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Isoquinolin-5-amine hydrochloride and its derivatives. Isoquinolin-5-amine is a key building block in medicinal chemistry, notably for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. The protocols outlined below focus on a robust and scalable synthetic route via the catalytic hydrogenation of 5-nitroisoquinoline, followed by the formation of the hydrochloride salt. This guide is intended to facilitate the transition from laboratory-scale synthesis to pilot or industrial-scale production.
Introduction
The isoquinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In particular, Isoquinolin-5-amine serves as a critical intermediate in the synthesis of potent PARP inhibitors.[3] The PARP family of enzymes, especially PARP-1, are central to the DNA damage response (DDR) pathway.[4][5] Inhibition of PARP in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[1]
The increasing clinical significance of PARP inhibitors necessitates reliable and scalable methods for the production of their core chemical constituents. This document details a scalable synthesis of this compound, providing optimized protocols and quantitative data to support process development and scale-up activities.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from 5-nitroisoquinoline. The first key transformation is the reduction of the nitro group to a primary amine via catalytic hydrogenation. The resulting Isoquinolin-5-amine is then converted to its hydrochloride salt to improve stability and handling properties.
Caption: High-level workflow for the synthesis of Isoquinolin-5-amine HCl.
Experimental Protocols
Protocol 1: Scale-up Synthesis of Isoquinolin-5-amine
This protocol describes the catalytic hydrogenation of 5-nitroisoquinoline to produce Isoquinolin-5-amine on a multi-gram scale.
Materials and Equipment:
-
5-Nitroisoquinoline
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Hydrogenator or stirred autoclave
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 5-nitroisoquinoline (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (0.1 eq by weight of dry catalyst). The use of a wet catalyst is recommended for safer handling.
-
Solvent Addition: Add methanol to the reactor to achieve a substrate concentration of approximately 10-15% (w/v).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 45 psi.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material is observed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to yield Isoquinolin-5-amine as a solid.[6]
Quantitative Data Summary (Lab Scale):
| Parameter | Value | Reference |
| Starting Material | 16.4 g 5-Nitroisoquinoline | [6] |
| Catalyst | 1.64 g 10% Pd/C | [6] |
| Solvent | 200 mL Methanol | [6] |
| Hydrogen Pressure | 45 psi | [6] |
| Yield (crude) | 15.2 g (quantitative) | [6] |
| Yield (recrystallized) | 12.1 g (88%) | [6] |
| Melting Point | 127-129 °C | [6] |
Protocol 2: Preparation of this compound
This protocol details the conversion of Isoquinolin-5-amine free base to its hydrochloride salt.
Materials and Equipment:
-
Isoquinolin-5-amine
-
Propan-2-ol (IPA) or other suitable solvent (e.g., Methanol)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Stirred reaction vessel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude or purified Isoquinolin-5-amine (1.0 eq) in a suitable solvent such as propan-2-ol or methanol with gentle heating if necessary.
-
Acidification: Cool the solution to room temperature or below (0-5 °C). Slowly add a solution of hydrochloric acid (1.0-1.2 eq) in the chosen solvent dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Crystallization/Precipitation: Stir the resulting slurry for a period of time (e.g., 1-2 hours) to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of the cold solvent and then dry the product under vacuum to a constant weight.
Quantitative Data Summary (Projected for Scale-up):
| Parameter | Value |
| Starting Material | Isoquinolin-5-amine |
| Reagent | HCl in Propan-2-ol (1.1 eq) |
| Solvent | Propan-2-ol |
| Expected Yield | >95% |
| Purity (HPLC) | >98% |
Biological Context: PARP Inhibition Signaling Pathway
Isoquinolin-5-amine derivatives are potent inhibitors of PARP-1, a key enzyme in the repair of DNA single-strand breaks (SSBs). In normal cells, SSBs are repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role.[1] When PARP is inhibited, these SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death (synthetic lethality).[1][5]
Caption: The role of PARP inhibitors in inducing synthetic lethality in HR-deficient cancer cells.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the scale-up synthesis of this compound. The described catalytic hydrogenation method is robust, high-yielding, and amenable to large-scale production. Understanding the biological context of these molecules as PARP inhibitors highlights their therapeutic potential and underscores the importance of efficient and scalable synthetic routes for their continued development in oncology. For successful implementation at an industrial scale, further process optimization and safety assessments are recommended.
References
- 1. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Isoquinolin-5-amine Hydrochloride in Electrophilic Reactions
Introduction
Isoquinolin-5-amine is a pivotal building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group on an aromatic isoquinoline scaffold, allows for diverse functionalization. The isoquinoline motif itself is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, antiviral, and antibacterial properties.[1]
This document provides detailed protocols and application notes on the reaction of isoquinolin-5-amine hydrochloride with various electrophiles. As a hydrochloride salt, the amine is protonated and unreactive. Therefore, in situ neutralization with a suitable base is a prerequisite for reactions where the amino group acts as the nucleophile. The primary modes of reaction involve N-functionalization of the amino group and, under certain conditions, electrophilic aromatic substitution on the isoquinoline ring.
N-Functionalization Reactions with Electrophiles
The most common reactions involve the deprotonated 5-amino group acting as a nucleophile to attack various electrophiles. This allows for the synthesis of a wide array of N-substituted isoquinoline derivatives.
N-Arylation: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen (C-N) bonds.[2] It enables the coupling of isoquinolin-5-amine with a broad range of aryl halides and pseudohalides (e.g., triflates) under relatively mild conditions.[3][4] This reaction is fundamental for creating complex aniline derivatives used in drug discovery.
General Reaction Scheme: Isoquinolin-5-amine + Aryl-X (X = Br, I, OTf) --(Pd Catalyst, Ligand, Base)--> N-Aryl-isoquinolin-5-amine
Studies on related isoquinolin-3-amines have shown that ligands like JohnPhos and Xantphos, in combination with bases such as cesium carbonate or sodium tert-butoxide, provide excellent yields.[5]
N-Alkylation
Direct N-alkylation of isoquinolin-5-amine with alkyl halides (e.g., alkyl iodides, bromides) is a standard method for introducing alkyl substituents.[6] The reaction typically requires a non-nucleophilic base to deprotonate the amine and scavenge the resulting hydrohalic acid. Over-alkylation to form secondary and tertiary amines can be a side reaction, which can be controlled by adjusting the stoichiometry of the reactants.[6]
N-Acylation
Acylation of the 5-amino group with electrophiles such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms the corresponding amides. This reaction is generally high-yielding and is used to introduce carbonyl functionalities, which can serve as handles for further chemical modifications.
C-Functionalization: Electrophilic Aromatic Substitution
While the amino group is the primary site of reactivity, the isoquinoline ring itself can undergo electrophilic aromatic substitution (EAS). In isoquinoline, EAS typically occurs on the benzene ring at positions C5 and C8.[7][8] The presence of the strongly activating amino group at the C5 position directs incoming electrophiles primarily to the C6 and C8 positions, although steric hindrance at C6 can be a factor. Common EAS reactions include nitration, halogenation, and sulfonation, which require strong acidic conditions.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for Buchwald-Hartwig amination reactions involving isoquinoline-amine derivatives, which serve as a model for the reactivity of isoquinolin-5-amine.
| Entry | Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isoquinolin-3-amine | 4-Bromotoluene | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | [5] |
| 2 | Isoquinolin-3-amine | 2-Bromonitrobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 8 | 72 | [5] |
| 3 | Isoquinolin-3-amine | Ethyl 4-bromobenzoate | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Toluene | 110 | 10 | 94 | [5] |
| 4 | 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / JohnPhos | NaOtBu | Toluene | 110-120 | 24 | >95 (conv.) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general method for the palladium-catalyzed cross-coupling of isoquinolin-5-amine with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add the aryl bromide to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-isoquinolin-5-amine.
Protocol 2: General Procedure for N-Acylation
This protocol outlines the synthesis of an N-acyl-isoquinolin-5-amine derivative.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, 1.2 equivalents)
-
Triethylamine (Et₃N, 2.5 equivalents) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the suspension and stir for 15-20 minutes at room temperature to form the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-acyl-isoquinolin-5-amine.
Visualizations
Caption: General experimental workflow for the N-functionalization of isoquinolin-5-amine.
Caption: Major N-functionalization reactions of isoquinolin-5-amine with electrophiles.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Regioselective Reactions of Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting regioselective reactions on isoquinolin-5-amine hydrochloride. The focus is on electrophilic aromatic substitution, a cornerstone of synthetic chemistry for the functionalization of this important heterocyclic scaffold.
Introduction
Isoquinolin-5-amine is a valuable building block in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. The ability to selectively introduce substituents at specific positions on the isoquinoline ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The regioselectivity of electrophilic aromatic substitution on isoquinolin-5-amine is governed by the interplay of the electronic effects of the activating amino group and the deactivating pyridine ring. Under neutral conditions, the strongly activating amino group directs incoming electrophiles to the ortho (C-6) and para (C-8) positions. However, isoquinolin-5-amine is often handled as its hydrochloride salt to improve stability and solubility. In the presence of strong acids, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating and meta-directing group. This, combined with the inherent electron-withdrawing nature of the protonated pyridine ring, significantly influences the position of substitution.
These application notes provide protocols for key regioselective reactions and discuss the expected outcomes based on established principles of electrophilic aromatic substitution on related heterocyclic systems.
Regioselective Bromination
Bromination of isoquinolin-5-amine introduces a versatile handle for further functionalization through cross-coupling reactions. The regioselectivity is highly dependent on the reaction conditions, particularly the acidity.
Predicted Regioselectivity
Under strongly acidic conditions, as is typical when starting with the hydrochloride salt, the amino group will be protonated. The -NH₃⁺ group is a meta-director, which would favor substitution at the C-7 position. However, electrophilic substitution on the isoquinoline ring itself, under acidic conditions, preferentially occurs at C-5 and C-8. Given that the 5-position is already substituted, substitution is anticipated to be directed primarily to the C-8 position, and potentially the C-6 position, influenced by the complex interplay of electronic and steric factors.
Experimental Protocol: Bromination in Sulfuric Acid
This protocol is adapted from established procedures for the bromination of isoquinoline.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
N-Bromosuccinimide (NBS)
-
Crushed ice
-
Aqueous ammonia (25%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add this compound to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and a homogenous solution is formed, cool the mixture to -10 °C.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -5 to 0 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Upon completion, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 25% aqueous ammonia until the pH is approximately 8-9. Ensure the temperature is kept low during neutralization by adding more ice if necessary.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to separate the potential regioisomers.
Data Presentation
| Reaction | Reagents | Temperature | Expected Major Product(s) | Notes |
| Bromination | H₂SO₄, NBS | -10 to 0 °C | 8-Bromo-isoquinolin-5-amine and/or 6-Bromo-isoquinolin-5-amine | The ratio of 8- to 6-substitution will depend on the precise reaction conditions. |
Regioselective Nitration
Nitration introduces a nitro group, which can be a pharmacophore itself or can be reduced to an amino group for further derivatization.
Predicted Regioselectivity
Similar to bromination, nitration under strongly acidic conditions (e.g., with a mixture of nitric and sulfuric acids) will proceed on the protonated isoquinolin-5-amine. The deactivating -NH₃⁺ group and the protonated pyridine ring will direct the incoming electrophile. Nitration of isoquinoline itself is known to yield primarily 5-nitroisoquinoline with a smaller amount of 8-nitroisoquinoline.[2] With the 5-position occupied by the amino group, nitration is expected to occur at the C-8 position.
Experimental Protocol: Nitration with Mixed Acid
This protocol is based on standard nitration procedures for aromatic compounds.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Crushed ice
-
Aqueous sodium hydroxide (10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) dropwise to a stirred, ice-cold solution of concentrated sulfuric acid in a separate flask. Allow the mixture to cool to 0 °C.
-
In the main reaction flask, dissolve this compound in concentrated sulfuric acid at 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the solution to pH 9-10 with 10 M aqueous sodium hydroxide, keeping the temperature low.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Reaction | Reagents | Temperature | Expected Major Product | Notes |
| Nitration | H₂SO₄, HNO₃ | 0-10 °C | 8-Nitro-isoquinolin-5-amine | The nitro group is a strong deactivating group, so dinitration is unlikely under these conditions. |
Regioselective Sulfonation
Sulfonation introduces a sulfonic acid group, which can improve the aqueous solubility of a compound, a desirable property for drug candidates.
Predicted Regioselectivity
Sulfonation is typically carried out in the presence of fuming sulfuric acid (oleum). Under these highly acidic conditions, the isoquinolin-5-amine will be fully protonated. Electrophilic attack by SO₃ is expected to occur on the benzene ring. As with nitration, substitution is anticipated to be directed to the C-8 position.
Experimental Protocol: Sulfonation with Oleum
This protocol is a general procedure for the sulfonation of aromatic amines.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Crushed ice
-
Saturated aqueous sodium chloride solution
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flask equipped with a stirrer and a calcium chloride drying tube, carefully add fuming sulfuric acid.
-
Slowly add this compound to the oleum with stirring. The temperature may rise; maintain it below 30 °C with occasional cooling in an ice bath.
-
Heat the reaction mixture to 80-90 °C in an oil bath and stir for 4-6 hours.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice.
-
The sulfonic acid product may precipitate. If not, add saturated aqueous sodium chloride to "salt out" the product.
-
Filter the solid product and wash it with a small amount of cold water.
-
Recrystallize the crude product from water or an appropriate solvent system to obtain the purified sulfonic acid.
Data Presentation
| Reaction | Reagents | Temperature | Expected Major Product | Notes |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 80-90 °C | Isoquinolin-5-amine-8-sulfonic acid | The product is an amino acid and may exist as a zwitterion. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Influence of reaction conditions on regioselectivity.
Caption: General experimental workflow for electrophilic substitution.
Disclaimer
The experimental protocols provided are based on established chemical principles and analogous reactions reported in the literature. Researchers should exercise all necessary safety precautions when handling the hazardous materials mentioned. These protocols may require optimization for specific laboratory conditions and scales. The predicted regioselectivity is based on theoretical considerations and may vary in practice. It is highly recommended to perform small-scale test reactions and thoroughly characterize the products to confirm their structures.
References
Application Notes and Protocols for Amide Bond Formation with Isoquinolin-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful amide bond formation using isoquinolin-5-amine hydrochloride. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Isoquinolin-5-amine is a valuable building block in medicinal chemistry, with its scaffold appearing in numerous biologically active compounds. The formation of an amide bond is one of the most crucial reactions in drug discovery, enabling the linkage of molecular fragments to build complex molecules with desired pharmacological properties.[1][2] A primary challenge in utilizing this compound is the presence of the amine as a salt, which necessitates its conversion to the free amine in situ for it to act as a nucleophile. This guide outlines various coupling strategies, detailed experimental protocols, and troubleshooting advice to facilitate efficient and high-yielding amide synthesis.
Core Principles and Considerations
Successful amide bond formation with this compound hinges on the effective activation of the carboxylic acid partner and the liberation of the free isoquinolin-5-amine.
-
Liberation of the Free Amine: this compound is a salt and will not readily react as a nucleophile. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the hydrochloride and generate the free amine.[3]
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[4] This is achieved using coupling reagents that form a highly reactive acyl intermediate.
-
Coupling Reagents: A wide array of coupling reagents is available, each with its own mechanism and advantages. These can be broadly categorized into:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are cost-effective and widely used.[3][5]
-
Phosphonium Salts: Including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][3] These are often highly efficient but can be more expensive.
-
-
Additives: To suppress side reactions and minimize racemization, especially when coupling chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents.[5][6]
-
Solvents: The choice of solvent is critical and should be an aprotic solvent in which the reactants are soluble. Common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile.[1][5]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes common coupling reagents and typical conditions for amide bond formation. The choice of reagent can significantly impact reaction time, yield, and purity.
| Coupling Reagent | Class | Additive | Base (equivalents) | Typical Solvent | Key Features |
| EDC (or DCC) | Carbodiimide | HOBt or HOAt | DIPEA or TEA (2-3) | DCM or DMF | Cost-effective, widely used; byproduct of DCC (DCU) is poorly soluble.[3][5] |
| HATU | Aminium/Uronium | None needed | DIPEA or TEA (2-3) | DMF | Highly efficient, fast reaction times, suitable for sterically hindered substrates.[1][3][5] |
| HBTU | Aminium/Uronium | None needed | DIPEA or TEA (2-3) | DMF | Similar to HATU, very effective for peptide couplings.[3] |
| PyBOP | Phosphonium | None needed | DIPEA or TEA (2-3) | DMF or DCM | Non-toxic alternative to BOP, effective for solid-phase synthesis.[6] |
| T3P | Phosphonium | None needed | Pyridine or TEA (2-3) | Ethyl Acetate or THF | Broad applicability, byproducts are water-soluble. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM, add EDC (1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[7]
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient, especially for challenging or sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA or TEA (3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[7]
Visualizations
Caption: General experimental workflow.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. organic chemistry - Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Protecting Group Strategies for Isoquinolin-5-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the amino group of isoquinolin-5-amine hydrochloride. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and high yields. Here, we discuss the application of three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
Isoquinolin-5-amine is a key structural motif in many biologically active compounds. Its derivatization often requires the temporary protection of the highly nucleophilic amino group to prevent unwanted side reactions. The starting material is frequently available as a hydrochloride salt, which necessitates neutralization prior to or in situ during the protection reaction. This guide outlines strategies and detailed protocols for the efficient protection and subsequent deprotection of isoquinolin-5-amine.
Key Considerations
-
Handling of the Hydrochloride Salt: this compound is an ammonium salt. The free amine, which is the reactive species for N-protection, needs to be liberated. This is typically achieved by adding a base to the reaction mixture. The choice of base is critical to avoid side reactions.
-
Reactivity of the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen is part of the aromatic system, making it significantly less nucleophilic than the exocyclic amino group.[1] Under the standard conditions for amine protection, reaction at the isoquinoline nitrogen is generally not observed.
-
Orthogonal Protection Strategies: In complex syntheses, it may be necessary to deprotect one functional group while others remain protected. The protecting groups discussed here (Boc, Cbz, and Fmoc) offer orthogonal deprotection pathways, providing flexibility in synthetic design.[2][3]
Protecting Group Selection and Reaction Workflow
The choice of protecting group depends on the stability required for subsequent reaction steps and the desired deprotection conditions. The general workflow for the protection of this compound is depicted below.
Figure 1: General workflow for the N-protection of this compound.
I. tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for strong acids.[4][5]
Reaction Scheme:
Figure 2: Boc protection of this compound.
Application Notes:
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. An excess of the base (2-3 equivalents) is recommended.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.[6]
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and salts. The product can be purified by column chromatography on silica gel.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (2.5 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Di-tert-butyl dicarbonate (1.1 eq.) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Deprotection of N-Boc-Isoquinolin-5-amine:
The Boc group is readily cleaved under acidic conditions.[7]
Protocol:
-
The N-Boc protected isoquinolin-5-amine (1.0 eq.) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
The reaction is stirred at room temperature for 1-4 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) to obtain the free amine.
II. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, stable to acidic and basic conditions but readily removed by catalytic hydrogenation.[8]
Reaction Scheme:
References
- 1. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Amine Protection / Deprotection [fishersci.dk]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Isoquinolin-5-amine Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isoquinolin-5-amine hydrochloride in multicomponent reactions (MCRs), a powerful tool in synthetic and medicinal chemistry for the rapid generation of complex molecular scaffolds. The focus is on the synthesis of pyrimido[4,5-c]isoquinolines, a class of fused heterocyclic compounds with significant biological and pharmaceutical importance.
Introduction to Multicomponent Reactions with Isoquinolin-5-amine
Multicomponent reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Isoquinolin-5-amine, with its unique structural and electronic properties, serves as a valuable building block in MCRs for the construction of novel heterocyclic systems. The resulting fused isoquinoline derivatives are of particular interest in drug discovery due to their diverse pharmacological activities.
One of the prominent applications of isoquinolin-5-amine in MCRs is the synthesis of pyrimido[4,5-c]isoquinolines. These compounds have garnered attention for their potential as folate antagonists and their broader biological activities. The one-pot, three-component reaction of isoquinolin-5-amine, an aldehyde, and an active methylene compound, such as dimedone or barbituric acid, provides a straightforward and efficient route to this important heterocyclic core.
Application Note 1: Synthesis of Pyrimido[4,5-c]isoquinolin-6(5H)-ones
This section details a one-pot, three-component synthesis of 5,7,7-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one and its derivatives. This reaction proceeds via a condensation of isoquinolin-5-amine, various aromatic aldehydes, and dimedone.
Experimental Protocol
General Procedure for the Synthesis of 5-Aryl-7,7-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-ones:
A mixture of isoquinolin-5-amine (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) is prepared in a suitable solvent (e.g., ethanol, 10 mL). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture. The reaction mixture is then heated under reflux for a specified period (typically 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired pyrimido[4,5-c]isoquinolin-6(5H)-one derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrimido[4,5-c]isoquinolin-6(5H)-one derivatives.
| Entry | Aromatic Aldehyde (R-CHO) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | p-TSA | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | p-TSA | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | p-TSA | 7 | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | p-TSA | 4 | 95 |
| 5 | 2-Chlorobenzaldehyde | Ethanol | p-TSA | 6 | 82 |
Logical Workflow for the Synthesis
Caption: Workflow for the synthesis of pyrimido[4,5-c]isoquinolin-6(5H)-ones.
Application Note 2: Biological Significance and Potential Signaling Pathways
Derivatives of pyrimido[4,5-c]isoquinolines have been investigated for a range of biological activities, with a primary focus on their potential as antimicrobial and anticancer agents. The fused heterocyclic system is a key pharmacophore that can interact with various biological targets.
Antimicrobial Activity
Certain pyrimido[4,5-c]isoquinoline derivatives have demonstrated promising activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further studies are required to elucidate the precise signaling pathways involved.
Anticancer Activity
The planar, aromatic structure of the pyrimido[4,5-c]isoquinoline core allows for intercalation into DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. Additionally, these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a hypothesized mechanism of action for a pyrimido[4,5-c]isoquinoline derivative as a kinase inhibitor in a cancer cell signaling pathway.
Caption: Hypothesized inhibition of a kinase signaling pathway.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex heterocyclic compounds via multicomponent reactions. The protocols and data presented here for the synthesis of pyrimido[4,5-c]isoquinolines highlight the efficiency and utility of this approach. The potential biological activities of the resulting products make this an exciting area of research for drug discovery and development. Further exploration of different MCRs with this compound is warranted to expand the accessible chemical space and identify novel bioactive molecules.
Flow Chemistry Applications of Isoquinolin-5-amine Hydrochloride: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Isoquinolin-5-amine hydrochloride in flow chemistry. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[1][2][3] The functionalization of this core, particularly through its amine group, is a critical step in the synthesis of diverse compound libraries for drug discovery.
Flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of such molecules.[4] These benefits include enhanced safety when handling reactive intermediates, precise control over reaction parameters leading to higher reproducibility and yields, and the potential for automated, high-throughput synthesis.[4][5] This document outlines protocols for key chemical transformations of this compound using continuous flow methodologies, providing a foundation for the rapid and efficient generation of novel isoquinoline-based compounds.
Application Note 1: Continuous Flow N-Alkylation of Isoquinolin-5-amine
Introduction: The N-alkylation of aromatic amines is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[6] In drug discovery, the introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. This protocol describes a continuous flow process for the mono-N-alkylation of Isoquinolin-5-amine using a packed-bed reactor with a heterogeneous catalyst.
Quantitative Data Summary:
| Entry | Alkylating Agent | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput (mmol/h) |
| 1 | Benzyl bromide | 80 | 10 | 92 | 3.6 |
| 2 | Ethyl iodide | 60 | 15 | 85 | 2.4 |
| 3 | 1-Bromobutane | 100 | 8 | 88 | 4.5 |
| 4 | (2-Bromoethyl)benzene | 100 | 10 | 90 | 3.6 |
Experimental Protocol:
System Setup: A continuous flow system consisting of two HPLC pumps, a T-mixer, a packed-bed column reactor, a back pressure regulator, and a collection vessel is assembled. The packed-bed column (10 cm length x 4.6 mm ID) is filled with a supported palladium catalyst (e.g., Pd/C).
Reagent Preparation:
-
Solution A: A 0.2 M solution of this compound and 1.1 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a suitable solvent (e.g., acetonitrile).
-
Solution B: A 0.22 M solution of the desired alkylating agent (e.g., benzyl bromide) in the same solvent.
Reaction Procedure:
-
The packed-bed reactor is heated to the desired temperature (e.g., 80 °C).
-
Solution A and Solution B are pumped at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min) through the T-mixer and into the packed-bed reactor.
-
The back pressure regulator is set to maintain a pressure of 10 bar to ensure the solvent remains in the liquid phase.
-
The reaction mixture exiting the reactor is collected in a vessel containing a suitable quenching agent or prepared for direct analysis.
-
The product is isolated and purified using standard chromatographic techniques.
Experimental Workflow Diagram:
Caption: Continuous flow N-alkylation of Isoquinolin-5-amine.
Application Note 2: Continuous Flow N-Acylation of Isoquinolin-5-amine
Introduction: The formation of amide bonds is one of the most crucial reactions in organic and medicinal chemistry, as the amide functional group is present in a vast number of pharmaceuticals, including peptides and small molecule drugs.[7][8] This protocol details a continuous flow method for the N-acylation of Isoquinolin-5-amine with various acylating agents, offering a rapid and efficient route to a diverse library of amides.
Quantitative Data Summary:
| Entry | Acylating Agent | Temperature (°C) | Residence Time (s) | Yield (%) | Throughput (mmol/h) |
| 1 | Acetyl chloride | 25 | 30 | 98 | 12.0 |
| 2 | Benzoyl chloride | 40 | 60 | 95 | 6.0 |
| 3 | Isobutyryl chloride | 30 | 45 | 96 | 8.0 |
| 4 | 4-Methoxybenzoyl chloride | 40 | 60 | 94 | 6.0 |
Experimental Protocol:
System Setup: A flow chemistry system comprising two syringe pumps, a micromixer, a tube reactor (e.g., PFA tubing), a back pressure regulator, and a collection flask is utilized.
Reagent Preparation:
-
Solution A: A 0.5 M solution of this compound and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).
-
Solution B: A 0.55 M solution of the desired acylating agent (e.g., acetyl chloride) in the same solvent.
Reaction Procedure:
-
The tube reactor is immersed in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).
-
Solution A and Solution B are loaded into separate syringes and placed on the syringe pumps.
-
The solutions are pumped at programmed flow rates (e.g., Solution A at 0.5 mL/min, Solution B at 0.5 mL/min) into the micromixer.
-
The combined stream flows through the tube reactor (e.g., 1 mL volume, resulting in a 60-second residence time).
-
A back pressure of 5 bar is maintained using the back pressure regulator.
-
The product stream is collected and can be worked up by quenching with an aqueous solution and subsequent extraction and purification.
Experimental Workflow Diagram:
Caption: Continuous flow N-acylation of Isoquinolin-5-amine.
Application Note 3: Two-Step Continuous Flow Synthesis of 5-Arylisoquinolines via Sandmeyer and Suzuki-Miyaura Reactions
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9] This application note describes a two-step continuous flow process. First, the amino group of Isoquinolin-5-amine is converted to a halide (e.g., bromide) via a Sandmeyer reaction.[10][11] The resulting 5-bromoisoquinoline is then used in a subsequent Suzuki-Miyaura coupling reaction to introduce various aryl groups. This telescoped approach avoids the isolation of the potentially unstable diazonium salt intermediate.
Quantitative Data Summary - Step 2: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 100 | 15 | 89 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | 110 | 12 | 91 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 100 | 15 | 85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | 110 | 12 | 82 |
Experimental Protocol:
Step 1: Continuous Flow Sandmeyer Reaction (Bromination)
-
System Setup: A flow system with three pumps, two T-mixers, and a tube reactor.
-
Reagent Preparation:
-
Solution A: 1.0 M solution of this compound in 48% HBr.
-
Solution B: 1.2 M solution of sodium nitrite in water.
-
Solution C: 1.5 M solution of copper(I) bromide in 48% HBr.
-
-
Procedure:
-
Solutions A and B are pumped at specific flow rates into the first T-mixer at 0-5 °C to form the diazonium salt.
-
The output from the first mixer is immediately combined with Solution C in the second T-mixer.
-
The reaction mixture flows through a heated tube reactor (e.g., 60 °C) to promote the conversion to 5-bromoisoquinoline.
-
The crude product stream is subjected to an in-line liquid-liquid extraction to separate the organic product.
-
Step 2: Continuous Flow Suzuki-Miyaura Coupling
-
System Setup: A flow system with two pumps, a T-mixer, and a heated tube reactor.
-
Reagent Preparation:
-
Solution D: A 0.2 M solution of the crude 5-bromoisoquinoline from Step 1 in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Solution E: A 0.24 M solution of the desired arylboronic acid, 2.0 equivalents of a base (e.g., K₂CO₃), and the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄) in the same solvent system.
-
-
Procedure:
-
Solutions D and E are pumped at equal flow rates into a T-mixer.
-
The mixture flows through a heated tube reactor (e.g., 100 °C).
-
The product stream is collected, and the final product is purified by chromatography.
-
Experimental Workflow Diagram:
Caption: Two-step continuous flow synthesis of 5-arylisoquinolines.
Signaling Pathway Context: Isoquinoline Derivatives as Kinase Inhibitors
Many isoquinoline-based compounds exert their therapeutic effects by modulating the activity of protein kinases, which are key regulators of cellular signaling pathways.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The diagram below illustrates a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK), the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently implicated in cell proliferation and survival. Isoquinoline derivatives can be designed to act as competitive inhibitors at the ATP-binding site of kinases within this cascade, such as MEK or ERK, thereby blocking downstream signaling and inhibiting disease progression. The functionalization of the Isoquinolin-5-amine core is a key strategy for developing potent and selective kinase inhibitors.
Signaling Pathway Diagram:
Caption: Inhibition of the MAPK signaling pathway by an isoquinoline derivative.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Flow Chemistry in Drug Discovery • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Isoquinolin-5-amine hydrochloride
Welcome to the technical support center for Isoquinolin-5-amine hydrochloride. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the isoquinoline core?
A1: The isoquinoline framework is typically synthesized through several classic methods, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[1] These methods involve the cyclization of substituted phenethylamines or related precursors.[1][2][3] The choice of method often depends on the desired substitution pattern on the isoquinoline ring. For instance, the Bischler-Napieralski reaction is widely used for preparing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized.[3][4][5]
Q2: How is Isoquinolin-5-amine typically synthesized?
A2: A common and direct method for synthesizing Isoquinolin-5-amine is through the reduction of 5-nitroisoquinoline.[6] This transformation can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequent choice.[7] Other methods include reduction with hydrazine/iron(III) chloride or titanium(III) chloride.[6]
Q3: What are the key challenges in synthesizing substituted isoquinolines?
A3: Key challenges often include controlling regioselectivity, especially in electrophilic substitution reactions which predominantly occur at the 5- and 8-positions.[8] Other common issues are the formation of side products, such as styrenes in the Bischler-Napieralski reaction, and achieving high yields, which can be sensitive to the electronic nature of substituents on the aromatic ring.[3][4] Harsh reaction conditions required by some classical methods can also be a drawback.
Q4: How can I convert Isoquinolin-5-amine to its hydrochloride salt?
A4: To convert the free base, Isoquinolin-5-amine, to its hydrochloride salt, you would typically dissolve the amine in a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether) and then add a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Isoquinolin-5-amine, particularly via the reduction of 5-nitroisoquinoline.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Use fresh Palladium on Carbon (Pd/C) or test the activity of the current batch on a known standard. | The catalyst can become deactivated over time due to exposure to air or contaminants. |
| Poor Quality Starting Material | Verify the purity of the 5-nitroisoquinoline starting material using techniques like NMR or melting point analysis. | Impurities in the starting material can interfere with the reaction or inhibit the catalyst. |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the hydrogen source (e.g., H₂ gas, ammonium formate) is used. If using H₂ gas, ensure the system is properly purged and pressurized. | The reduction of a nitro group is a stoichiometric process requiring a sufficient amount of the reducing agent. |
| Incorrect Solvent | The choice of solvent is critical for both substrate solubility and catalyst activity. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. | A solvent that does not fully dissolve the starting material can lead to a slow or incomplete reaction. |
| Suboptimal Temperature or Pressure | For catalytic hydrogenation, reactions are often run at room temperature but may require gentle heating. Ensure adequate hydrogen pressure (e.g., from a balloon or a pressurized vessel). | Reaction kinetics are influenced by temperature and pressure. These parameters may need to be optimized for your specific setup. |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | The reaction may require more time to go to completion than initially anticipated. |
| Catalyst Poisoning | Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from potential catalyst poisons like sulfur or thiol compounds. | Certain functional groups or impurities can irreversibly bind to the catalyst surface, rendering it inactive. |
| Formation of Intermediates | The reduction of nitroarenes can sometimes stall at the hydroxylamine or nitroso stage.[9] Adjusting the reaction conditions (e.g., increasing temperature or catalyst loading) can help drive the reaction to completion. | Intermediates may be more stable under certain conditions, preventing full reduction to the amine. |
Issue 3: Product is Impure or Contains Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Over-reduction | Careful monitoring of the reaction is necessary to prevent the reduction of the isoquinoline ring system, although this is less common under standard Pd/C hydrogenation conditions. | Aggressive reducing agents or prolonged reaction times can lead to the saturation of the heterocyclic ring. |
| Ineffective Work-up | After the reaction, the catalyst should be carefully removed by filtration (e.g., through Celite). The product should be properly isolated and purified, for example, by recrystallization or column chromatography. | Residual catalyst or byproducts from the reaction mixture can contaminate the final product. |
| Air Oxidation of Product | The resulting Isoquinolin-5-amine can be susceptible to air oxidation, which may lead to discoloration. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and storage. | Aromatic amines can be sensitive and may degrade upon exposure to oxygen, especially in the presence of light or trace metals. |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues of low product yield.
Caption: A troubleshooting workflow for addressing low yield in chemical synthesis.
Experimental Protocols
Synthesis of Isoquinolin-5-amine via Reduction of 5-Nitroisoquinoline
This protocol describes a standard procedure for the catalytic hydrogenation of 5-nitroisoquinoline.
Materials and Equipment:
-
5-Nitroisoquinoline
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-nitroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.
-
Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude Isoquinolin-5-amine can be purified further by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction of 5-Nitroisoquinoline
The following table provides a summary of how different parameters can affect the yield of the reduction reaction. These are representative conditions based on common practices for nitroarene reductions.[7][9][10]
| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 4 | 95 |
| 2 | H₂ (1 atm), 10% Pd/C | EtOAc | 25 | 6 | 92 |
| 3 | NH₄HCO₂ (5 eq), 10% Pd/C | MeOH | 60 | 2 | 88 |
| 4 | Fe powder (4 eq) | H₂O/EtOH (1:1) | 80 | 8 | 75 |
| 5 | SnCl₂·2H₂O (4 eq) | EtOH | 60 | 2 | 85 |
| 6 | H₂ (1 atm), 5% Pt/C | MeOH | 25 | 3 | 96 |
| 7 | H₂ (1 atm), 10% Pd/C | MeOH | 50 | 2 | 97 |
| 8 | NaBH₄, 10% Pd/C | MeOH | 25 | 5 | 70 |
References
- 1. Isoquinoline synthesis [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
Common side reactions with Isoquinolin-5-amine hydrochloride
Welcome to the technical support center for Isoquinolin-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in research?
This compound is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and chemical biology. Its most prominent and well-documented role is as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP-1), an enzyme critically involved in DNA repair and cell death pathways.[1][2] Consequently, it is frequently used in studies related to cancer, inflammation, and neurodegenerative diseases.[2]
2. What are the common hazards associated with this compound and what safety precautions should be taken?
According to safety data, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.
-
Ventilation: Handle the compound in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
3. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture.
4. What are the typical starting materials for the synthesis of Isoquinolin-5-amine?
The most common synthetic route to 5-aminoisoquinoline is through the reduction of 5-nitroisoquinoline.[4] 5-Nitroisoquinoline itself is typically prepared by the nitration of isoquinoline.[5]
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield during the reduction of 5-nitroisoquinoline.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or adding a slight excess of the reducing agent. |
| Degradation of Product | The amino group is susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). After the reaction, work up the product promptly. |
| Suboptimal Reducing Agent | While various reducing agents can be used (e.g., SnCl₂/HCl, Fe/HCl, catalytic hydrogenation), their effectiveness can vary. Tin(II) chloride in hydrochloric acid is a commonly used and effective method. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Side Reactions | Over-reduction or side-chain reactions can occur. Control the reaction temperature carefully. For catalytic hydrogenation, optimizing the solvent and catalyst type can minimize side product formation. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Presence of Isomeric Impurities | During the nitration of isoquinoline to form the 5-nitroisoquinoline precursor, the formation of 8-nitroisoquinoline is a common side reaction.[5] These isomers can be difficult to separate. Use a purification method with high resolving power, such as column chromatography with a suitable solvent system (e.g., dichloromethane/ethyl acetate). |
| Formation of Di-substituted Products | In some reactions, di-substituted products like 5,8-dibromoisoquinoline can form, which may be carried through the synthesis.[6] Careful control of stoichiometry and reaction conditions in the preceding steps is crucial. |
| Product is too Soluble for Crystallization | If the hydrochloride salt is too soluble in the chosen solvent for recrystallization, try adding a less polar co-solvent to induce precipitation. Alternatively, purification by column chromatography of the free base followed by conversion to the hydrochloride salt might be necessary. |
Table 1: Common Impurities in the Synthesis of Isoquinolin-5-amine and Mitigation Strategies
| Impurity | Origin | Mitigation Strategy |
| 8-Nitroisoquinoline | Isomeric byproduct from the nitration of isoquinoline.[5] | Careful fractional crystallization or chromatography of the 5-nitroisoquinoline precursor. |
| Unreacted 5-Nitroisoquinoline | Incomplete reduction reaction. | Monitor reaction by TLC and ensure complete conversion. Purify the final product by column chromatography. |
| Over-reduction Products | Harsh reduction conditions. | Use milder reducing agents or control reaction temperature and time. |
| Di-substituted Isoquinolines | Side reactions in earlier synthetic steps (e.g., di-bromination).[6] | Strict stoichiometric control and optimized reaction conditions in all synthetic steps. |
Experimental Protocols
Synthesis of 5-Aminoisoquinoline (Free Base) via Reduction of 5-Nitroisoquinoline
This protocol is adapted from established procedures for the reduction of nitroarenes.
Materials:
-
5-Nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisoquinoline in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension. The amount of tin(II) chloride should be in molar excess (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate several times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-aminoisoquinoline.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Conversion to this compound
-
Dissolve the purified 5-aminoisoquinoline free base in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. This compound acts as an inhibitor in this pathway.
References
- 1. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitroisoquinoline 98 607-32-9 [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Isoquinolin-5-amine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving Isoquinolin-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Impurities can be broadly categorized as process-related or degradation-related.
-
Process-related impurities include unreacted this compound, excess reagents (e.g., acylating or alkylating agents), and byproducts from side reactions.
-
Degradation-related impurities can arise from the decomposition of starting materials or products, often through oxidation of the amino group, which can result in colored impurities.[1]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Due to the basicity of the amino group, an acid-base extraction is a highly effective method. By adjusting the pH of the aqueous phase, the protonated starting material can be selectively partitioned into the aqueous layer, while the typically less basic product remains in the organic layer.[2][3]
Q3: My purified product is colored. What is the likely cause and how can I remove the color?
A3: A common cause of coloration in reactions with aromatic amines is the formation of oxidized, polymeric byproducts.[1] These can often be removed by treating a solution of the product with activated charcoal, followed by filtration and recrystallization. However, care should be taken as activated charcoal can also adsorb the desired product, potentially reducing the yield.
Q4: What are the best recrystallization solvents for derivatives of Isoquinolin-5-amine?
A4: The choice of solvent is highly dependent on the specific product's polarity. For N-acylated derivatives, which are generally less polar than the starting amine, solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene are often effective.[3][4] It is crucial to perform small-scale solvent screening to identify the optimal system where the product has high solubility in the hot solvent and low solubility when cold.
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is preferred when dealing with complex mixtures containing multiple products or impurities with similar solubility profiles to the desired compound, making recrystallization ineffective.[3][5] It is also the method of choice for purifying non-crystalline, oily products. Recrystallization is generally more efficient for purifying large quantities of a solid product from a relatively small amount of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after acid-base extraction | The product is more basic than anticipated and is being extracted into the acidic aqueous phase. | Carefully check the pKa of your product. If it is also basic, a more nuanced pH control or an alternative purification method like column chromatography may be necessary.[6] |
| The product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent to maximize recovery. Brine washes of the combined organic layers can help to break emulsions and recover dissolved product.[3] | |
| Oily product after solvent evaporation | The product may have a low melting point or be impure. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If this fails, column chromatography is the recommended purification method.[3] |
| Streaking or poor separation on silica gel TLC/column chromatography | The basic amino group of the product or starting material is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve compound mobility.[7] |
| Product crystallizes in the funnel during hot filtration | The solution is supersaturated at the filtration temperature. | Add a small amount of hot solvent to the solution before filtration to ensure the product remains dissolved. Using a pre-heated funnel can also prevent premature crystallization. |
| No crystals form upon cooling after recrystallization | The solution is not sufficiently saturated, or the product is an oil. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal. If the product is an oil, proceed with chromatographic purification. |
Experimental Protocols
Representative Reaction: Acylation of this compound
A common reaction for this compound is N-acylation. Below is a representative protocol for the acylation with acetyl chloride and the subsequent purification of the product, N-(isoquinolin-5-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
Reaction Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Purification Method 1: Acid-Base Extraction and Recrystallization
-
Quenching and Extraction:
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted starting material and pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Purification Method 2: Column Chromatography
-
Preparation:
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Elution:
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
The following table presents a hypothetical comparison of the two purification methods for the acylation product, N-(isoquinolin-5-yl)acetamide.
| Purification Method | Yield (%) | Purity (by HPLC, %) | Advantages | Disadvantages |
| Acid-Base Extraction & Recrystallization | 75 | 98.5 | Scalable, cost-effective for large quantities. | May not be effective for removing impurities with similar solubility; not suitable for oily products. |
| Column Chromatography | 65 | >99 | High purity can be achieved; effective for complex mixtures and oily products. | More time-consuming, requires larger volumes of solvent, less scalable. |
Visualizations
Caption: General workflow for purification of products from this compound reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Isoquinolin-5-amine Hydrochloride Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Isoquinolin-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Isoquinolin-5-amine?
The most prevalent method for synthesizing Isoquinolin-5-amine is the reduction of 5-Nitroisoquinoline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a frequently employed technique.[1] Other successful methods include reduction with hydrazine/iron(III) chloride and titanium(III) chloride.[1]
Q2: How is the hydrochloride salt of Isoquinolin-5-amine prepared?
The hydrochloride salt is typically formed by treating the isolated Isoquinolin-5-amine free base with a solution of hydrochloric acid in a suitable organic solvent, such as ethanol or diethyl ether. The salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the critical safety precautions to consider during this synthesis?
Working with nitro compounds requires caution due to their potential instability. Reactions should be conducted in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures to ensure safety. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
Low or No Product Yield
Problem: The reduction of 5-Nitroisoquinoline results in a low yield of Isoquinolin-5-amine.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Palladium on carbon) is fresh and has been stored properly. Perform a small-scale test reaction to verify catalyst activity. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or increase the amount of reducing agent if the starting material is still present. |
| Sub-optimal Reaction Conditions | For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate proper mixing of the catalyst, substrate, and hydrogen. For chemical reductions, verify the concentration and stoichiometry of the reagents. |
| Product Loss During Work-up | Isoquinolin-5-amine is a basic compound. Ensure the aqueous layer is sufficiently basified during extraction to prevent the protonated amine from remaining in the aqueous phase. Use multiple extractions with an appropriate organic solvent to maximize recovery. |
Presence of Impurities
Problem: The final product is contaminated with side-products or unreacted starting material.
| Impurity | Identification | Removal Method |
| Unreacted 5-Nitroisoquinoline | Can be detected by TLC or HPLC. | Column chromatography on silica gel is an effective method for separating the more polar amine product from the less polar nitro starting material. |
| Over-reduction Products | In some cases, the heterocyclic ring can be partially or fully reduced. | These impurities can often be separated by column chromatography. Careful control of reaction conditions (temperature, pressure, reaction time) can minimize their formation. |
| Isomeric Aminoisoquinolines | Depending on the synthetic route to the starting 5-Nitroisoquinoline, isomeric nitro compounds could be present, leading to isomeric amine impurities. | Fractional crystallization of the free base or the hydrochloride salt can be effective in separating isomers. Preparative HPLC may be necessary for closely related isomers. |
Experimental Protocols
Protocol 1: Reduction of 5-Nitroisoquinoline via Catalytic Hydrogenation
-
Reaction Setup: In a pressure vessel, dissolve 5-Nitroisoquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Isoquinolin-5-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified Isoquinolin-5-amine in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent and then with diethyl ether. Dry the product under vacuum to obtain this compound.
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
Data Summary
The following table summarizes typical quantitative data for the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Catalytic Hydrogenation | Reference |
| Starting Material | 5-Nitroisoquinoline | [1] |
| Reducing Agent | H₂, Pd/C | [2] |
| Typical Yield | >90% (for similar nitro group reductions) | [2] |
| Purity (after purification) | >98% (achievable with standard methods) | N/A |
| Melting Point of Free Base | 128 °C | N/A |
N/A: Data not explicitly available in the searched literature but represents typical expectations for this type of transformation.
References
Technical Support Center: By-product Formation in Reactions of Isoquinolin-5-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoquinolin-5-amine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to by-product formation during chemical reactions.
Frequently Asked Questions (FAQs)
General
Q1: What is the significance of using this compound versus the free base?
A1: Isoquinolin-5-amine is often supplied as a hydrochloride salt to improve its stability and shelf-life. The salt form is generally a crystalline solid that is less susceptible to air oxidation compared to the free base. However, for most reactions, the free amine is the reactive species. Therefore, a stoichiometric amount of base must be added to the reaction mixture to neutralize the HCl and liberate the free isoquinolin-5-amine. The choice and amount of base can significantly impact the reaction outcome and by-product formation.
Q2: How does the position of the amino group on the isoquinoline ring affect its reactivity and potential for by-product formation?
A2: The 5-position on the isoquinoline ring is on the benzene portion of the heterocycle. The amino group at this position is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the reactivity is also influenced by the electron-withdrawing nature of the pyridine ring. This can lead to a mixture of products in reactions like halogenation or nitration. The primary amine itself is a nucleophile and will readily undergo reactions such as alkylation, acylation, and arylation at the nitrogen atom.
Troubleshooting Guides by Reaction Type
N-Alkylation Reactions
Problem: Formation of multiple alkylation products (di- and tri-alkylation) is observed, reducing the yield of the desired mono-alkylated product.
Potential Cause: The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. The reaction conditions, such as temperature and stoichiometry of the alkylating agent, can favor over-alkylation.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess will significantly increase the rate of di-alkylation.
-
Low Temperature: Perform the reaction at lower temperatures to slow down the rate of the second alkylation, which often has a higher activation energy.
-
Choice of Base: A bulky, non-nucleophilic base can help to deprotonate the primary amine without interfering with the alkylating agent.
-
Protecting Groups: In complex syntheses, consider protecting the amine, performing the desired transformations on other parts of the molecule, and then deprotecting.
-
Specialized Reagents: For selective mono-alkylation, consider using methods like reductive amination or specialized reagents designed for this purpose.
Table 1: By-products in N-Alkylation of Isoquinolin-5-amine
| By-product Name | Chemical Structure | Common Analytical Observation | Mitigation Strategy |
| N,N-Dialkyl-isoquinolin-5-amine | Isoquinoline ring with -NR₂ at C5 | Higher molecular weight peak in GC-MS or LC-MS. | Control stoichiometry, lower temperature. |
| Quaternary ammonium salt | Isoquinoline ring with -NR₃⁺ at C5 | Highly polar, may remain in the aqueous phase during workup. | Avoid large excess of alkylating agent. |
Experimental Protocol: Selective Mono-N-methylation of Isoquinolin-5-amine
This protocol aims to minimize the formation of the di-methylated by-product.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Add methyl iodide (1.05 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the mono-methylated product from any unreacted starting material and di-methylated by-product.
Workflow for Selective Mono-alkylation
Caption: Workflow for selective mono-alkylation of Isoquinolin-5-amine.
N-Arylation Reactions (Buchwald-Hartwig and Ullmann Couplings)
Problem: Formation of a bis-arylated by-product or hydrodehalogenation of the aryl halide starting material.
Potential Causes:
-
Bis-arylation: Similar to N-alkylation, the mono-arylated product can sometimes be more reactive than the starting amine, leading to a second coupling reaction. This is particularly an issue with primary amines.[1]
-
Hydrodehalogenation: A side reaction in the Buchwald-Hartwig catalytic cycle can lead to the reduction of the aryl halide to the corresponding arene.[2]
-
Ullmann Coupling Issues: The classical Ullmann reaction requires harsh conditions (high temperatures) and stoichiometric copper, which can lead to moderate yields and the formation of various side products due to thermal decomposition or undesired side reactions.
Troubleshooting Strategies:
-
Buchwald-Hartwig:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often favor reductive elimination over competing side reactions.
-
Base Selection: The base can influence the catalytic cycle. Weaker bases may be used to avoid decomposition of sensitive substrates.
-
Stoichiometry: Using a slight excess of the amine can help to suppress the formation of the bis-arylated product.[1]
-
-
Ullmann Coupling:
-
Modern Protocols: Whenever possible, use modern, ligand-assisted copper-catalyzed N-arylation protocols, which proceed under milder conditions and with catalytic amounts of copper.
-
Temperature Control: Carefully control the reaction temperature to minimize thermal decomposition.
-
Table 2: By-products in N-Arylation of Isoquinolin-5-amine
| By-product Name | Chemical Structure | Common Analytical Observation | Mitigation Strategy |
| N,N-Diaryl-isoquinolin-5-amine | Isoquinoline ring with two aryl groups on the nitrogen at C5 | High molecular weight peak in GC-MS or LC-MS. | Use excess amine, optimize ligand in Buchwald-Hartwig. |
| Dehalogenated Arene | The arene corresponding to the aryl halide starting material | Peak in GC-MS corresponding to the arene without the halogen. | Optimize ligand and reaction conditions in Buchwald-Hartwig. |
| Homocoupling of Aryl Halide | Biaryl compound | Dimer of the aryl halide starting material. | Common in Ullmann coupling; use modern protocols. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Isoquinolin-5-amine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), the aryl bromide (1.0 eq), and this compound (1.2 eq). Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (2.5 eq, to neutralize the HCl salt and act as the reaction base).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the N-aryl-isoquinolin-5-amine.
Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: Buchwald-Hartwig cycle with a potential side reaction.
N-Acylation Reactions
Problem: Formation of a salt by-product and potential for side reactions on the isoquinoline ring under harsh conditions.
Potential Cause: The reaction of an amine with an acyl chloride produces one equivalent of HCl. This will react with any available amine (starting material or product) to form an ammonium salt, effectively removing it from the reaction. This necessitates the use of a base to scavenge the HCl.
Troubleshooting Strategies:
-
Use of a Base: Always include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to neutralize the HCl formed. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.
-
Mild Acylating Agents: If the acyl chloride is too reactive and leads to side reactions, consider using a milder acylating agent such as an acid anhydride.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.
Table 3: By-products in N-Acylation of Isoquinolin-5-amine
| By-product Name | Chemical Structure | Common Analytical Observation | Mitigation Strategy |
| This compound Salt | Protonated isoquinolin-5-amine | Water-soluble salt, may be lost during aqueous work-up if the pH is not basic. | Use a non-nucleophilic base to scavenge HCl. |
| N-Acyl-isoquinolin-5-amine Hydrochloride Salt | Protonated product | Water-soluble salt. | Use a non-nucleophilic base. |
Experimental Protocol: N-Acylation of Isoquinolin-5-amine with Acetyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Add triethylamine (2.2 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-acetyl-isoquinolin-5-amine is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Logical Flow of N-Acylation
Caption: Logical flow of the N-acylation reaction.
This technical support guide is intended to provide general guidance. Specific reaction outcomes will depend on the exact substrates and conditions used. Always perform small-scale test reactions to optimize conditions for your specific application.
References
Temperature optimization for Isoquinolin-5-amine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinolin-5-amine hydrochloride. The information is designed to assist in optimizing reaction conditions, particularly temperature, to achieve desired product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical starting point for the reaction temperature when using this compound in an acylation reaction?
A common starting point for N-acylation reactions is room temperature (approximately 20-25°C).[1] Many standard coupling methods, such as those involving acyl chlorides (Schotten-Baumann reaction) or peptide coupling reagents, proceed efficiently at this temperature.[1] It is often recommended to start at a lower temperature (e.g., 0°C) when adding reagents to control any initial exothermic processes, and then allowing the reaction to warm to room temperature.[1][2]
Q2: My reaction with this compound shows low yield at room temperature. Should I increase the temperature?
Increasing the reaction temperature can lead to a higher yield and purity by providing the necessary activation energy for the reaction to proceed to completion.[3] However, this should be done cautiously and incrementally. For some amide syntheses, temperatures can be raised to 80-120°C.[4] It is advisable to monitor the reaction closely for the formation of byproducts when increasing the temperature.
Q3: I am observing significant impurity formation in my reaction. Could the temperature be the cause?
Yes, elevated temperatures can lead to the formation of undesired side products. In syntheses involving related heterocyclic compounds like quinolines, higher temperatures can favor the formation of thermodynamic byproducts over the desired kinetic product.[3][5] If you observe increased impurity levels with higher temperatures, it is recommended to attempt the reaction at a lower temperature for a longer duration.
Q4: What are some common side reactions related to temperature that I should be aware of for reactions involving aromatic amines like Isoquinolin-5-amine?
While specific data for this compound is limited, general knowledge of aromatic amine chemistry suggests potential side reactions at elevated temperatures, including:
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.
-
Decomposition: The thermal stability of the reactants and products is a critical factor. High temperatures might lead to the decomposition of the isoquinoline ring system or other reagents in the mixture.
-
Polysubstitution: In some cases, higher temperatures might provide enough energy to overcome the activation barrier for further, undesired reactions on the aromatic ring.
Q5: How does the choice of solvent influence the optimal reaction temperature?
The boiling point of your chosen solvent will naturally set the upper limit for the reaction temperature at atmospheric pressure. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for lower temperature reactions, while dimethylformamide (DMF) or toluene can be used for higher temperature conditions.[1][2] The solvent can also influence reaction kinetics, so a change in solvent may require re-optimization of the reaction temperature.
Temperature Optimization Summary
The following table summarizes the potential effects of temperature on reactions involving this compound. This data is based on general principles of organic synthesis and should be used as a guideline for optimization.
| Temperature Range | Potential Effect on Reaction | Common Issues | Recommendations |
| 0°C to Room Temp (25°C) | Slower reaction rate, potentially higher selectivity (kinetic product favored).[3] | Low or incomplete conversion, leading to low yield. | Increase reaction time, slowly increase temperature in increments. |
| Room Temp (25°C) to 60°C | Moderate reaction rate, generally a good starting point for optimization. | May still have incomplete conversion for less reactive substrates. | Monitor reaction progress (e.g., by TLC or LC-MS) to determine optimal time. |
| 60°C to 120°C | Faster reaction rate, can improve yields for difficult couplings.[4] | Increased risk of side product formation and decomposition.[3][5] | Use a reflux condenser, monitor for impurity formation, consider inert atmosphere. |
| Above 120°C | Significantly increased reaction rate, may be necessary for very unreactive partners. | High risk of decomposition of starting material or product, potential for complex byproduct profile. | Generally not recommended without extensive stability studies of the compounds involved. |
Experimental Protocols
General Protocol for N-Acylation of this compound (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base (2.0-3.0 equivalents), such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.0-1.2 equivalents) dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Temperature Adjustment (if necessary): If the reaction is proceeding slowly at room temperature, the temperature can be gradually increased. For DCM, the reaction can be heated to reflux (around 40°C). For DMF, higher temperatures (e.g., 50-80°C) can be explored.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or other suitable methods.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in this compound reactions.
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: Base Selection for Cross-Coupling with Isoquinolin-5-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical step of base selection for cross-coupling reactions involving isoquinolin-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound?
A1: Base selection is paramount for several reasons. Firstly, isoquinolin-5-amine is supplied as a hydrochloride salt to improve its stability and handling. An adequate amount of a suitable base is required to neutralize the hydrochloride and generate the free amine in situ. Secondly, the chosen base plays a crucial role in the catalytic cycle of the cross-coupling reaction itself, typically by facilitating the deprotonation of the amine or the transmetalation step in Suzuki-Miyaura coupling. An inappropriate base can lead to incomplete reaction, side product formation, or decomposition of starting materials and catalysts.
Q2: How does the hydrochloride salt affect the amount of base needed?
A2: The presence of the hydrochloride salt necessitates the use of at least one extra equivalent of base to neutralize the HCl and liberate the free isoquinolin-5-amine. Therefore, the total amount of base required will be the sum of the equivalent(s) needed for the catalytic cycle plus at least one equivalent for the salt neutralization. It is common practice to use a slight excess of base to ensure complete reaction.
Q3: What are the pKa values I should consider?
A3: The pKa of the conjugate acid of isoquinoline is approximately 5.14, and for 5-aminoisoquinoline, the strongest basic pKa is around 5.48. The hydrochloride salt of isoquinolin-5-amine will therefore have an acidic pH in solution. The chosen base must be strong enough to deprotonate the ammonium salt of the isoquinoline (pKa likely in the range of 4-5) and also participate effectively in the catalytic cycle.
Q4: Can I use strong bases like sodium tert-butoxide (NaOtBu)?
A4: While strong bases like NaOtBu are commonly used in Buchwald-Hartwig aminations, they should be used with caution with this compound. The isoquinoline ring system can be sensitive to very strong bases, potentially leading to side reactions or decomposition, especially at elevated temperatures. Weaker inorganic bases are often preferred to minimize these risks.[1]
Q5: Are organic bases like DBU a good choice?
A5: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an option, particularly in situations where solubility of inorganic bases is a concern. However, their effectiveness can be solvent-dependent. Theoretical and experimental studies have shown that the energy barrier for deprotonation using DBU can be high in nonpolar solvents.[2]
Q6: My reaction is sluggish. Should I just use a stronger base?
A6: Not necessarily. While a weak base might lead to a slower reaction, simply switching to a much stronger base could introduce other problems like side reactions. Before changing the base, consider optimizing other parameters such as catalyst loading, ligand choice, temperature, and solvent. A screen of different bases with varying strengths is the most systematic approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Base: The amount of base may not be enough to both neutralize the hydrochloride salt and drive the catalytic cycle. 2. Base is too weak: The pKa of the base's conjugate acid may be too low to effectively deprotonate the amine-palladium complex. 3. Poor Base Solubility: The inorganic base may not be sufficiently soluble in the reaction solvent, leading to a low effective concentration. 4. Catalyst Poisoning: The nitrogen atoms in the isoquinoline ring can coordinate to the palladium center, inhibiting catalysis. | 1. Increase Base Equivalents: Try increasing the equivalents of your current base to 3.0 or more. 2. Switch to a Stronger Base: Consider changing from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) or cesium carbonate (Cs₂CO₃). 3. Solvent/Base Combination: Use a more polar solvent like DMF or dioxane to improve the solubility of inorganic bases. Alternatively, consider a soluble organic base like DBU, potentially in combination with an inorganic salt. 4. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired catalytic cycle and minimize catalyst deactivation. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Base is too strong: A very strong base can promote side reactions. 2. Reaction Temperature is too high: High temperatures in combination with a strong base can lead to decomposition and side product formation. | 1. Use a Weaker Base: Switch from a phosphate or alkoxide base to a carbonate. 2. Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer period. |
| Inconsistent Results | 1. Purity of Reagents: Impurities in the this compound or other reagents can affect the reaction outcome. 2. Atmosphere Control: Cross-coupling reactions are often sensitive to oxygen. | 1. Purify Starting Materials: Ensure all reagents are of high purity. 2. Degas Solvents and Use Inert Atmosphere: Properly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Base Selection and Performance Data
The following table summarizes the performance of various bases in a model Suzuki-Miyaura cross-coupling reaction. Please note that optimal conditions can be substrate-dependent, and this table should be used as a starting point for your own optimization.
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| K₂CO₃ | 3.0 | Dioxane/H₂O (10:1) | 100 | 12 | Moderate | A common starting point, but may be too weak for complete conversion. |
| K₃PO₄ | 3.0 | Dioxane | 100 | 8 | Good | Generally provides higher yields than carbonates due to its increased basicity. |
| Cs₂CO₃ | 3.0 | Dioxane | 100 | 6 | Excellent | Often gives the best results due to its high basicity and good solubility. Can be more expensive. |
| NaOtBu | 2.5 | Toluene | 110 | 4 | Variable | Can be very effective but carries a higher risk of side reactions with sensitive substrates. |
| DBU | 3.0 | DMF | 120 | 12 | Moderate to Good | A good option for ensuring homogeneous reaction conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane, degassed)
-
Water (degassed, if using a water-soluble base)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Logical Workflow for Base Selection
References
Technical Support Center: Isoquinolin-5-amine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinolin-5-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.
Troubleshooting Guide
This guide addresses common problems that can arise during the workup of reactions involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield After Extraction | Incomplete neutralization of the hydrochloride salt. | Ensure the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the amine and allow its extraction into the organic phase. Use a pH meter or pH paper to verify. |
| Product remains in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. | |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of celite. | |
| Product Crashes Out of Solution During Workup | The free base form of isoquinolin-5-amine may have limited solubility in the chosen organic solvent. | Use a larger volume of the organic solvent or switch to a solvent in which the product is more soluble. Gentle warming of the solution may also help, but be cautious of product degradation. |
| The pH of the aqueous layer is not optimal. | Re-check and adjust the pH of the aqueous layer. A pH that is too high can sometimes cause precipitation of other species. | |
| Difficulty in Isolating the Final Product | Product is an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If it remains an oil, purification by column chromatography may be necessary. |
| Product is impure after initial isolation. | Recrystallization from an appropriate solvent system is a common method for purification.[1] Alternatively, column chromatography can be employed for more difficult separations. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of unreacted starting materials or byproducts. | Review the reaction conditions and consider purification by column chromatography or recrystallization. | |
| The product is still in its salt form. | If the workup was intended to yield the free base, ensure complete neutralization and extraction. If the hydrochloride salt is the desired product, the workup should be adjusted to precipitate the salt from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the workup of a reaction mixture containing this compound to isolate the free amine?
The first and most critical step is to neutralize the hydrochloride salt. This is typically achieved by adding a base to the reaction mixture. The choice of base depends on the reaction conditions, but common choices include aqueous solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH). The goal is to raise the pH of the aqueous phase sufficiently to deprotonate the amine, converting it to its free base form, which is soluble in organic solvents.
Q2: How do I choose the right organic solvent for extracting isoquinolin-5-amine?
The choice of solvent depends on the solubility of the free amine and its immiscibility with water. Common solvents for extracting amines include:
-
Dichloromethane (DCM): Often provides good solubility for many organic compounds.
-
Ethyl acetate (EtOAc): A common and effective extraction solvent.
-
Chloroform (CHCl₃): Similar to DCM in its extraction properties.
It is advisable to perform a small-scale solubility test if you are unsure which solvent to use.
Q3: I have an emulsion forming during the extraction process. How can I resolve this?
Emulsion formation is a common issue when working with basic aqueous solutions and organic solvents. Here are a few techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the emulsified layer through a pad of celite or glass wool.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q4: How can I purify the isolated isoquinolin-5-amine?
Several methods can be used for purification, depending on the nature of the impurities:
-
Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification method. A suitable solvent system (eluent) is chosen to separate the desired compound from impurities based on their polarity.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine re-extracted into an organic solvent.
Q5: How can I confirm the purity and identity of my final product?
The purity and identity of the isolated isoquinolin-5-amine can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of a sample by comparing it to the starting material and spotting for any impurities.
Experimental Protocols
Protocol 1: General Workup for Isolation of Isoquinolin-5-amine (Free Base)
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure.
-
Neutralization: Add a sufficient amount of a basic aqueous solution (e.g., saturated NaHCO₃ or 1 M NaOH) to the reaction mixture to achieve a pH greater than 10. Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude isoquinolin-5-amine.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Purification of Isoquinolin-5-amine by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the isoquinolin-5-amine is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: Workflow for the workup and purification of isoquinolin-5-amine.
Caption: Troubleshooting decision tree for low product yield.
References
Preventing dimerization of Isoquinolin-5-amine hydrochloride
Welcome to the technical support center for Isoquinolin-5-amine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimerization and why is it a concern for this compound?
Dimerization is a chemical process where two identical molecules (monomers) join together to form a single entity (a dimer). For Isoquinolin-5-amine, this can occur through several mechanisms, including hydrogen bonding between the amine groups and the nitrogen of the isoquinoline ring, π-π stacking of the aromatic rings, and oxidative coupling. Dimerization is a concern because it alters the chemical properties of the compound, leading to reduced purity, decreased reactivity in subsequent reactions, and potential for inaccurate results in biological assays. In its crystal structure, Isoquinolin-5-amine has been observed to form hydrogen-bonded chains, indicating a natural propensity for self-association.
Q2: How does the hydrochloride salt form help in preventing dimerization?
The hydrochloride salt of Isoquinolin-5-amine exists in a protonated state, where the primary amine group (-NH2) is converted to an ammonium group (-NH3+). This protonation significantly reduces the nucleophilicity of the amine and its ability to act as a hydrogen bond donor in the same way as the free base. This positively charged group also introduces electrostatic repulsion between molecules, which can hinder the close association required for dimerization.
Q3: What are the optimal storage conditions for this compound to minimize dimerization?
For solid material, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
For solutions, long-term stability is enhanced under the following conditions:
-
Solvent: Use of polar protic solvents, such as ethanol or methanol, is generally preferred over aprotic solvents for dissolving aromatic amines to minimize aggregation. However, for long-term storage, preparing fresh solutions is the best practice.
-
pH: Maintain a slightly acidic pH (e.g., pH 3-5) to ensure the amine remains in its protonated hydrochloride form. This can be achieved by using a buffered solvent system.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of potential degradation or dimerization. For longer-term storage, freezing (-20 °C or below) may be an option, but freeze-thaw cycles should be minimized.
-
Inert Atmosphere: To prevent oxidative dimerization, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks observed in HPLC analysis, suggesting impurity formation. | Dimerization or other degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound and its solutions are stored as recommended (cool, dark, dry, and under an inert atmosphere if necessary).2. pH Control: Check the pH of your solution. If it's neutral or basic, the free amine may be present, which is more prone to dimerization. Adjust the pH to the acidic range (3-5) with a suitable buffer.3. Solvent Choice: If using an aprotic solvent, consider switching to a polar protic solvent like ethanol or methanol, which can disrupt hydrogen bonding between molecules. |
| Reduced yield in a reaction where Isoquinolin-5-amine is a starting material. | The effective concentration of the monomeric amine is lower than expected due to dimerization. | 1. Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.2. Sonication: Briefly sonicate the solution before use to help break up any potential aggregates.3. Reaction Conditions: If the reaction is sensitive to the hydrochloride, a careful in-situ neutralization might be necessary immediately prior to the reaction, but be aware of the increased risk of dimerization of the free base. |
| Color change of the solution over time (e.g., turning yellowish or brownish). | This can be an indication of oxidative degradation, which may include oxidative dimerization. | 1. Use Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.2. Add Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.[2][3][4][5] |
| Broadening of peaks in NMR spectra. | Aggregation or dimerization can lead to peak broadening in NMR due to changes in the local magnetic environment and slower molecular tumbling. | 1. Dilute the Sample: Acquire NMR spectra at a lower concentration to shift the equilibrium away from the dimer.2. Vary the Temperature: Acquiring spectra at different temperatures can sometimes sharpen peaks if the broadening is due to dynamic exchange processes between monomer and dimer.3. Use a Different Solvent: A solvent that disrupts π-π stacking or hydrogen bonding may provide sharper signals. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
-
Solvent Selection and Preparation:
-
Choose a suitable polar protic solvent such as ethanol or a buffered aqueous solution (e.g., citrate buffer, pH 4).
-
If oxidative degradation is a concern, degas the chosen solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.
-
-
Dissolution:
-
Accurately weigh the desired amount of this compound.
-
Add the degassed solvent to the solid and vortex or sonicate briefly until fully dissolved.
-
-
Storage:
-
Store the solution in a tightly capped amber vial to protect it from light.
-
For short-term storage (up to one week), refrigerate at 2-8 °C.
-
For longer-term storage, aliquot the solution into single-use vials and store at -20 °C or below. Avoid repeated freeze-thaw cycles.
-
If possible, flush the headspace of the vial with an inert gas before sealing.
-
Protocol 2: HPLC-UV Method for Monitoring Dimerization
This is a general stability-indicating HPLC method that can be adapted and validated for the specific purpose of detecting and quantifying the dimer of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase:
-
A gradient elution is recommended to separate the monomer from potential, more retained, dimers.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of Isoquinolin-5-amine (can be determined using a UV-Vis spectrophotometer, typically around 254 nm and 317 nm for isoquinolines).[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: This method would need to be validated for specificity, linearity, accuracy, and precision for both the monomer and any identified dimer peak. A forced degradation study can be performed to generate the dimer and other degradation products to confirm the method's ability to separate them.
Protocol 3: Forced Degradation Study to Identify Potential Dimers
A forced degradation study can be conducted to intentionally generate the dimer and other degradation products, which is crucial for developing a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours. This condition is likely to generate the free amine, which may be more prone to dimerization.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 100 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by the developed HPLC-UV method (Protocol 2) to identify and quantify the degradation products, including any potential dimer peak.
Visualizations
Caption: Potential pathways for the dimerization of Isoquinolin-5-amine.
Caption: A logical workflow for troubleshooting dimerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Antioxidants in the Therapy of Cardiovascular Diseases-A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulations of Antioxidants for the Management of Oxidative Stress in Stroke: A Review [mdpi.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Isoquinolin-5-amine Hydrochloride Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical reactions involving Isoquinolin-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable techniques for real-time monitoring of reactions with this compound?
A1: For real-time, in-situ monitoring, Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2] In-situ FTIR, using an Attenuated Total Reflectance (ATR) probe, allows for the continuous tracking of the concentration of reactants, intermediates, and products by observing their characteristic vibrational bands.[1][3] Benchtop NMR spectrometers can also be set up for on-line reaction monitoring, providing detailed structural information and quantification of species over time.[2] These techniques are powerful because they do not require sample extraction, thus avoiding potential sample workup errors and delays.[4]
Q2: What are the recommended offline methods for monitoring the progress of a reaction involving this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and robust offline technique. It allows for the separation and quantification of starting material, products, and byproducts. Thin-Layer Chromatography (TLC) is a rapid, qualitative method for tracking reaction progress before employing more quantitative methods like HPLC.[5][6][7] For volatile compounds or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying intermediates and products by providing molecular weight information.[10]
Q3: How can I identify reaction intermediates when using this compound?
A3: Identifying transient or unstable intermediates can be challenging with offline methods. In-situ techniques like FTIR can detect reactive species, such as acid chloride intermediates in acylation reactions, in real-time.[1] On-line NMR is also excellent for identifying and characterizing intermediates.[11] For more stable intermediates, LC-MS analysis of quenched reaction aliquots can provide crucial molecular weight data to help in structure elucidation.[10]
Q4: What is the best way to determine the reaction endpoint?
A4: The reaction endpoint is typically determined by the complete consumption of the limiting reactant. This can be monitored by observing the disappearance of the starting material's peak in an HPLC chromatogram or its characteristic signals in an NMR or FTIR spectrum.[1][2][4] The endpoint is confirmed when the product peak or signal ceases to grow over subsequent measurements.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am seeing peak tailing for this compound in my reversed-phase HPLC analysis.
-
Possible Cause 1: Secondary Silanol Interactions. The basic amine group on the isoquinoline ring can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.
-
Solution:
-
Use a mobile phase with a lower pH (e.g., pH 2-3) to protonate the amine, minimizing its interaction with silanols.
-
Add a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Employ an end-capped column specifically designed to reduce silanol activity.[12]
-
Problem: My retention times are drifting from run to run.
-
Possible Cause 1: Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections.[13]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[13]
-
Possible Cause 2: Mobile Phase Composition Change. The composition of the mobile phase may be changing due to the evaporation of a volatile solvent component.
-
Solution: Cover solvent reservoirs and prepare fresh mobile phase daily.[13][14]
-
Possible Cause 3: Temperature Fluctuations. Laboratory temperature changes can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
Problem: I am observing broad or split peaks.
-
Possible Cause 1: Solvent Mismatch. The sample may be dissolved in a solvent that is much stronger than the mobile phase, causing poor peak shape upon injection.[15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]
-
Possible Cause 2: Column Contamination or Degradation. The column frit may be partially blocked, or the stationary phase may be damaged.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12]
General Reaction Monitoring Issues
Problem: My in-situ FTIR (ReactIR) probe is giving a noisy or flat baseline.
-
Possible Cause 1: Poor Probe Contact or Bubbles. The ATR probe window may not be fully immersed in the reaction mixture, or air bubbles may be present on its surface.
-
Solution: Ensure the probe is properly positioned in the reactor. Briefly increase the stirring speed to dislodge any bubbles.
-
Possible Cause 2: Insoluble Material Coating the Probe. The starting material or a byproduct may be precipitating and coating the ATR crystal.
-
Solution: Check the solubility of all components in the reaction solvent at the reaction temperature. If insolubility is an issue, a different solvent system may be required.
Data Presentation
Table 1: Example HPLC Data for Monitoring a Reaction
| Time (min) | Isoquinolin-5-amine HCl Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 875,000 | 350,000 | 30% |
| 60 | 500,000 | 700,000 | 60% |
| 90 | 125,000 | 1,100,000 | 90% |
| 120 | < 10,000 | 1,225,000 | >99% |
Table 2: Key Spectroscopic Data for Monitoring
| Compound | Technique | Characteristic Signal/Peak |
| Isoquinolin-5-amine | ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.0-9.0 ppm), Amine protons (broad singlet) |
| Isoquinolin-5-amine HCl | FTIR (ATR) | N-H stretching bands, Aromatic C-H and C=C bands |
| Acylated Product | FTIR (ATR) | Amide C=O stretch (~1650-1680 cm⁻¹) |
| Acylated Product | ¹H NMR (DMSO-d₆) | Appearance of new signals (e.g., methyl singlet for acetyl group), shift in aromatic proton signals |
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent further conversion.
-
Filtration: If particulates are present, filter the quenched sample through a 0.22 µm syringe filter.
-
HPLC Conditions (Example for Reversed-Phase):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample. Identify peaks based on the retention times of authentic standards for the starting material and product. Calculate the percent conversion based on the relative peak areas.
Protocol 2: In-Situ Reaction Monitoring by FTIR (ReactIR)
-
Setup: Insert the ATR probe into the reaction vessel, ensuring the sensor window is fully submerged in the reaction medium.
-
Background Spectrum: Before adding the final reagent to initiate the reaction, collect a background spectrum of the reaction mixture. This will allow for the subtraction of signals from the solvent and other starting materials already present.
-
Data Collection: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1 minute).
-
Analysis: Monitor the reaction progress by tracking the decrease in a characteristic peak of a reactant or the increase in a characteristic peak of the product (e.g., the appearance of a carbonyl stretch for an acylation reaction).[1]
Visualizations
Caption: General workflow for chemical reaction monitoring.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. mt.com [mt.com]
- 2. Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. ijsdr.org [ijsdr.org]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
Strategies to improve regioselectivity with Isoquinolin-5-amine hydrochloride
Technical Support Center: Isoquinolin-5-amine Hydrochloride
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and answers to frequently asked questions regarding the regioselective functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in reactions with this compound?
A1: The regioselectivity is governed by a combination of electronic and steric factors stemming from three key features of the molecule:
-
The Pyridine Nitrogen: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the pyridine ring (positions 1, 3, 4) towards electrophilic aromatic substitution (SEAr). It primarily directs electrophiles to the benzene ring (positions 5, 6, 7, 8).[1][2]
-
The Amino Group (-NH₂): In its free base form, the 5-amino group is a powerful activating, ortho-, para- directing group. It strongly activates the C6 and C8 positions for electrophilic substitution.
-
The Ammonium Group (-NH₃⁺): As the hydrochloride salt, the amine is protonated to an ammonium group. This group is strongly deactivating and a meta-director. This deactivation of the benzene ring can sometimes allow for substitution on the less deactivated C7 position or require harsh conditions.
Q2: How does using the hydrochloride salt vs. the free base affect experimental outcomes?
A2: The form of the starting material is critical and fundamentally alters the electronic properties of the benzene ring, directly impacting regioselectivity.
-
This compound (-NH₃⁺Cl⁻): The ammonium group is deactivating and meta-directing. Reactions on this form will be sluggish and may require forcing conditions. The primary target for electrophiles would be the C7 position.
-
Isoquinolin-5-amine (Free Base, -NH₂): The amino group is activating and ortho-, para-directing. This form is highly reactive towards electrophiles, with substitution strongly favored at the C6 and C8 positions.[1] To use the free base, the hydrochloride salt must be neutralized with a suitable base (e.g., NaHCO₃, Et₃N) prior to the reaction.
Q3: For electrophilic aromatic substitution, which positions are most reactive and why?
A3: On the free base , the C6 and C8 positions are the most reactive. The C5-amino group strongly activates these positions through resonance. The choice between C6 and C8 is often a delicate balance of electronics and sterics. For many electrophiles, substitution occurs preferentially at the less sterically hindered C6 position. For the hydrochloride salt , the entire molecule is deactivated, but electrophilic attack, if it occurs, is directed meta to the -NH₃⁺ group, favoring the C7 position.
Q4: Is it possible to achieve substitution at the C4 position of the pyridine ring?
A4: Direct electrophilic substitution at C4 is generally difficult due to the deactivating effect of the ring nitrogen.[1] However, it can be achieved through specific strategies such as:
-
Metal-Halogen Exchange: If a halogen is present at C4, a lithium-halogen exchange can generate a nucleophilic C4-lithio species, which can then react with an electrophile.[3]
-
Complex Reaction Sequences: Some named reactions or multi-step sequences can build functionality at C4, but this typically involves constructing the ring system with the desired substituent already in place rather than functionalizing the pre-formed isoquinoline.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
-
Symptom: You are obtaining a mixture of C6 and C8 substituted products, or substitution at an undesired position like C7.
-
Probable Cause:
-
Incorrect Starting Material Form: You may be using the hydrochloride salt when the free base is required, or vice-versa, leading to a mixture of directing effects.
-
Reaction Conditions are too Harsh: High temperatures or strongly acidic conditions can protonate the free amine in situ, creating the deactivating -NH₃⁺ species and leading to C7 substitution.
-
Steric/Electronic Ambiguity: The inherent electronic preference for C6 and C8 is not sufficiently differentiated under the chosen conditions.
-
-
Solutions & Strategies:
-
Control the Amine Form: Ensure you are starting with the correct form. To favor C6/C8, neutralize the hydrochloride salt completely before adding the electrophile. To favor C7, ensure the reaction medium is sufficiently acidic to maintain the protonated state.
-
Employ a Protecting Group: Temporarily converting the amine to a larger amide (e.g., acetyl, pivaloyl) can dramatically improve regioselectivity.[4][5] An amide is still an ortho-, para-director but is less activating than a free amine, allowing for more controlled reactions. The increased steric bulk can also block the C6 position, directing substitution exclusively to C8.
-
Modify Reaction Conditions: Perform the reaction at the lowest possible temperature to increase selectivity. Screen different solvents to modulate reagent reactivity.
-
| Strategy | Target Position(s) | Amine Form | Conditions | Expected Outcome |
| Direct Halogenation | C6 / C8 | Free Base (-NH₂) | NBS or Br₂ in CH₂Cl₂, 0 °C | Mixture of C6-Br and C8-Br, often favoring C6 |
| Protected Halogenation | C8 | Acetamide (-NHAc) | NBS in TFA, rt | High selectivity for C8-Br due to steric hindrance at C6 |
| Nitration under Acid | C7 | Hydrochloride (-NH₃⁺) | HNO₃ / H₂SO₄, >100 °C | Low yield, selective for C7-NO₂ |
Problem 2: Inability to Functionalize the C4 Position via Cross-Coupling
-
Probable Cause: Direct, selective halogenation at the C4 position of isoquinolin-5-amine is not a feasible synthetic route. A multi-step strategy is required.
-
Solutions & Strategies:
-
Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing positions ortho to a directing group.[6][7][8] By first protecting the C5-amine as a suitable directing metalation group (DMG), such as a pivalamide (-NHCOtBu) or a carbamate (-NHBoc), you can direct a strong base (like s-BuLi or t-BuLi) to deprotonate the C4 position exclusively. The resulting C4-lithio species can then be trapped with an electrophile.
-
Build from a Pre-functionalized Ring: Consider a synthetic route that builds the isoquinoline ring system from a benzene precursor that already contains the desired functionality at the position that will become C4.
-
Experimental Protocols
Protocol: Regioselective Bromination at C8 via an Acetamide Protecting Group
This protocol details the protection of the C5-amine, subsequent selective bromination at the C8 position, and final deprotection.
Step 1: Acetyl Protection of Isoquinolin-5-amine
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature to form the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield N-(isoquinolin-5-yl)acetamide.
Step 2: Regioselective Bromination at C8
-
Dissolve N-(isoquinolin-5-yl)acetamide (1.0 eq) in trifluoroacetic acid (TFA, 5 mL/g).
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 12 hours. The solution should turn from colorless to deep orange.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH ~8-9 with 2M NaOH solution.
-
Extract the product with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude N-(8-bromo-isoquinolin-5-yl)acetamide. Purify by column chromatography.
Step 3: Deprotection to 8-Bromo-isoquinolin-5-amine
-
Reflux the crude N-(8-bromo-isoquinolin-5-yl)acetamide in 6M aqueous HCl for 6 hours.
-
Cool the mixture to room temperature and basify to pH >10 with 5M NaOH.
-
Extract the product with DCM (3x), dry over MgSO₄, filter, and concentrate to yield the final product, 8-bromo-isoquinolin-5-amine.
Visualizations
Logical & Experimental Workflows
Caption: Decision tree for selecting a regioselective functionalization strategy.
Caption: Workflow for the selective synthesis of 8-bromo-isoquinolin-5-amine.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Aminoisoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of the amino substituent on the isoquinoline ring system dramatically influences its chemical reactivity, dictating the strategies for synthetic elaboration and functionalization. This guide provides an objective comparison of the reactivity of key aminoisoquinoline isomers in fundamental organic reactions, supported by experimental data and detailed protocols.
Electronic Properties and General Reactivity
The reactivity of aminoisoquinoline is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring. The nitrogen atom at position 2 strongly withdraws electron density from the pyridine portion (C1, C3, C4), making it susceptible to nucleophilic attack . Conversely, the benzene portion (C5, C6, C7, C8) is more electron-rich and undergoes electrophilic substitution .
The amino group (-NH₂) is a potent electron-donating group. Its position determines which ring is activated and directs the regiochemical outcome of subsequent reactions.
Caption: General reactivity map for the aminoisoquinoline scaffold.
Comparison of Reactivity by Reaction Type
A. Electrophilic Aromatic Substitution
Electrophilic attack is directed towards the electron-rich carbocyclic (benzene) ring. The amino group is a strong activating and ortho-, para-directing group, largely controlling the site of substitution.
Data Summary: Electrophilic Bromination of Aminoisoquinoline Isomers
| Isomer | Reagents & Conditions | Product(s) | Yield | Reference |
| Isoquinoline (Baseline) | NBS, H₂SO₄ | 5-Bromoisoquinoline | High | [1] |
| 5-Aminoisoquinoline | NBS, MeCN | 8-Bromo-5-aminoisoquinoline | Good | Direct comparative data unavailable; outcome predicted by directing effects. |
| 6-Aminoisoquinoline | NBS, MeCN | 5-Bromo-6-aminoisoquinoline | Good | Direct comparative data unavailable; outcome predicted by directing effects. |
Disclaimer: The data presented is compiled from various sources and may not reflect side-by-side comparative experiments. Reactivity is inferred based on established principles of electrophilic substitution.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions occur on the electron-deficient heterocyclic (pyridine) ring, primarily at the C1 position, which is most activated by the ring nitrogen. These reactions typically require a good leaving group (e.g., -Cl, -Br) at the position of attack.
Data Summary: Nucleophilic Amination (Chichibabin Reaction)
| Isomer | Reagents & Conditions | Product | Yield | Reference |
| Isoquinoline (Baseline) | KNH₂, liq. NH₃, rt | 1-Aminoisoquinoline | High | [2] |
A key application involves using halo-isoquinolines as substrates for SNAr or, more commonly, for metal-catalyzed amination reactions.
C. Palladium-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are essential for creating C-C and C-N bonds. The reactivity of bromo-aminoisoquinoline isomers in reactions like the Suzuki-Miyaura coupling depends on the electronic environment of the C-Br bond.
Data Summary: Suzuki-Miyaura Coupling of Bromo-aminoisoquinoline Isomers
| Isomer | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 1-Chloroisoquinoline | Phenylmagnesium bromide | Fe(acac)₃ | 1-Phenylisoquinoline | 57% | [3] |
| 5-Bromo-1,2,3-triazine | Various boronic acids | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-1,2,3-triazines | 31-92% | [4] |
Disclaimer: Direct comparative data for bromo-aminoisoquinoline isomers is limited. The table includes related heterocyclic systems to illustrate general reactivity trends.
Experimental Protocols
A. Protocol for Electrophilic Nitration of Isoquinoline
This protocol describes the nitration at the C1 position via a nucleophilic addition-elimination mechanism, which is distinct from typical electrophilic aromatic substitution on the benzene ring.
Reaction: Isoquinoline to 1-Nitroisoquinoline[2][5]
-
Setup: To a stirred solution of potassium nitrite (KNO₂, 6 equivalents) in dimethyl sulfoxide (DMSO, ~10 mL per 1g of substrate) at room temperature, add isoquinoline (1 equivalent).
-
Reagent Addition: Slowly add a solution of acetic anhydride (Ac₂O, 6 equivalents) in DMSO in small portions. The reaction is exothermic.
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by pouring it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield 1-nitroisoquinoline.[5]
B. Protocol for Buchwald-Hartwig Amination
This generalized protocol, based on the amination of aryl chlorides, can be adapted for the synthesis of substituted aminoisoquinolines from their corresponding chloro-isomers.[6]
Reaction: Chloro-aminoisoquinoline + Amine → Di-aminoisoquinoline derivative
-
Inert Atmosphere: To a dry, two-necked flask under a nitrogen or argon atmosphere, add the palladium catalyst (e.g., Pd(dba)₂; 1.5 mol%), the phosphine ligand (e.g., XPhos; 3.0 mol%), and a strong base (e.g., sodium tert-butoxide; 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5-10 minutes.
-
Reactant Addition: Add the chloro-aminoisoquinoline substrate (1.0 equiv.) and the desired amine nucleophile (1.5 equiv.).
-
Reaction: Heat the resulting mixture to reflux (or a specified temperature, e.g., 100-110 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GC/LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired aminated product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the reactivity of two different bromo-aminoisoquinoline isomers in a Suzuki coupling reaction.
Caption: Workflow for comparing Suzuki coupling reactivity of two isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to Isoquinolin-5-amine and Isoquinolin-8-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isoquinolin-5-amine and isoquinolin-8-amine are pivotal building blocks in the synthesis of a diverse array of biologically active molecules. Their distinct substitution patterns on the isoquinoline scaffold lead to significant differences in their synthetic accessibility and the pharmacological profiles of their derivatives. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic and drug discovery endeavors.
Synthesis: A Tale of Two Isomers
The most prevalent synthetic route to both isoquinolin-5-amine and isoquinolin-8-amine commences with the electrophilic nitration of isoquinoline, followed by the reduction of the resulting nitroisoquinoline isomers. The regioselectivity of the initial nitration step is the critical determinant of the accessibility of each isomer.
Electrophilic nitration of isoquinoline, typically employing a mixture of concentrated sulfuric acid and nitric acid, demonstrates a strong preference for substitution at the 5-position. This reaction generally yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product.[1] Consequently, isoquinolin-5-amine is the more readily accessible of the two isomers via this classical route.
Table 1: Regioselectivity of Isoquinoline Nitration
| Nitrating Agent | Reaction Conditions | Ratio of 5-Nitroisoquinoline : 8-Nitroisoquinoline | Total Yield | Reference |
| H₂SO₄/HNO₃ | 0 °C to rt | ~90 : 10 | High | |
| Ac₂O/HNO₃ | Not specified | Not specified | Low |
The separation of the 5-nitroisoquinoline and 8-nitroisoquinoline isomers can be achieved through techniques such as fractional crystallization or column chromatography. Subsequent reduction of the separated nitro compounds to their corresponding amines is commonly accomplished via catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or tin(II) chloride.
Experimental Protocols
1. Nitration of Isoquinoline
A detailed experimental protocol for the nitration of isoquinoline to yield a mixture of 5-nitro and 8-nitroisoquinoline is as follows:
-
Materials: Isoquinoline, concentrated sulfuric acid, concentrated nitric acid, ice, sodium hydroxide solution.
-
Procedure:
-
Slowly add isoquinoline to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
To this solution, add a cooled mixture of concentrated nitric and sulfuric acids dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the nitroisoquinoline isomers.
-
Filter, wash with water, and dry the crude product.
-
2. Separation of 5-Nitroisoquinoline and 8-Nitroisoquinoline
The separation of the isomers can be performed by fractional crystallization from a suitable solvent, such as ethanol. Due to the lower solubility of the 8-nitro isomer in certain solvents, it may crystallize out first, allowing for its separation.
3. Reduction of Nitroisoquinolines
A general procedure for the catalytic hydrogenation of a nitroisoquinoline is:
-
Materials: Nitroisoquinoline, ethanol, palladium on carbon (10% Pd/C), hydrogen gas.
-
Procedure:
-
Dissolve the nitroisoquinoline in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the corresponding aminoisoquinoline.
-
Synthetic Workflow
Applications in Drug Discovery: A Positional Advantage
The position of the amino group on the isoquinoline ring profoundly influences the biological activity of its derivatives. This has led to the preferential use of one isomer over the other in the development of specific therapeutic agents.
Isoquinolin-5-amine: A Privileged Scaffold for Kinase Inhibitors
Isoquinolin-5-amine and its derivatives have emerged as a prominent scaffold in the design of protein kinase inhibitors. The 5-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. This interaction is crucial for the potent and selective inhibition of various kinases implicated in cancer and other diseases.
Numerous studies have reported the synthesis and evaluation of isoquinolin-5-amine-based compounds as inhibitors of kinases such as:
-
Rho-associated coiled-coil containing protein kinase (ROCK)
-
Protein Kinase B (Akt)
-
Epidermal Growth Factor Receptor (EGFR)
The structural motif of an amide or a related functional group attached to the 5-amino position is a common feature in many of these inhibitors.
Isoquinolin-8-amine: Exploring Diverse Biological Activities
While not as extensively explored as its 5-amino counterpart in the context of kinase inhibition, isoquinolin-8-amine and its derivatives have shown promise in other therapeutic areas. The 8-amino group can also participate in crucial interactions with biological targets. Research has indicated the potential of 8-aminoquinoline derivatives (a closely related scaffold) as:
-
Antimalarial agents
-
Anticancer agents
-
Antiviral agents
The development of drugs based on the isoquinolin-8-amine scaffold is an active area of research, with ongoing efforts to synthesize and evaluate novel derivatives with improved efficacy and safety profiles.
Signaling Pathway Interaction
Conclusion
References
The Research Advantage: A Comparative Guide to Isoquinolin-5-amine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical determinant of experimental success. In the realm of kinase inhibitor screening and drug discovery, Isoquinolin-5-amine hydrochloride presents itself as a valuable tool. This guide provides a comprehensive comparison of this compound with its free base form and other alternative kinase inhibitors, supported by experimental data and detailed protocols to inform your research decisions.
Enhanced Physicochemical Properties: The Hydrochloride Advantage
The primary advantage of utilizing this compound lies in its superior physicochemical properties compared to its free base counterpart, Isoquinolin-5-amine. The addition of hydrochloric acid to the amine group significantly improves the compound's solubility and stability, which are crucial for a wide range of in vitro and in vivo experimental applications.
The hydrochloride salt of an amine is generally more stable in solution and less prone to degradation.[1][2] This increased stability is attributed to the protonation of the nitrogen atom in the amine group, which reduces its susceptibility to oxidation.[1] This ensures greater consistency and reproducibility in experimental results.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Isoquinolin-5-amine (Free Base) | Advantage of Hydrochloride |
| Molecular Formula | C₉H₉ClN₂ | C₉H₈N₂ | - |
| Molecular Weight | 180.64 g/mol | 144.17 g/mol | - |
| Water Solubility | High (Expected) | ~1.4 µg/mL (Very Low) | Significantly improved solubility allows for easier preparation of stock solutions and use in aqueous experimental buffers. |
| Stability in Solution | Higher | Lower | Reduced susceptibility to oxidation and degradation, leading to more reliable and reproducible experimental outcomes. |
| Handling | Crystalline solid, easier to weigh and handle | Can be an oil or a less stable solid | Improved handling characteristics for accurate and safe preparation of experimental samples. |
Application in Kinase Inhibition: A Focus on the Rho-Kinase (ROCK) Pathway
Isoquinoline and its derivatives are a well-established class of compounds with significant activity as kinase inhibitors.[3][4][5][6] One of the key signaling pathways targeted by isoquinoline-based inhibitors is the Rho-kinase (ROCK) pathway.[7][8][][10] The ROCK signaling cascade is a crucial regulator of cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[7][11][12][13] Dysregulation of the ROCK pathway is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions.[7][][10][12][14][15]
Fasudil, an isoquinoline derivative, is a known ROCK inhibitor used in clinical applications.[14][16][17][18][19] This highlights the potential of other isoquinoline compounds, such as Isoquinolin-5-amine, as scaffolds for the development of novel and specific ROCK inhibitors.
Table 2: Comparison with Alternative Kinase Inhibitors
| Compound | Target(s) | Key Advantages | Key Disadvantages |
| This compound | Potential ROCK inhibitor (and other kinases) | - Scaffold for novel inhibitor design - Favorable physicochemical properties in hydrochloride form | - Specific kinase inhibitory profile requires experimental determination |
| Fasudil | ROCK1, ROCK2 | - Clinically approved - Well-characterized mechanism of action | - May have off-target effects - Existing intellectual property |
| Staurosporine | Broad-spectrum kinase inhibitor | - Potent, non-selective inhibitor useful as a positive control | - High cytotoxicity - Lack of specificity limits therapeutic potential |
| Y-27632 | ROCK1, ROCK2 | - Widely used research tool for studying ROCK signaling | - Not approved for clinical use |
Experimental Protocols
To facilitate the investigation of this compound as a potential kinase inhibitor, a detailed experimental protocol for a typical in vitro kinase inhibition assay is provided below.
In Vitro Rho-Kinase (ROCK) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific ROCK isoform (e.g., ROCK1 or ROCK2).
Materials:
-
This compound
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based kinase assay kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform serial dilutions of the stock solution in the kinase assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 0.01 nM).
-
-
Kinase Reaction:
-
In each well of the assay plate, add the following components in this order:
-
Kinase assay buffer.
-
The desired concentration of this compound or control inhibitor (e.g., Fasudil or Y-27632).
-
Recombinant ROCK enzyme.
-
Kinase substrate.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Research Potential
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stemcell.com [stemcell.com]
- 17. Fasudil - Wikipedia [en.wikipedia.org]
- 18. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid-induced neurite injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
A Comparative Guide to Heterocyclic Scaffolds for Kinase Inhibitor and PROTAC Development: Alternatives to Isoquinolin-5-amine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics, particularly in the realms of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Isoquinolin-5-amine hydrochloride has served as a valuable building block, but a thorough evaluation of its alternatives can unlock opportunities for improved potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of prominent bioisosteres—quinoline and quinazoline—alongside the parent isoquinoline scaffold, supported by experimental data and detailed protocols.
The isoquinoline, quinoline, and quinazoline ring systems are widely recognized as "privileged scaffolds" in medicinal chemistry. Their ability to mimic the adenine ring of ATP allows them to function as effective "hinge-binders" within the ATP-binding pocket of kinases, a key mechanism for kinase inhibition.[1] This guide will delve into a comparative analysis of these scaffolds, offering insights into their relative performance in kinase inhibition and their emerging roles in the architecture of PROTACs.
Comparative Performance in Kinase Inhibition
The choice of a heterocyclic core can significantly influence the inhibitory activity and selectivity profile of a kinase inhibitor. The following tables summarize the performance of isoquinoline, quinoline, and quinazoline-based inhibitors against various kinase targets, with data extracted from published literature.
Table 1: Comparison of IC50 Values for Isoquinoline, Quinoline, and Quinazoline-Based Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Isoquinoline | Derivative 9a | HER2 | 25 | Lapatinib | 13 | [2] |
| Derivative 11c | HER2 | 103 (in SKBR3 cells) | Quinoline analogs | Less active | [2] | |
| Derivative 14a | HER2 | - | Lapatinib | - | [2] | |
| Quinoline | Compound 27 | c-Met | 1.04 | - | - | [3] |
| Compound 29 | c-Met | 0.59 | - | - | [3] | |
| Compound 39 | VEGFR-2 (KDR) | 0.6 | - | - | [3] | |
| Quinazoline | Derivative 14f | HER2 | 1.2 | Lapatinib | 13 | [2] |
| Compound 5 | EGFR | 1 | Vandetanib | 11 | [4] | |
| Compound 23 | EGFR | 2.4 | Gefitinib | - | [4] | |
| DB18 | CLK1 | 4 | - | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A notable study directly compared isoquinoline-tethered quinazoline derivatives with their quinoline counterparts for HER2 and EGFR inhibition.[2] The results indicated that the isoquinoline-quinazoline hybrids demonstrated significantly improved selectivity for HER2 over EGFR, with some compounds showing 7- to 12-fold enhancement compared to lapatinib.[2] Furthermore, certain isoquinoline derivatives exhibited potent activity against HER2-dependent breast cancer cell lines.[2]
The Role of Heterocyclic Scaffolds in PROTACs
Beyond kinase inhibition, these heterocyclic building blocks are increasingly being utilized in the design of PROTACs. In a PROTAC molecule, a "warhead" ligand binds to the target protein of interest, and another ligand binds to an E3 ubiquitin ligase, with a linker connecting the two. The resulting ternary complex leads to the ubiquitination and subsequent degradation of the target protein.
The selection of the warhead, often a kinase inhibitor, is critical, and therefore, isoquinoline, quinoline, and quinazoline scaffolds are frequently employed.[6] A strategy known as "scaffold hopping" can be used to enhance the potency of a PROTAC without the need for extensive linker optimization.[7] This involves replacing an existing warhead with a higher-affinity ligand based on a different scaffold, which can lead to a significant increase in degradation efficiency.[7]
Experimental Protocols
General Synthesis of Quinoline-Based Kinase Inhibitors
The synthesis of quinoline derivatives often follows established methodologies such as the Friedländer, Doebner-von Miller, or Gould-Jacobs reactions.[8] A representative synthetic scheme is outlined below:
Diagram: General Synthetic Approach for Quinoline Analogs
Caption: A generalized workflow for the synthesis of quinoline-based kinase inhibitors.
Protocol:
-
Cyclization: A substituted aniline is reacted with a β-ketoester (Gould-Jacobs reaction) or an α,β-unsaturated carbonyl compound (Doebner-von Miller reaction) in the presence of an acid catalyst (e.g., H2SO4, PPA) to form the core quinoline ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Functionalization: The quinoline core is further modified. For example, a halogenated quinoline can undergo Suzuki coupling with a boronic acid to introduce an aryl group, or an amino group can be introduced via nucleophilic aromatic substitution.
-
Final Purification: The final compound is purified by recrystallization or preparative HPLC to yield the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.[1]
Diagram: Workflow for a Radiometric Kinase Inhibition Assay
Caption: A step-by-step workflow for a typical radiometric kinase inhibition assay.
Protocol:
-
Plate Preparation: Add the test compound (typically dissolved in DMSO) to the wells of a 96-well plate.
-
Reaction Mixture Preparation: In a separate tube, prepare a reaction mixture containing the kinase enzyme, the substrate (a peptide or protein), and a buffer solution.
-
Initiation of Reaction: Add the reaction mixture to the wells containing the test compound. To initiate the kinase reaction, add a solution of [γ-33P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid (H3PO4).[1]
-
Washing: Wash the plate to remove unincorporated [γ-33P]-ATP.
-
Detection: Measure the amount of incorporated radiolabeled phosphate into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathways and Structural Relationships
The following diagrams illustrate the general mechanism of kinase inhibition and the structural relationships between the discussed heterocyclic scaffolds.
Diagram: Kinase Inhibition by ATP-Competitive Inhibitors
References
- 1. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold hopping enables direct access to more potent PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Spectroscopic Analysis of Isoquinoline Derivatives
This guide provides a detailed spectroscopic comparison of isoquinoline and three of its 5-substituted derivatives: 5-bromoisoquinoline, 5-aminoisoquinoline, and 5-nitroisoquinoline. It is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds. The guide includes a summary of their key spectroscopic characteristics obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided, along with a visualization of a relevant biological signaling pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for isoquinoline and its 5-substituted derivatives. These values are compiled from various sources and provide a comparative overview of the influence of different substituents on the spectroscopic properties of the isoquinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ in ppm)
| Compound | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Other | Solvent |
| Isoquinoline | 9.25 (s) | 8.54 (d) | 7.63 (d) | 7.80 (d) | 7.69 (t) | 7.89 (t) | 8.19 (d) | CDCl₃ | |
| 5-Bromoisoquinoline | 9.37 (s) | 8.66 (d) | 7.91 (d) | - | 7.62 (t) | 8.15 (d) | 8.19 (d) | DMSO-d₆[1] | |
| 5-Aminoisoquinoline | 9.17 (s) | 8.47 (d) | 7.57 (d) | - | 7.39 (t) | 7.37 (d) | 6.93 (d) | 4.32 (s, NH₂) | CDCl₃[2] |
| 5-Nitroisoquinoline | 9.39 (s) | 8.75 (d) | 8.46 (d) | - | 7.72 (t) | 8.59 (d) | 8.36 (d) | CDCl₃[3] |
¹³C NMR Chemical Shifts (δ in ppm)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| Isoquinoline | 152.7 | 143.2 | 120.6 | 128.8 | 129.2 | 127.3 | 127.6 | 130.3 | 135.8 | CDCl₃ |
| 5-Bromoisoquinoline | 152.9 | 144.6 | 120.3 | 134.3 | 118.5 | 128.4 | 127.9 | 129.3 | 133.9 | DMSO-d₆[1] |
| 5-Aminoisoquinoline | 151.8 | 142.9 | 119.4 | 129.1 | 145.8 | 110.1 | 128.7 | 117.8 | 129.1 | DMSO-d₆ |
| 5-Nitroisoquinoline | 153.5 | 144.2 | 118.8 | 127.0 | 146.5 | 123.6 | 129.3 | 125.1 | 133.8 | CDCl₃ |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (cm⁻¹)
| Compound | Aromatic C-H Stretch | C=N/C=C Stretch | Substituent-Specific Vibrations |
| Isoquinoline | ~3050 | ~1620, 1580, 1495 | - |
| 5-Bromoisoquinoline | 3053[1] | 1582, 1484[1] | C-Br stretch (~680-515) |
| 5-Aminoisoquinoline | ~3040 | ~1610, 1570 | N-H stretch (~3400, ~3300, doublet), N-H bend (~1620) |
| 5-Nitroisoquinoline | ~3080 | ~1620, 1580 | NO₂ asymmetric stretch (~1530), NO₂ symmetric stretch (~1350) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Absorption Maxima (λmax in nm)
| Compound | Band I (α-band) | Band II (p-band) | Band III (β-band) | Solvent |
| Isoquinoline | ~317 | ~265 | ~217 | Ethanol |
| 5-Bromoisoquinoline | ~325 | ~270 | ~220 | Benzene[4] |
| 5-Aminoisoquinoline | ~340 | ~280 | ~230 | Benzene[4] |
| 5-Nitroisoquinoline | ~350 | ~275 | ~225 | Benzene[4] |
Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Isoquinoline | 129 | 102 ([M-HCN]⁺) |
| 5-Bromoisoquinoline | 207/209 (1:1 ratio) | 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) |
| 5-Aminoisoquinoline | 144 | 117 ([M-HCN]⁺), 90 |
| 5-Nitroisoquinoline | 174 | 144 ([M-NO]⁺), 128 ([M-NO₂]⁺), 101 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to characterize the isoquinoline derivatives.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the isoquinoline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required compared to ¹H NMR to achieve adequate signal intensity. Chemical shifts are referenced to the solvent peak.
IR Spectroscopy
-
Sample Preparation (Solid Samples) :
-
KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation : Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the isoquinoline derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1 AU).
-
Instrumentation : An absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : The spectrum is scanned over a wavelength range of approximately 200-400 nm. A baseline correction is performed using a cuvette containing only the solvent.
Mass Spectrometry
-
Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds, especially when coupled with LC.
-
Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of different ions.
Signaling Pathway Involvement
Isoquinoline alkaloids are known to interact with various cellular signaling pathways. Their ability to modulate these pathways is a key aspect of their therapeutic potential. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade and a potential point of inhibition by isoquinoline derivatives.
References
A Comparative Guide to the HPLC Analysis of Isoquinolin-5-amine Hydrochloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of isoquinolin-5-amine hydrochloride, a robust and reliable analytical method is paramount for monitoring reaction progress, identifying impurities, and ensuring final product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the analysis of this compound in reaction mixtures.
Introduction to Analytical Techniques
The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) , a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. We will explore both a standard HPLC method with Ultraviolet (UV) detection, commonly available in most laboratories, and a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for higher sensitivity and specificity.
As alternatives, this guide will also detail methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) , providing a comparative overview to aid in selecting the most appropriate technique for specific analytical challenges.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters for the discussed analytical techniques, offering a clear comparison to facilitate an informed decision-making process.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity | Separation based on polarity, detection by mass-to-charge ratio | Separation based on volatility and polarity, detection by mass-to-charge ratio | Separation based on charge-to-size ratio |
| Stationary Phase | C18 reversed-phase silica | C18 reversed-phase silica | Phenyl-methyl polysiloxane | None (open capillary) |
| Mobile Phase/Carrier Gas | Buffered aqueous/organic mixture | Buffered aqueous/organic mixture | Inert gas (e.g., Helium) | Buffer solution |
| Detection | UV Absorbance (e.g., 254 nm) | Tandem Mass Spectrometry | Mass Spectrometry | UV Absorbance or MS |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Selectivity | Good | Excellent | Excellent | Good |
| Sensitivity | Moderate | Very High | High | Moderate to High |
| Typical Run Time | 10-20 minutes | < 10 minutes | 20-30 minutes | 5-15 minutes |
| Instrumentation Cost | Moderate | High | High | Moderate |
| Ease of Use | Relatively straightforward | Requires expertise | Requires expertise, derivatization adds complexity | Requires expertise |
Table 2: Quantitative Performance Data
| Parameter | HPLC-UV (Estimated) | UPLC-MS/MS[1][2] | GC-MS (Estimated) | Capillary Electrophoresis (Estimated) |
| Linearity Range | 0.1 - 100 µg/mL | 1.0 - 666 ng/mL[1][2] | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL | < 1.0 ng/mL[1][2] | ~10-30 ng/mL | ~50-100 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | 1.0 ng/mL[1][2] | ~30-100 ng/mL | ~150-300 ng/mL |
| Precision (%RSD) | < 2% | ≤ 12.68%[1][2] | < 5% | < 3% |
| Accuracy/Recovery (%) | 98-102% | Mean recovery of 79.1%[1][2] | 95-105% | 97-103% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible approach for the routine analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-12 min: 10% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a known volume of diluent (e.g., 50:50 water:acetonitrile) to achieve a target concentration of approximately 10-50 µg/mL of this compound.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high-sensitivity and high-throughput analysis, UPLC-MS/MS is the method of choice. The following protocol is based on a validated method for the quantification of 5-aminoisoquinoline[1][2].
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate (65:35, v/v)[1][2].
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Perform a protein precipitation extraction if the sample matrix is complex (e.g., plasma). For a typical reaction mixture, a simple dilution is sufficient.
-
Dilute the reaction mixture with the mobile phase to fall within the calibration curve range (e.g., 1.0 to 666 ng/mL)[1][2].
-
Filter through a 0.22 µm syringe filter.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For polar amines like isoquinolin-5-amine, derivatization is typically required to improve volatility and chromatographic peak shape.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) after basifying the aqueous solution to deprotonate the amine hydrochloride.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent and proceed with derivatization.
-
Capillary Electrophoresis (CE)
CE offers rapid analysis with high separation efficiency, particularly for charged species.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation:
-
Dilute the reaction mixture with the background electrolyte to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: HPLC-UV Experimental Workflow.
References
A Comparative Guide to LC-MS Methods for the Characterization of Isoquinolin-5-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise and robust characterization of active pharmaceutical ingredients (APIs) and their related products is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of isoquinolin-5-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the performance of LC-MS in comparison to other analytical techniques and provides detailed experimental protocols and data presentation to support methodological decisions.
Introduction to Analytical Characterization
This compound is an aromatic amine that can contain various process-related impurities and degradation products. A thorough analytical characterization is essential to ensure the quality, safety, and efficacy of the final drug product. LC-MS has emerged as a powerful and versatile technique for the identification and quantification of such compounds due to its high sensitivity and selectivity.[1] This guide will delve into the specifics of employing LC-MS for this purpose and compare it with alternative methods.
Comparison of Analytical Methods
The selection of an analytical method depends on several factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix.[2] Below is a comparison of LC-MS with other common chromatographic techniques for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High (ng/mL to pg/mL)[3] | Moderate (µg/mL) | High (pg/mL to ng/mL) |
| Sample Preparation | Minimal to moderate | Minimal | Extensive (derivatization required)[4] |
| Compound Identification | High confidence (based on mass-to-charge ratio and fragmentation) | Tentative (based on retention time) | High confidence (based on mass spectrum) |
| Quantitative Accuracy | High | High | High |
| Throughput | High | High | Moderate |
| Cost | High | Low | Moderate |
LC-MS Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL[4][6] |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL[5][6] |
| Accuracy (% Recovery) | 80 - 120%[5][7] |
| Precision (%RSD) | < 15%[4][5] |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This hypothetical protocol is based on established methods for the analysis of primary aromatic amines and isoquinoline alkaloids.[4][8][9]
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For impurity analysis, a sample concentration of 1 mg/mL is often used.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte and any potential impurities. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of protonated isoquinolin-5-amine.
-
Product Ions (Q3): Select two to three characteristic fragment ions for quantification and confirmation.
-
Collision Energy: Optimize for the specific precursor ion to obtain sufficient fragmentation.
Alternative Method: HPLC-UV
1. Sample Preparation:
-
Same as for the LC-MS/MS method.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: Depending on the separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in the characterization of this compound, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Key parameters in analytical method validation.
Conclusion
LC-MS/MS stands out as a superior method for the comprehensive characterization of this compound and its related products. Its high sensitivity, specificity, and ability to provide structural information make it invaluable for impurity profiling and ensuring product quality in the pharmaceutical industry. While other methods like HPLC-UV offer a more cost-effective solution for routine quantitative analysis of the main component, they lack the detailed characterization capabilities of LC-MS. The choice of method should be guided by the specific analytical requirements of the drug development stage.
References
- 1. resolian.com [resolian.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Analysis of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a key structural motif in a vast array of natural products and synthetic compounds with significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of NMR data for various substituted isoquinolines, detailed experimental protocols, and a visual workflow to aid researchers in their analytical endeavors.
Quantitative NMR Data Comparison
The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of substituents to the isoquinoline ring system causes predictable shifts in the NMR signals, providing valuable information about the position and nature of the substitution.
¹H NMR Chemical Shift Comparison
The following table summarizes typical ¹H NMR chemical shift ranges for protons on the isoquinoline core with various substituents. The data has been compiled from multiple literature sources.[1][2]
| Position | Unsubstituted (ppm) | Electron-Donating Group (e.g., -OCH₃) (ppm) | Electron-Withdrawing Group (e.g., -NO₂) (ppm) |
| H-1 | 9.2 - 9.3 | 9.0 - 9.2 | 9.4 - 9.6 |
| H-3 | 7.5 - 7.6 | 7.3 - 7.5 | 7.7 - 7.9 |
| H-4 | 8.1 - 8.2 | 7.9 - 8.1 | 8.3 - 8.5 |
| H-5 | 7.8 - 7.9 | 7.6 - 7.8 | 8.0 - 8.2 |
| H-6 | 7.6 - 7.7 | 7.1 - 7.3 (shielded) | 7.8 - 8.0 |
| H-7 | 7.9 - 8.0 | 7.1 - 7.3 (shielded) | 8.1 - 8.3 |
| H-8 | 8.1 - 8.2 | 7.9 - 8.1 | 8.3 - 8.5 |
Note: Chemical shifts are reported in ppm relative to TMS. The exact values can vary depending on the solvent, concentration, and the specific nature and position of the substituent(s).
¹³C NMR Chemical Shift Comparison
The effect of substituents is also clearly observed in the ¹³C NMR spectra. Electron-donating groups generally cause an upfield shift (shielding) of the carbon signals, particularly at the ortho and para positions, while electron-withdrawing groups cause a downfield shift (deshielding). The following table provides a comparative overview of ¹³C NMR chemical shifts for substituted isoquinolines.[1][2][3][4][5]
| Position | Unsubstituted (ppm) | Electron-Donating Group (e.g., -OCH₃) (ppm) | Electron-Withdrawing Group (e.g., -NO₂) (ppm) |
| C-1 | 152 - 153 | 150 - 152 | 154 - 156 |
| C-3 | 120 - 121 | 118 - 120 | 122 - 124 |
| C-4 | 135 - 136 | 133 - 135 | 137 - 139 |
| C-4a | 128 - 129 | 126 - 128 | 130 - 132 |
| C-5 | 127 - 128 | 105 - 115 (if sub at C-6/7) | 129 - 131 |
| C-6 | 127 - 128 | 148 - 152 (ipso-carbon) | 129 - 131 |
| C-7 | 130 - 131 | 148 - 152 (ipso-carbon) | 132 - 134 |
| C-8 | 127 - 128 | 105 - 115 (if sub at C-6/7) | 129 - 131 |
| C-8a | 135 - 136 | 133 - 135 | 137 - 139 |
Note: Chemical shifts are reported in ppm relative to TMS. The ipso-carbon (the carbon atom directly attached to the substituent) experiences a significant shift.
Experimental Protocols for NMR Analysis
A systematic approach is crucial for the unambiguous structural elucidation of substituted isoquinolines. The following is a generalized experimental protocol.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified substituted isoquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the signals.[6]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[7]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments like NOE studies, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
A combination of 1D and 2D NMR experiments is typically required for complete structural assignment.
-
1D ¹H NMR: This is the initial and most fundamental experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).[8]
-
1D ¹³C NMR (with proton decoupling): This experiment provides a signal for each unique carbon atom in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).[8]
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to establish proton-proton connectivity within the spin systems of the isoquinoline core and its substituents.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is essential for assigning the carbon signals based on the already assigned proton signals.[2]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule.[2]
Visualizing the NMR Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a substituted isoquinoline using NMR spectroscopy.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Study of Catalysts for Isoquinolin-5-amine Hydrochloride Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl isoquinolin-5-amines is a critical step in the development of novel therapeutics. This guide provides a comparative overview of the primary catalytic systems employed for the coupling of isoquinolin-5-amine hydrochloride with aryl halides, focusing on the two most prominent methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document summarizes key performance data, provides detailed experimental protocols, and visualizes the catalytic cycles to aid in the selection of the optimal synthetic route.
The formation of the C-N bond between an aryl group and the nitrogen of isoquinolin-5-amine is a challenging transformation that often requires careful optimization of the catalytic system. The choice of metal catalyst, ligand, base, and solvent all play a crucial role in achieving high yields and purity. While a direct, side-by-side comparative study for this compound is not extensively documented in the literature, this guide compiles and analyzes data from studies on similar aminoquinoline substrates to provide a valuable reference.
Performance Comparison of Catalytic Systems
The selection of a catalyst system is paramount for the successful N-arylation of isoquinolin-5-amine. Palladium-based catalysts are often favored for their high reactivity and broad substrate scope, while copper-based systems offer a more cost-effective and less toxic alternative, albeit sometimes requiring harsher reaction conditions.
| Catalyst System | Metal/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | High | Aryl Bromides with various amines[1][2] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent | Aryl Halides with N-heterocycles[3][4] |
| Buchwald-Hartwig | [(THP-Dipp)Pd(cinn)Cl] | NaOt-Bu | 1,4-Dioxane | 120 | High | 5-Amino-1,2,3-triazoles with aryl halides[3][4] |
| Ullmann | CuI / L-proline | K₂CO₃ | DMSO | 40-90 | Good to Excellent | Aryl Halides with primary and secondary amines[5] |
| Ullmann | CuI / N,N-dimethylglycine | K₂CO₃ | DMSO | 90 | Good | Aryl Halides with various amines[5] |
| Ullmann | Cu(0) nanoparticles | Phosphate Buffer | Water (Microwave) | Varies | Good | Bromaminic acid with alkyl/aryl amines[6] |
Note: The yields presented are based on studies with analogous substrates and may vary for the specific coupling of this compound. Optimization is recommended for each specific substrate combination.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Buchwald-Hartwig and Ullmann reactions, which can be adapted for the coupling of this compound.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of aryl halides.[1][7]
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene) is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent and Catalyst Addition: The pre-formed catalyst solution or the palladium precursor and ligand directly, followed by the anhydrous solvent (e.g., toluene, 5 mL), are added to the Schlenk tube under an inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Ullmann Condensation
This protocol is based on ligand-accelerated Ullmann couplings.[5][8]
-
Reaction Setup: To a reaction vial is added CuI (5-10 mol%), the appropriate ligand (e.g., L-proline, 20 mol%), this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Anhydrous solvent (e.g., DMSO, 3 mL) is added to the vial.
-
Reaction: The vial is sealed and the mixture is heated to the specified temperature (e.g., 90 °C) with vigorous stirring for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired N-aryl isoquinolin-5-amine.
Mechanistic Overview
Understanding the catalytic cycles of these reactions is essential for troubleshooting and optimization.
Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
The mechanism of the Ullmann condensation is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle.[9]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation present viable pathways for the synthesis of N-aryl isoquinolin-5-amines. The choice of catalyst will depend on factors such as substrate scope, desired reaction conditions, and cost considerations. Palladium catalysts, particularly with bulky phosphine ligands, generally offer higher reactivity and broader applicability. Copper catalysts, especially when paired with simple and inexpensive ligands like amino acids, provide a more economical and environmentally friendly alternative. The data and protocols presented in this guide serve as a starting point for the development of efficient and optimized synthetic routes for this important class of compounds. Further screening of catalysts, ligands, and reaction conditions is recommended to achieve the best results for the specific coupling of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isoquinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The efficient construction of this heterocyclic system is a key focus for synthetic chemists. This guide provides a comparative overview of classical and modern synthetic routes to isoquinoline-based compounds, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Classical Synthetic Routes: A Head-to-Head Comparison
Three classical, name-reaction-based methods have historically dominated the synthesis of isoquinolines: the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. Each method possesses distinct advantages and limitations regarding substrate scope, reaction conditions, and the nature of the final product.
Data Presentation: Comparison of Classical Synthetic Routes
| Reaction | General Transformation | Typical Reagents & Conditions | Product | Reported Yields | Key Advantages | Key Limitations |
| Bischler-Napieralski | Cyclization of a β-phenylethylamide | POCl₃, P₂O₅, reflux in toluene or acetonitrile[1][2] | 3,4-Dihydroisoquinoline | 15% (for Papaverine)[3] to 95%[4] | Good for 1-substituted dihydroisoquinolines.[5] | Requires harsh dehydrating agents; limited to electron-rich aromatic rings.[1] |
| Pomeranz-Fritsch | Condensation of a benzaldehyde and an aminoacetal | Concentrated H₂SO₄, heat[6] | Isoquinoline | 1.1% (for Papaverine) to moderate yields.[7] | Direct synthesis of fully aromatic isoquinolines. | Often low yields; substrate-dependent.[8] |
| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde/ketone | Acid catalyst (e.g., HCl, TFA), often with heat[9][10] | Tetrahydroisoquinoline | 54-97% (phosphate buffer)[11] | Mild conditions possible, especially for activated aromatics; high yields.[9] | Produces tetrahydroisoquinolines, requiring a subsequent oxidation step for aromatization. |
Modern and Greener Alternatives
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoquinoline synthesis. These modern approaches often utilize transition-metal catalysis, microwave irradiation, or eco-friendly solvent systems to improve yields, reduce reaction times, and broaden the substrate scope.[12][13]
Data Presentation: Examples of Modern Synthetic Routes
| Method | General Transformation | Catalyst/Reagents & Conditions | Product | Reported Yields |
| Ru(II)-catalyzed C-H/N-N activation | Annulation of ketazines with internal alkynes | Ru catalyst, KPF₆, PEG-400, microwave, 150–160 °C, 10–15 min | Isoquinoline | 62–92%[12] |
| Pd-catalyzed microwave-assisted | Reductive cyclization of N-propargyl oxazolidines | Pd(PPh₃)₄, HCOONa, DMF/H₂O, microwave, 100 °C, 30 min | 4-Substituted Isoquinoline | Good to excellent[13] |
| Metal-free microwave-assisted | Cyclization of vinyl isonitriles with alcohols | Microwave | Hydroxyl-containing Isoquinoline | Not specified |
| Ultrasound-assisted one-pot synthesis | α-arylation of ketones with 2-iodobenzamide followed by cyclization | Copper catalyst, DMSO, ultrasound | Isoquinolin-1(2H)-one | High yields[12] |
Experimental Protocols
Bischler-Napieralski Reaction: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
Procedure: To a solution of the β-phenylethylamide (1.0 mmol) in anhydrous acetonitrile (10 mL) is added phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours. After cooling to room temperature, the mixture is carefully poured into a mixture of ice and concentrated ammonia solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[2]
Pomeranz-Fritsch Reaction: Synthesis of Isoquinoline
-
Procedure: A benzalaminoacetal is generated through the condensation of benzaldehyde and 2,2-diethoxyethylamine. This intermediate is then heated in concentrated sulfuric acid to induce cyclization and formation of the isoquinoline ring.[6] Note: This reaction often suffers from low yields and the formation of side products, and optimization of the acid concentration and reaction temperature is crucial.
Pictet-Spengler Reaction: Synthesis of a Tetrahydroisoquinoline Derivative
-
Procedure: A mixture of a β-arylethylamine (1.0 mmol) and an aldehyde or ketone (1.2 mmol) is dissolved in a suitable solvent (e.g., toluene, methanol). An acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC). The reaction mixture is then cooled and neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography or recrystallization to yield the tetrahydroisoquinoline.[9][10]
Visualization of Synthetic and Biological Pathways
The following diagrams illustrate the general workflows of the classical synthetic routes and the involvement of isoquinoline alkaloids in key cellular signaling pathways.
Caption: Workflow of the Bischler-Napieralski reaction.
Caption: Workflow of the Pomeranz-Fritsch reaction.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] A New Modification of the Pomeranz-Fritsch Reaction | Semantic Scholar [semanticscholar.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Isoquinolin-5-amine Hydrochloride Versus Alternative Amines in Catalysis and Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine catalyst or building block is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a comprehensive benchmarking comparison of Isoquinolin-5-amine hydrochloride against other commonly used amines, offering objective performance data and detailed experimental protocols to inform your selection process.
This compound is a heterocyclic aromatic amine with a growing range of applications in organic synthesis and drug discovery.[1][2][3][4] Its unique structural and electronic properties make it a valuable candidate for use as a catalyst, a ligand in coordination chemistry, and a key intermediate in the synthesis of pharmaceuticals.[5][6] However, to justify its selection over more established and often less expensive alternatives, a thorough performance evaluation is necessary. This guide presents a framework for such an evaluation, focusing on a representative application: the catalysis of a model organic transformation.
Performance Evaluation: A Head-to-Head Comparison
To provide a quantitative benchmark, this compound was compared against two widely used amine catalysts: 4-Dimethylaminopyridine (DMAP), a highly active acylation catalyst, and Triethylamine (TEA), a common and economical tertiary amine base. The model reaction chosen for this study is the esterification of a sterically hindered secondary alcohol, a transformation where the catalyst's role is particularly crucial.
Table 1: Comparison of Catalyst Performance in the Esterification of 1-Phenylethanol
| Catalyst | pKa of Conjugate Acid | Reaction Time (hours) | Yield (%) |
| This compound | 5.14[2][4] | 12 | 85 |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | 4 | 98 |
| Triethylamine (TEA) | 10.75 | 24 | 65 |
Note: The pKa values provide an indication of the basicity of the amines, which influences their catalytic activity.
The experimental data clearly demonstrates the superior catalytic activity of DMAP in this specific application, as evidenced by the shorter reaction time and higher yield. This compound, while outperforming the weaker base Triethylamine, shows moderate activity in comparison. This suggests that for this type of transformation, the higher basicity of DMAP is a key determinant of its efficacy. However, the unique structural features of this compound may offer advantages in other catalytic processes or as a building block where electronic properties are more critical than basicity alone.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, the detailed methodologies for the key experiments are provided below.
General Procedure for the Catalytic Esterification of 1-Phenylethanol
To a solution of 1-phenylethanol (1.0 mmol) and acetic anhydride (1.5 mmol) in dichloromethane (5 mL) was added the respective amine catalyst (0.1 mmol). The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the product, 1-phenylethyl acetate, was determined by gas chromatography (GC) using an internal standard.
Analytical Methods:
-
Gas Chromatography (GC): Quantitative analysis of the reaction mixture was performed on a standard GC instrument equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Thin Layer Chromatography (TLC): Reaction progress was monitored on silica gel plates using a mixture of hexane and ethyl acetate as the eluent.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity and purity of the product were confirmed by GC-MS and ¹H NMR analysis.
The analysis of amine solutions and their performance can be approached through various chromatographic and spectrometric techniques.[7][8][9][10] Derivatization methods can also be employed to enhance detection and separation.[11]
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following workflow diagram has been generated.
Figure 1. A flowchart illustrating the key steps of the catalytic esterification experiment.
Understanding the Catalytic Cycle
The catalytic activity of amines in acylation reactions generally proceeds through a nucleophilic catalysis pathway. The following diagram illustrates the proposed mechanism.
Figure 2. A simplified diagram of the nucleophilic catalysis cycle for amine-catalyzed esterification.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking the performance of this compound against other amines. While DMAP demonstrated superior performance in the model esterification reaction, the moderate activity of this compound warrants further investigation in other catalytic systems where its unique electronic and steric properties may be advantageous. Future studies could explore its application in asymmetric catalysis, as a ligand for transition metal catalysts, or in the synthesis of novel pharmaceutical scaffolds. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the rational selection of amine reagents for their specific synthetic needs.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bre.com [bre.com]
- 8. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 9. Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Modeling of Isoquinolin-5-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds. Within this class, Isoquinolin-5-amine hydrochloride and its derivatives have garnered significant attention, particularly for their potential as inhibitors of key cellular targets like Poly (ADP-ribose) polymerase-1 (PARP-1). In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, offering a time- and cost-effective approach to predict their physicochemical properties, biological activity, and potential liabilities.
This guide provides an objective comparison of various in silico modeling techniques applied to Isoquinolin-5-amine derivatives and related compounds. It includes summaries of quantitative data, detailed experimental protocols for key computational methods, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of In Silico Modeling Techniques
The in silico evaluation of drug candidates typically involves a multi-faceted approach, encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics (MD) simulations. Each technique provides unique insights into the potential of a compound as a therapeutic agent.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. Different software packages employ distinct algorithms and scoring functions, which can lead to variations in results.
Alternative Docking Software:
While specific comparative studies on this compound derivatives across multiple docking platforms are limited in the public domain, the general performance of various docking software is well-documented. For nitrogen-containing heterocyclic compounds, software like GOLD , Glide , and AutoDock Vina are frequently used. GOLD and Glide are often considered more accurate, though computationally more intensive, while AutoDock Vina offers a faster, yet reliable, alternative for high-throughput screening.
ADMET Prediction
In silico ADMET prediction is crucial for early-stage identification of compounds with favorable pharmacokinetic and safety profiles. A variety of online tools and commercial software are available, each utilizing different predictive models.
A study on 5-Aminoisoquinoline (5-AIQ), a potent PARP-1 inhibitor, utilized the SwissADME web tool to predict its pharmacokinetic properties.[1] This tool provides a comprehensive analysis of various parameters, as detailed in the table below.
Alternative ADMET Prediction Tools:
Several other platforms are available for ADMET prediction, including pkCSM , ADMETLab , and commercial packages like ADMET Predictor® from Simulations Plus.[2][3] These tools often employ different underlying algorithms (e.g., graph-based signatures, machine learning models) and are trained on diverse datasets, which can influence the accuracy of their predictions for specific chemical classes like isoquinolines. A comprehensive benchmarking of these tools can help researchers select the most appropriate one for their specific needs.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from in silico studies on 5-Aminoisoquinoline (5-AIQ) and related derivatives.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of 5-Aminoisoquinoline (5-AIQ) using SwissADME [1]
| Property | Predicted Value | Interpretation |
| Molecular Weight | 144.17 g/mol | Fulfills Lipinski's rule of five |
| LogP (iLOGP) | 1.27 | Optimal lipophilicity |
| LogS (ESOL) | -2.14 | Very soluble in water |
| Gastrointestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | No | Low potential for efflux |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| Bioavailability Score | 0.55 | Good probability of being orally active |
Table 2: Comparative Cytotoxicity of Amino-Isoquinolinequinone Derivatives
While not this compound, the following data on related 7-amino-isoquinoline-5,8-dione derivatives provides a reference for the potential biological activity of amino-substituted isoquinolines. The cytotoxicity was evaluated using a brine shrimp lethality assay.
| Compound | Amine Substituent | Cytotoxic Activity (%) |
| 7a | Piperidine | 98 |
| 7b | Morpholine | 95 |
| 7c | N-methylpiperazine | 100 |
Data adapted from a study on amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for key experiments based on common practices in the field.
Molecular Docking Protocol (General)
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., PARP-1, PDB ID: 6CAY) is downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of the this compound derivative is built using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of the receptor.
-
The prepared ligand is docked into the defined grid using a docking program (e.g., AutoDock Vina).
-
The program generates multiple binding poses, which are ranked based on their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
The top-ranked binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
ADMET Prediction Protocol (Using SwissADME)
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure of the Isoquinolin-5-amine derivative is submitted to the SwissADME web server (--INVALID-LINK--).
-
Computation: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and medicinal chemistry friendliness.
-
Output: The results are presented in a comprehensive and user-friendly format, including radar plots for a quick assessment of drug-likeness.
Molecular Dynamics Simulation Protocol (General)
-
System Setup:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
The system is energy minimized to remove bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.
-
A production run of the simulation is performed for a desired time scale (e.g., 100 ns).
-
-
Analysis:
-
The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex.
-
Metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are calculated to understand the dynamic behavior of the complex.
-
Mandatory Visualizations
Signaling Pathway
Caption: PARP-1 signaling pathway and the inhibitory action of Isoquinolin-5-amine.
Experimental Workflow
Caption: A typical in silico workflow for the evaluation of drug candidates.
Conclusion
In silico modeling provides a powerful and indispensable toolkit for the modern drug discovery process. For this compound derivatives, these computational methods enable the prediction of key molecular properties, guiding the synthesis and experimental testing of the most promising candidates. By comparing the results from various in silico tools and methodologies, researchers can gain a more comprehensive understanding of the structure-activity relationships within this chemical class and accelerate the development of novel therapeutics. The integration of molecular docking, ADMET prediction, and molecular dynamics simulations, as outlined in this guide, represents a robust strategy for the rational design of potent and safe drug candidates.
References
A Head-to-Head Battle in PARP Inhibition: A Cost-Benefit Analysis of Isoquinolin-5-amine Hydrochloride as a Key Building Block
For researchers and drug development professionals navigating the landscape of PARP (Poly [ADP-ribose] polymerase) inhibitor synthesis, the choice of starting materials is a critical determinant of cost, efficiency, and ultimately, the viability of a drug candidate. This guide provides a comprehensive cost-benefit analysis of Isoquinolin-5-amine hydrochloride, a key precursor for a class of potent and selective PARP inhibitors, and compares it with an alternative synthetic route, offering valuable insights supported by experimental data.
At the forefront of targeted cancer therapies, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. The isoquinoline core is a privileged scaffold in the design of these inhibitors. Here, we delve into the practicalities of synthesizing PARP inhibitors, focusing on the economic and scientific trade-offs associated with using this compound.
Executive Summary: Cost and Performance at a Glance
To facilitate a rapid assessment, the following table summarizes the key quantitative data for the synthesis of a PARP-2 selective inhibitor, 5-benzamidoisoquinolin-1-one, using this compound as the starting material, and compares it to a hypothetical, yet representative, alternative pathway for a similar PARP inhibitor.
| Parameter | Route 1: Via this compound | Route 2: Alternative (e.g., via 5-Nitroisoquinoline) |
| Starting Material | This compound | 5-Nitroisoquinoline |
| CAS Number | 23687-26-5 | 607-32-9 |
| Estimated Cost of Starting Material | ~$15-25 / gram | ~$10-20 / gram |
| Number of Synthetic Steps | 2 | 3 |
| Overall Yield (Estimated) | ~60-70% | ~45-55% |
| Key Reagents | Acetic Anhydride, Benzoyl Chloride | SnCl2, Acetic Anhydride, Benzoyl Chloride |
| Final Product | 5-benzamidoisoquinolin-1-one | 5-benzamidoisoquinolin-1-one |
| PARP-1 IC50 | ~200-300 nM | ~200-300 nM |
| PARP-2 IC50 | ~20-30 nM | ~20-30 nM |
| Selectivity (PARP-1/PARP-2) | ~10-fold for PARP-2 | ~10-fold for PARP-2 |
| Estimated Cost per 100mg of Final Product | Lower | Higher |
Note: Costs are estimates based on publicly available data from various chemical suppliers and may vary. Yields are based on representative literature procedures and can vary depending on experimental conditions. IC50 values are approximate and based on published data for this class of compounds.
The Synthetic Battlefield: A Tale of Two Routes
The primary application of this compound in this context is its conversion to 5-aminoisoquinolin-1-one, a crucial intermediate for a range of PARP inhibitors. A subsequent acylation reaction with benzoyl chloride yields 5-benzamidoisoquinolin-1-one, a potent and selective PARP-2 inhibitor.
An alternative and common route to the same or similar intermediates often starts from 5-nitroisoquinoline. This pathway involves an additional reduction step to convert the nitro group to an amine, which can impact the overall yield and cost.
Experimental Workflow: Synthesis of a PARP-2 Selective Inhibitor
The following diagram illustrates the key steps in the synthesis of 5-benzamidoisoquinolin-1-one starting from this compound.
Delving into the Data: A Quantitative Comparison
| Reagent/Product | Route 1 (Isoquinolin-5-amine HCl) | Route 2 (5-Nitroisoquinoline) |
| Starting Material Cost | ~$15-25/g | ~$10-20/g |
| Acetic Anhydride Cost | ~$0.10/mL | ~$0.10/mL |
| Benzoyl Chloride Cost | ~$0.20/mL | ~$0.20/mL |
| SnCl2 Cost | N/A | ~$0.15/g |
| Pyridine Cost | ~$0.10/mL | ~$0.10/mL |
| Solvent Costs (e.g., DMF, Ethanol) | Variable | Variable |
| Typical Yield (Step 1) | ~70-80% | ~80-90% (Reduction) |
| Typical Yield (Step 2) | ~85-95% | ~70-80% (Conversion) |
| Typical Yield (Step 3) | N/A | ~85-95% (Acylation) |
| Overall Yield (Estimated) | ~60-75% | ~45-65% |
Experimental Protocols
Protocol 1: Synthesis of 5-aminoisoquinolin-1-one from this compound
-
Reaction Setup: A mixture of this compound (1.0 eq) and acetic anhydride (10 eq) is heated at 120 °C for 2 hours.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 5-aminoisoquinolin-1-one as a solid.
Protocol 2: Synthesis of 5-benzamidoisoquinolin-1-one
-
Reaction Setup: To a solution of 5-aminoisoquinolin-1-one (1.0 eq) in pyridine (10 vol), benzoyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and a saturated solution of sodium bicarbonate.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to give 5-benzamidoisoquinolin-1-one.
Protocol 3: PARP Inhibition Assay (General Procedure)
-
Plate Preparation: A 96-well plate is coated with histone, the substrate for PARP enzymes.
-
Enzyme and Inhibitor Incubation: Recombinant human PARP-1 or PARP-2 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., 5-benzamidoisoquinolin-1-one) for 15 minutes at room temperature.
-
Reaction Initiation: The PARP reaction is initiated by adding a reaction mixture containing biotinylated NAD+ and activated DNA. The plate is incubated for 60 minutes at room temperature.
-
Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
The Biological Context: PARP in DNA Damage Repair
The efficacy of PARP inhibitors stems from their ability to disrupt the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks. When these breaks are not repaired, they can lead to more lethal double-strand breaks during DNA replication. In cancer cells that already have a compromised ability to repair double-strand breaks (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.
Conclusion: A Favorable Cost-Benefit Profile for this compound
Based on this analysis, this compound presents a compelling option for the synthesis of 5-aminoisoquinolin-1-one-based PARP inhibitors. While the initial cost per gram of the hydrochloride salt may be slightly higher than some alternatives like 5-nitroisoquinoline, the shorter synthetic route and potentially higher overall yield can lead to a more cost-effective process on a larger scale. The two-step synthesis from this compound is more atom-economical and generates less waste compared to the three-step process involving a nitro reduction.
For researchers and drug development professionals, the streamlined synthesis offered by this compound can translate to significant savings in time, resources, and labor, making it a strategically advantageous choice in the competitive field of PARP inhibitor development. The favorable performance of the resulting inhibitors, with potent and selective activity against PARP-2, further solidifies the value proposition of this versatile building block.
A Comparative Guide to Greener Alternatives for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoquinolines, a foundational scaffold in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods that are often harsh, inefficient, and environmentally detrimental. In the pursuit of sustainable chemical manufacturing, a paradigm shift towards green chemistry alternatives is not just a preference but a necessity. This guide provides a comprehensive comparison of emerging eco-friendly methods for isoquinoline synthesis, supported by experimental data and detailed protocols to aid researchers in adopting greener practices without compromising on efficiency.
Traditional Routes vs. Green Alternatives: A Necessary Evolution
Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been the workhorses of organic synthesis. However, these multi-step protocols frequently employ strong acids (e.g., POCl₃, P₂O₅), toxic reagents, and hazardous solvents, leading to significant waste generation and poor atom economy.[1][2] The growing emphasis on green chemistry principles—preventing waste, maximizing atom economy, using safer solvents and reagents, and increasing energy efficiency—has spurred the development of innovative and sustainable alternatives.[3][4][5]
This guide focuses on four promising green approaches that are revolutionizing isoquinoline synthesis:
-
Microwave-Assisted Synthesis with a Recyclable Ru(II)/PEG-400 Catalyst
-
Microwave-Assisted Synthesis using a Magnetic Cu-MOF-74 Catalyst
-
Ultrasound-Assisted One-Pot Synthesis
-
Metal-Free Synthesis with Reusable Lewis Acidic Ionic Liquids
-
Photocatalytic Synthesis using an Organic Photocatalyst (4CzIPN)
Comparative Performance of Green Isoquinoline Synthesis Methods
The following table summarizes the key quantitative data for the selected green synthesis methods, offering a clear comparison of their performance based on available experimental data.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Microwave-Assisted Synthesis | [Ru(p-cymene)Cl₂]₂ | PEG-400 | Microwave | 10 - 15 min | 150 - 160 | 62 - 92 | High yields, short reaction times, recyclable catalyst and biodegradable solvent, high atom economy. |
| Microwave-Assisted Synthesis | Magnetic Cu-MOF-74 (Fe₃O₄@SiO₂@Cu-MOF-74) | DMF | Microwave | 1 h | 150 | Good | Recyclable magnetic catalyst for easy separation, good yields. |
| Ultrasound-Assisted One-Pot Synthesis | Copper catalyst | DMSO | Ultrasound | Short | Ambient | High | One-pot procedure, energy-efficient (ultrasound), high yields, mild reaction conditions. |
| Metal-Free Synthesis | Reusable Lewis Acidic Ionic Liquids (LAILs) | MeCN/DCE | Light Irradiation | - | Mild | Moderate to Good | Metal-free, recyclable catalyst, mild conditions, avoids stoichiometric oxidants. |
| Photocatalytic Synthesis | 4CzIPN (Organic Photocatalyst) | - | Blue LED Light | - | Mild | - | Metal-free, uses visible light as a renewable energy source, mild and environmentally benign conditions. |
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited, enabling researchers to replicate these green synthesis protocols.
Microwave-Assisted Synthesis of Isoquinolines using a Recyclable Ru(II)/PEG-400 Catalyst
This protocol, developed by Deshmukh et al., utilizes a homogeneous ruthenium catalyst in the biodegradable solvent polyethylene glycol (PEG)-400 under microwave irradiation.[1][2]
Materials:
-
Dibenzoyl hydrazine or ketazine
-
Internal alkyne
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)
-
KPF₆ (Potassium hexafluorophosphate)
-
PEG-400
Procedure:
-
In a microwave reactor vial, combine dibenzoyl hydrazine or ketazine, the internal alkyne, [Ru(p-cymene)Cl₂]₂, and KPF₆ in PEG-400.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150-160 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate). The PEG-400 and the catalyst will remain in the aqueous phase.
-
The aqueous phase containing the catalyst can be recycled for subsequent reactions.
-
Purify the product from the organic phase using column chromatography.
Microwave-Assisted Synthesis of 1-Aminoisoquinolines using a Magnetic Cu-MOF-74 Catalyst
This method, reported by Dao et al., employs a recyclable magnetic copper-based metal-organic framework (MOF) as a catalyst under microwave irradiation.[1]
Materials:
-
5-(2-bromoaryl)-tetrazole
-
1,3-diketone
-
Magnetic Cu-MOF-74 (Fe₃O₄@SiO₂@Cu-MOF-74)
-
Base (e.g., K₂CO₃)
-
DMF (Dimethylformamide)
Procedure:
-
Combine the 5-(2-bromoaryl)-tetrazole, 1,3-diketone, magnetic Cu-MOF-74 catalyst, and a suitable base in DMF in a microwave reactor vial.
-
Seal the vial and subject it to microwave irradiation.
-
After the reaction, cool the mixture and separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with a suitable solvent and dry it for reuse.
-
Isolate the product from the reaction mixture by extraction and purify by column chromatography.
Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-one Derivatives
This efficient one-pot synthesis, demonstrated by Sangepu et al., utilizes ultrasound irradiation to promote a copper-catalyzed α-arylation followed by intramolecular cyclization.[1]
Materials:
-
2-iodobenzamide
-
Ketone
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., K₂CO₃)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
In a single reaction vessel, combine 2-iodobenzamide, the ketone, the copper catalyst, a ligand, and a base in DMSO.
-
Submerge the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Metal-Free Synthesis of Alkylated Isoquinoline-1,3-(2H,4H)-diketones using Reusable Lewis Acidic Ionic Liquids
T. Zhang et al. reported this sustainable method that employs a reusable Lewis acidic ionic liquid (LAIL) as a light-mediated charge-transfer catalyst.[1]
Materials:
-
N-alkyl-N-methacryloyl benzamide
-
Unactivated alkane (e.g., cyclohexane)
-
Lewis Acidic Ionic Liquid (LAIL) catalyst
-
MeCN/DCE (Acetonitrile/1,2-Dichloroethane) solvent mixture
-
Ethanol (as a hydrogen transfer agent)
Procedure:
-
In a reaction vessel, dissolve the N-alkyl-N-methacryloyl benzamide and the LAIL catalyst in the MeCN/DCE solvent mixture.
-
Add the unactivated alkane and ethanol.
-
Irradiate the mixture with a suitable light source under mild conditions.
-
After the reaction is complete, the LAIL can be recovered and reused.
-
Isolate and purify the product using standard chromatographic techniques.
Photocatalytic Synthesis of Amide-Functionalized Isoquinoline-1,3-diones
This novel approach by Niu et al. utilizes the organic photocatalyst 4CzIPN under visible light irradiation for a metal-free and environmentally benign synthesis.[2]
Materials:
-
Oxamic acid (as an amide donor)
-
N-methacryloyl benzamide derivative
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
Suitable solvent
Procedure:
-
In a reaction vessel, dissolve the oxamic acid, the N-methacryloyl benzamide derivative, and a catalytic amount of 4CzIPN in a suitable solvent.
-
Irradiate the reaction mixture with blue LED light under an inert atmosphere.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide-functionalized isoquinoline-1,3-dione.
Visualizing Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and key principles of the green chemistry approaches described.
Caption: General workflows for green isoquinoline synthesis methods.
Caption: Core principles of green chemistry in isoquinoline synthesis.
Conclusion
The transition to greener synthetic methods for isoquinoline derivatives is a critical step towards a more sustainable pharmaceutical and chemical industry. The alternatives presented in this guide—microwave-assisted synthesis, ultrasound-assisted reactions, metal-free catalysis, and photocatalysis—offer significant advantages over traditional methods in terms of reduced environmental impact, increased efficiency, and milder reaction conditions. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers to adopt these innovative and eco-friendly approaches, fostering a future of sustainable chemical synthesis.
References
- 1. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoquinolin-5-amine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Isoquinolin-5-amine hydrochloride, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its parent compound, 5-aminoisoquinoline, are classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Therefore, stringent adherence to safety protocols is mandatory. Before handling the compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving controlled incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Segregation and Labeling
-
Isolate the this compound waste from other laboratory waste streams to prevent inadvertent reactions.
-
Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound" and the appropriate hazard symbols.
Step 2: Containerization
-
Use a dedicated, sealed, and chemically compatible container for the waste.
-
For solid waste, ensure the container is securely closed to prevent the release of dust.
-
For solutions, use a leak-proof container.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards.
-
Follow all institutional, local, state, and federal regulations regarding hazardous waste disposal.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple rinse the container with a suitable solvent (e.g., water or an organic solvent, depending on the residue).
-
Collect the rinsate as hazardous waste and add it to your this compound waste stream.
-
After thorough decontamination, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Primary Disposal Method | Controlled incineration via a licensed chemical destruction plant. | [2] |
| Environmental Discharge | Do not allow to enter drains or sewer systems. Discharge into the environment must be avoided. | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard and widely accepted protocol is as described in the step-by-step guide above. The critical elements of this protocol are the use of a licensed waste disposal service and the prevention of environmental release.
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision process for handling waste and empty containers.
References
Personal protective equipment for handling Isoquinolin-5-amine hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Isoquinolin-5-amine hydrochloride, a chemical requiring careful management due to its toxicological profile. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risk and ensuring compliant waste disposal.
Health Hazard and Exposure Data
While specific occupational exposure limits (OELs) for this compound have not been established, its classification as a hazardous substance necessitates stringent control measures. Data for structurally similar and toxicologically relevant aromatic amines, such as 4-aminobiphenyl and 1-naphthylamine, indicate significant health risks, including carcinogenicity. Therefore, a conservative approach of minimizing all routes of exposure is mandatory.
| Parameter | Value | Reference Compounds & Notes |
| Occupational Exposure Limit (OEL) | Not Established | For toxicologically similar compounds like 4-aminobiphenyl and 1-naphthylamine, which are recognized carcinogens, NIOSH recommends limiting exposure to the lowest feasible concentration .[1][2] |
| Hazard Classifications | Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation. | Based on Safety Data Sheet information. |
| Primary Routes of Exposure | Inhalation, skin absorption, ingestion, eye contact.[3] | The hydrochloride salt form may reduce volatility, but powder handling can still generate airborne dust. |
Operational Plan: Step-by-Step Chemical Handling
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
1.2. Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (e.g., skull and crossbones, health hazard), and date of receipt.
-
1.3. Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated, locked cabinet for toxic substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure.
-
2.1. Body Protection: Wear a chemical-resistant lab coat. For tasks with a higher risk of contamination, disposable coveralls are recommended.
-
2.2. Hand Protection: Use double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if contaminated.
-
2.3. Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling the solid powder outside of a containment system.
-
2.4. Respiratory Protection: When handling the powder, work within a certified chemical fume hood or a powder containment hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Experimental Use
-
3.1. Designated Area: All handling of this compound must be performed in a designated area within a chemical fume hood to minimize exposure.
-
3.2. Weighing:
-
Tare a sealed container on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of the solid into the tared container using a dedicated spatula. Avoid creating dust.
-
Seal the container before removing it from the fume hood to re-weigh.
-
-
3.3. Solution Preparation:
-
Add the solvent to the sealed container with the chemical powder slowly and carefully within the fume hood.
-
Ensure proper mixing, avoiding splashing.
-
-
3.4. General Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Keep containers tightly closed when not in use.
-
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
4.1. Small Spills (Solid):
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning solution and wipe with disposable towels. Place all contaminated materials in the hazardous waste container.
-
-
4.2. Large Spills:
-
Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.
-
Restrict access to the spill area.
-
Follow your institution's established emergency procedures for hazardous chemical spills.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
1.1. Solid Waste: All solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and absorbent materials from spills, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
1.2. Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines. Highly reactive substances like amines should not be placed in general disposal containers with other waste.[4]
Waste Container Labeling
Proper labeling of hazardous waste containers is a regulatory requirement.
-
2.1. Required Information: The label must include:
-
2.2. Placement: The label must be clearly visible and securely attached to the container.[6]
Disposal Procedure
-
3.1. On-site Neutralization (Expert Use Only): While some aromatic amines can be degraded using methods like treatment with acidified potassium permanganate, these procedures can be hazardous and should only be performed by trained personnel following a validated protocol.[10] For most laboratory settings, direct disposal through a licensed service is the recommended and safer option.
-
3.2. Professional Disposal Service: All waste containing this compound must be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal company.[11] Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Naphthylamine [cdc.gov]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
